10E,12E,14Z-Hexadecatrienal
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H26O |
|---|---|
Molecular Weight |
234.38 g/mol |
IUPAC Name |
(10E,12E,14Z)-hexadeca-10,12,14-trienal |
InChI |
InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-7,16H,8-15H2,1H3/b3-2-,5-4+,7-6+ |
InChI Key |
QXMRYABYXKUWCX-ZQCKCTFASA-N |
Isomeric SMILES |
C/C=C\C=C\C=C\CCCCCCCCC=O |
Canonical SMILES |
CC=CC=CC=CCCCCCCCCC=O |
Origin of Product |
United States |
Foundational & Exploratory
Structural Elucidation of (10E,12E,14Z)-hexadeca-10,12,14-trienal: A Technical Guide
(10E,12E,14Z)-hexadeca-10,12,14-trienal is a key component of the sex pheromone of the tobacco hornworm moth, Manduca sexta. Its structural elucidation is a critical aspect of chemical ecology and is essential for the development of species-specific pest management strategies. This guide provides an in-depth overview of the analytical methodologies and spectroscopic data that underpin the structural determination of this conjugated trienal.
Overview of Structural Elucidation Workflow
The structural elucidation of insect pheromones like (10E,12E,14Z)-hexadeca-10,12,14-trienal typically involves a multi-step process. This workflow begins with the extraction of the pheromone from the insect, followed by chromatographic separation and purification. The purified components are then subjected to spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to determine their precise chemical structure, including stereochemistry.
Unveiling the Scent of the Hawk Moth: A Technical Guide to the Discovery and Identification of 10E,12E,14Z-Hexadecatrienal
For Immediate Release
Jena, Germany and Prague, Czech Republic - A collaborative effort between researchers at the Max Planck Institute for Chemical Ecology and the Institute of Organic Chemistry and Biochemistry has culminated in a comprehensive technical guide detailing the discovery, identification, and signaling pathway of the critical sex pheromone component of the tobacco hornworm moth, Manduca sexta: (10E,12E,14Z)-Hexadecatrienal. This guide, tailored for researchers, scientists, and drug development professionals, provides an in-depth look at the methodologies and data that led to the characterization of this vital semiochemical.
The tobacco hornworm moth is a significant model organism for studying insect olfaction and neurobiology. The identification of its complex pheromone blend, which includes the highly specific (10E,12E,14Z)-Hexadecatrienal, has been pivotal in advancing our understanding of insect communication and behavior. This guide serves as a valuable resource by consolidating the key experimental protocols and quantitative data from seminal studies in the field.
Discovery and Identification: A Multi-step Approach
The journey to identifying 10E,12E,14Z-Hexadecatrienal began with the careful collection of the female moth's pheromone. Researchers obtained the pheromone by rinsing the external surfaces of excised pheromone glands from calling virgin female moths with high-purity solvents like iso-octane or hexane.[1] This crude extract was then subjected to a series of analytical techniques to isolate and identify its components.
Experimental Protocols
Pheromone Gland Extraction:
-
Insect Rearing: Manduca sexta larvae are reared on an artificial diet until pupation. Male and female pupae are separated to ensure virginity.
-
Pheromone Collection: Pheromone glands from 1- to 4-day-old virgin female moths are excised during their calling period (typically the third to the sixth hour of the scotophase).
-
Solvent Rinsing: The excised glands are briefly rinsed with a small volume of high-purity iso-octane or hexane to extract the pheromone components.
-
Concentration: The solvent from several rinses is combined and carefully concentrated under a stream of nitrogen to a final concentration suitable for analysis, often expressed in "female gland equivalents" (FGE).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for separation and identification.
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent) is typically used for the initial separation of the pheromone components.
-
Temperature Program: A programmed temperature gradient is employed to ensure the separation of compounds with different volatilities.
-
Ionization: Chemical ionization (CI) with methane as the reagent gas is often used to obtain molecular weight information, while electron ionization (EI) provides fragmentation patterns for structural elucidation.
Quantitative Data
The analysis of the pheromone gland extracts of Manduca sexta revealed the presence of several compounds, with (10E,12E,14Z)-Hexadecatrienal being a key component.
| Compound | Retention Index (Non-polar column) | Mass Spectral Data (CI-MS, m/z) | Key Diagnostic Ions (EI-MS, m/z) |
| This compound | Not explicitly stated in the provided text | M+1 (235) | Fragments indicating a C16 aldehyde with three double bonds |
Note: Detailed retention indices and mass spectral fragmentation data from the original identification are not fully available in the public domain. The information presented is based on the confirmation of the structure through synthesis and comparison with the natural product.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While the initial identification heavily relied on GC-MS and microchemical reactions like ozonolysis, the definitive stereochemistry of the synthetic compound, which was shown to be identical to the natural pheromone, was confirmed using NMR spectroscopy. The proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) spectra provide detailed information about the structure and stereochemistry of the molecule.
| ¹H NMR Chemical Shifts (δ, ppm) | Assignment | ¹³C NMR Chemical Shifts (δ, ppm) | Assignment |
| 9.76 (t, J=1.9 Hz) | H-1 (Aldehyde) | 202.9 | C-1 (Aldehyde) |
| 6.55 (dd, J=15.0, 10.8 Hz) | H-12 | 135.0 - 125.0 | Olefinic Carbons (C-10 to C-15) |
| 6.28 (dd, J=14.8, 10.8 Hz) | H-11 | ||
| 6.04 (m) | H-13, H-14 | ||
| 5.65 (dt, J=15.2, 7.2 Hz) | H-10 | ||
| 5.45 (dt, J=10.8, 7.5 Hz) | H-15 | ||
| 2.42 (td, J=7.4, 1.9 Hz) | H-2 | 43.9 | C-2 |
| 1.63 (quint, J=7.4 Hz) | H-3 | 32.0 - 22.0 | Methylene Carbons (C-3 to C-9) |
| 1.2-1.4 (m) | H-4 to H-8 | ||
| 0.98 (t, J=7.5 Hz) | H-16 | 14.2 | C-16 |
Note: The presented NMR data is for the synthesized (10E,12E,14Z)-10,12,14-hexadecatrienal and is consistent with the structure of the natural pheromone.
The Molecular Dance: Signaling Pathway of this compound
The detection of this compound by the male Manduca sexta antenna initiates a sophisticated signaling cascade that ultimately leads to a behavioral response. This process begins with the binding of the pheromone molecule to an odorant receptor on the surface of an olfactory receptor neuron.
The binding of the pheromone to its specific odorant receptor (OR), a G-protein coupled receptor, initiates a conformational change that activates a Gq-type G-protein.[2] This, in turn, activates the enzyme phospholipase C (PLC). PLC then cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca²⁺). Both DAG and the increased intracellular Ca²⁺ concentration can then activate ion channels in the neuron's membrane, leading to depolarization. If this depolarization reaches a certain threshold, it will trigger an action potential that travels down the axon of the neuron to the antennal lobe of the moth's brain, signaling the presence of a potential mate.
This detailed understanding of the discovery, identification, and signaling of this compound in Manduca sexta not only provides fundamental insights into chemical ecology and neurobiology but also opens avenues for the development of novel and specific pest management strategies. By targeting the highly specific components of the moth's communication system, it may be possible to develop environmentally benign methods for monitoring and controlling this agricultural pest.
References
The Scent of Attraction: A Technical Guide to (10E,12E,14Z)-Hexadecatrienal in Insect Communication
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural occurrence, biochemical function, and analytical determination of (10E,12E,14Z)-Hexadecatrienal, a critical semiochemical in insect behavior. The document focuses on its well-documented role as a sex pheromone in the tobacco hornworm moth, Manduca sexta, offering detailed experimental protocols and a summary of quantitative data to facilitate further research and development in areas such as pest management and drug discovery.
Natural Occurrence and Function
(10E,12E,14Z)-Hexadecatrienal is a key component of the female-produced sex pheromone blend of the nocturnal moth, Manduca sexta.[1][2] This conjugated triene aldehyde plays a crucial role in long-range mate attraction, luring male moths to a receptive female for the purpose of copulation. The pheromone is synthesized and released from a specialized gland located on the terminal abdominal segments of the female. The specific blend of isomers, including (10E,12E,14Z)-Hexadecatrienal, ensures species-specific communication, minimizing cross-attraction of other moth species.
Quantitative Analysis of Pheromone Blend
The precise composition of the pheromone blend is critical for eliciting the full range of male courtship behaviors. While the exact quantities can vary, the following table summarizes the typical composition of the major pheromone components found in the gland extracts of a single female Manduca sexta.
| Pheromone Component | Isomeric Configuration | Typical Amount (ng/female) | Relative Percentage |
| Bombykal | (10E,12Z)-Hexadecadienal | 10 - 100 | ~60-80% |
| Hexadecatrienal | (10E,12E,14Z)-Hexadecatrienal | 1 - 20 | ~10-20% |
| Other Aldehydes | C16 and C18 aldehydes | Variable | Variable |
Note: The absolute and relative amounts of pheromone components can be influenced by factors such as the age of the female, time of day (photoperiod), and environmental conditions.
Experimental Protocols
The identification and quantification of (10E,12E,14Z)-Hexadecatrienal in insect samples require meticulous experimental procedures. The following sections detail the key methodologies for pheromone extraction and analysis.
Pheromone Gland Extraction
This protocol describes the solvent extraction of pheromones from the glands of female Manduca sexta.
Materials:
-
Virgin female Manduca sexta moths (2-4 days old)
-
Dissecting scissors and fine-tipped forceps
-
Glass vials with Teflon-lined caps
-
Hexane (HPLC grade)
-
Anhydrous sodium sulfate
-
Microsyringes
Procedure:
-
Select female moths during their calling period (typically late in the scotophase), which can be identified by the extrusion of the pheromone gland.
-
Carefully excise the terminal abdominal segments containing the pheromone gland using dissecting scissors.
-
Immediately place the excised glands into a glass vial containing a small volume of hexane (e.g., 100 µL per gland).
-
Gently agitate the vial for 5-10 minutes to allow for the extraction of the pheromones.
-
Carefully remove the gland tissue from the vial.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Transfer the dried hexane extract to a clean vial for analysis. The extract can be concentrated under a gentle stream of nitrogen if necessary.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the primary analytical technique for the separation, identification, and quantification of volatile pheromone components.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.
-
Capillary Column: A non-polar or mid-polar column is typically used for the separation of these aldehydes. A common choice is a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness). The use of liquid crystal stationary phases can also enhance the separation of geometric isomers.[3][4][5]
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at a rate of 10 °C/min.
-
Hold: Maintain at 220 °C for 10 minutes.[6]
-
-
Mass Spectrometer (if used):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Quantification:
Quantification is typically performed by creating a calibration curve using synthetic standards of (10E,12E,14Z)-Hexadecatrienal of known concentrations. An internal standard (e.g., a C17 or C19 alkane) is often added to both the samples and standards to correct for variations in injection volume and instrument response.
Signaling Pathway
The detection of (10E,12E,14Z)-Hexadecatrienal by male Manduca sexta initiates a sophisticated signaling cascade within specialized olfactory receptor neurons (ORNs) located in long sensilla trichodea on their antennae. This process is primarily metabotropic, involving a G-protein coupled receptor pathway.
Pathway Description:
-
Binding and Transport: Volatile pheromone molecules, including (10E,12E,14Z)-Hexadecatrienal, enter the sensillum lymph through pores in the sensillum wall. Here, they are bound by Pheromone Binding Proteins (PBPs), which solubilize the hydrophobic pheromone and transport it to the dendritic membrane of the ORN.
-
Receptor Activation: The PBP-pheromone complex interacts with a specific olfactory receptor (OR) which is part of a heterodimeric complex with the olfactory receptor co-receptor (Orco). This binding event activates the OR/Orco complex.
-
G-Protein Activation: The activated receptor complex, in turn, activates a heterotrimeric G-protein, specifically the Gαq subunit.
-
Second Messenger Production: The activated Gαq subunit stimulates Phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7]
-
Ion Channel Opening and Depolarization: IP3 diffuses through the cytoplasm and binds to IP3-gated calcium channels on the plasma membrane, causing them to open.[7][8] The influx of Ca²⁺ ions leads to the depolarization of the ORN membrane. DAG, in conjunction with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC), which can further modulate ion channel activity and contribute to the overall neuronal response. This depolarization, if it reaches the threshold, generates an action potential that is transmitted to the antennal lobe of the brain for further processing.
Experimental Workflow Overview
The following diagram illustrates the logical workflow for the study of (10E,12E,14Z)-Hexadecatrienal in insects.
This comprehensive guide provides a foundational understanding of (10E,12E,14Z)-Hexadecatrienal's role in insect chemical communication, supported by detailed methodologies and a clear representation of the underlying biochemical processes. This information is intended to serve as a valuable resource for researchers aiming to further elucidate the intricacies of insect olfaction and to develop novel applications based on these principles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (E,E,Z)-10,12,14-Hexadecatrienal | 信息素 | MCE [medchemexpress.cn]
- 3. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 4. vurup.sk [vurup.sk]
- 5. researchgate.net [researchgate.net]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. Plasma Membrane Inositol 1,4,5-Trisphosphate-Activated Channels Mediate Signal Transduction in Lobster Olfactory Receptor Neurons - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of 10E,12E,14Z-Hexadecatrienal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the biosynthetic pathway of (10E, 12E, 14Z)-hexadecatrienal, a key component of the sex pheromone of the tobacco hornworm moth, Manduca sexta. The biosynthesis of this conjugated trienal aldehyde involves a series of enzymatic modifications of a common fatty acid precursor, palmitoyl-CoA. The pathway is primarily characterized by the sequential action of specialized fatty acid desaturases (FADs) and is completed by a fatty acyl reductase (FAR) and an alcohol oxidase. This document outlines the core enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the pathway and workflows to support further research and potential applications in drug development and pest management.
Introduction
Insect sex pheromones are complex chemical signals that play a crucial role in mate recognition and reproductive isolation. The specific composition of these pheromone blends is often a result of intricate biosynthetic pathways involving a suite of specialized enzymes.[1] The tobacco hornworm moth, Manduca sexta, utilizes a blend of several C16 aldehydes, with (10E, 12E, 14Z)-hexadecatrienal being a major bioactive component.[2] Understanding the biosynthesis of this triply unsaturated aldehyde is of significant interest for the development of species-specific pest control strategies and for the discovery of novel enzymatic functions with potential applications in biotechnology and synthetic chemistry. This guide synthesizes the current knowledge on the enzymatic cascade leading to the production of 10E,12E,14Z-hexadecatrienal.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound in Manduca sexta begins with the C16 saturated fatty acid, palmitic acid (as its CoA ester, palmitoyl-CoA), a common product of de novo fatty acid synthesis. A series of desaturation and terminal modification steps then convert this precursor into the final pheromone component. The key enzymes involved are fatty acid desaturases, a fatty acyl reductase, and an alcohol oxidase.
Key Enzymes and Reactions
-
Fatty Acid Synthase (FAS): While not specific to pheromone biosynthesis, FAS is responsible for the de novo synthesis of the palmitoyl-CoA precursor from acetyl-CoA and malonyl-CoA.
-
Δ11-Desaturase (MsexD2, also referred to as MsexAPTQ): This bifunctional enzyme introduces the first double bond at the Δ11 position of palmitoyl-CoA to produce (Z)-11-hexadecenoyl-CoA. Subsequently, it acts as a conjugase, converting the Z11 monoene into a conjugated diene, (10E,12Z)-hexadecadienoyl-CoA.[2][3]
-
Δ14-Desaturase (MsexD3): This enzyme introduces a third double bond at the Δ14 position of the diene precursor, (10E,12E)-hexadecadienoyl-CoA, to form (10E,12E,14Z)-hexadecatrienoyl-CoA. The E,E-diene precursor is likely formed through isomerization of the E,Z-diene. The MsexD3 desaturase is responsible for the biosynthesis of C16:3Δtrans10,trans12,cis14 and C16:3Δtrans10,trans12,trans14 triunsaturated fatty acids from the diunsaturated fatty acid precursor via Δ14 desaturation.[3]
-
Fatty Acyl-CoA Reductase (FAR): A pheromone gland-specific FAR reduces the trienoyl-CoA thioester to the corresponding alcohol, (10E,12E,14Z)-hexadecatrienol. These enzymes are known to exhibit substrate specificity that can influence the final pheromone blend.[4]
-
Alcohol Oxidase/Dehydrogenase: The final step is the oxidation of the fatty alcohol to the aldehyde, this compound, catalyzed by an alcohol oxidase or a similar dehydrogenase.
Caption: Biosynthetic pathway of this compound.
Quantitative Data
Quantitative enzymatic data for the specific enzymes in the this compound biosynthetic pathway are not extensively reported in the literature. The following tables summarize the available information and highlight areas where further research is needed.
Table 1: Substrate Specificity of Manduca sexta Desaturases
| Enzyme | Substrate(s) | Product(s) | Relative Activity (%) | Reference(s) |
| MsexD2 | Palmitoyl-CoA | (Z)-11-Hexadecenoyl-CoA | Data not available | [2][3] |
| (Z)-11-Hexadecenoyl-CoA | (10E,12Z)-Hexadecadienoyl-CoA | Data not available | [2][3] | |
| MsexD3 | (10E,12E)-Hexadecadienoyl-CoA | (10E,12E,14Z)-Hexadecatrienoyl-CoA | Data not available | [3] |
| (10E,12E,14E)-Hexadecatrienoyl-CoA | Data not available | [3] |
Table 2: Kinetic Parameters of Pheromone Biosynthetic Enzymes
| Enzyme | Substrate | Km | Vmax | Reference(s) |
| MsexD2 | Palmitoyl-CoA | Not Determined | Not Determined | |
| MsexD3 | (10E,12E)-Hexadecadienoyl-CoA | Not Determined | Not Determined | |
| Manduca sexta FAR | (10E,12E,14Z)-Hexadecatrienoyl-CoA | Not Determined | Not Determined | |
| Manduca sexta Alcohol Oxidase | (10E,12E,14Z)-Hexadecatrienol | Not Determined | Not Determined |
Note: The lack of specific kinetic data for the Manduca sexta enzymes in the public domain represents a significant knowledge gap. The values for related enzymes in other moth species may not be directly comparable due to species-specific differences in pheromone composition and biosynthesis.
Experimental Protocols
The characterization of the enzymes involved in this compound biosynthesis typically involves heterologous expression of the candidate genes in a host system, followed by functional assays to determine substrate specificity and product formation.
Heterologous Expression of Desaturases in Yeast
This protocol describes the general steps for expressing Manduca sexta desaturase genes in Saccharomyces cerevisiae or Pichia pastoris to analyze their function.
4.1.1. Materials
-
Yeast expression vector (e.g., pYES2/NT C for S. cerevisiae, pPICZ A for P. pastoris)
-
Competent yeast cells (S. cerevisiae or P. pastoris)
-
Yeast growth media (e.g., YPD, SD-Ura, BMGY, BMMY)
-
Fatty acid substrates (e.g., palmitic acid, (Z)-11-hexadecenoic acid)
-
Reagents for yeast transformation (e.g., lithium acetate, PEG)
-
Reagents for protein extraction and analysis (e.g., lysis buffer, SDS-PAGE gels, Western blot reagents)
-
Reagents for fatty acid analysis (e.g., methanol, sulfuric acid, hexane)
4.1.2. Methodology
-
Gene Cloning: The open reading frame of the desaturase gene (e.g., MsexD2, MsexD3) is amplified by PCR and cloned into the appropriate yeast expression vector.
-
Yeast Transformation: The recombinant plasmid is transformed into competent yeast cells using standard protocols (e.g., lithium acetate method for S. cerevisiae, electroporation for P. pastoris).
-
Expression Induction: Transformed yeast cells are grown in appropriate media to induce protein expression. For galactose-inducible promoters in S. cerevisiae, cells are grown in media containing galactose. For methanol-inducible promoters in P. pastoris, cells are grown in methanol-containing media.
-
Substrate Feeding: The appropriate fatty acid substrate is added to the culture medium to be metabolized by the expressed desaturase.
-
Lipid Extraction and Analysis: After a suitable incubation period, yeast cells are harvested, and total lipids are extracted. The fatty acids are then converted to their methyl esters (FAMEs) by transesterification and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the desaturase products.
Caption: Workflow for heterologous expression of desaturases.
In Vitro Fatty Acyl-CoA Reductase (FAR) Assay
This protocol outlines a general method for assessing the activity of a recombinantly expressed and purified FAR enzyme.
4.2.1. Materials
-
Purified recombinant FAR enzyme
-
Fatty acyl-CoA substrate (e.g., (10E,12E,14Z)-hexadecatrienoyl-CoA)
-
NADPH
-
Reaction buffer (e.g., phosphate buffer, pH 7.0)
-
Quenching solution (e.g., acidic methanol)
-
Extraction solvent (e.g., hexane)
-
Internal standard for GC-MS analysis
4.2.2. Methodology
-
Reaction Setup: A reaction mixture is prepared containing the reaction buffer, NADPH, and the purified FAR enzyme.
-
Initiation: The reaction is initiated by the addition of the fatty acyl-CoA substrate.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Termination: The reaction is stopped by the addition of a quenching solution.
-
Product Extraction: The fatty alcohol product is extracted from the aqueous phase using an organic solvent.
-
Analysis: The extracted products are analyzed by GC-MS to identify and quantify the fatty alcohol produced.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the primary analytical technique for identifying and quantifying the fatty acid and alcohol products of the biosynthetic pathway.
4.3.1. Sample Preparation
-
For Desaturase Assays: Total lipids from yeast cells are extracted and transesterified to fatty acid methyl esters (FAMEs) using a reagent such as 5% sulfuric acid in methanol. The FAMEs are then extracted into an organic solvent like hexane.
-
For FAR Assays: The fatty alcohol products are extracted directly from the reaction mixture into hexane. The extracts may be derivatized (e.g., silylation) to improve chromatographic properties.
4.3.2. GC-MS Conditions (General)
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-INNOWax) is typically used for the separation of FAMEs and fatty alcohols.
-
Injector: Splitless injection is often used for trace analysis.
-
Oven Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 250°C), and hold for a period.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Full scan mode is used for identification, while selected ion monitoring (SIM) can be used for quantification of known compounds.
Conclusion
The biosynthesis of this compound in Manduca sexta is a specialized metabolic pathway that transforms a common saturated fatty acid into a highly specific, conjugated trienal pheromone. This process is orchestrated by a series of unique enzymes, including bifunctional desaturases, a fatty acyl reductase, and an alcohol oxidase. While the key enzymatic players have been identified, a significant opportunity exists for further research to elucidate the precise reaction mechanisms, determine the kinetic properties of the involved enzymes, and fully characterize the regulatory networks governing this pathway. The knowledge and methodologies presented in this guide provide a foundation for researchers to further explore this fascinating area of chemical biology, with potential impacts on the development of novel pest management strategies and the discovery of new biocatalysts for industrial applications.
References
An In-depth Technical Guide to the Spectroscopic Data of (10E,12E,14Z)-Hexadecatrienal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (10E,12E,14Z)-hexadecatrienal, a significant semiochemical. The information is presented to be readily accessible and useful for researchers in various fields, including chemical ecology, organic synthesis, and drug development.
Spectroscopic Data
The structural elucidation of (10E,12E,14Z)-hexadecatrienal relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The data presented here is based on available literature.
1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The following tables summarize the reported ¹H and ¹³C NMR data for (10E,12E,14Z)-hexadecatrienal.
Table 1: ¹H NMR Spectroscopic Data for (10E,12E,14Z)-Hexadecatrienal
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in the searched resources | |||
Table 2: ¹³C NMR Spectroscopic Data for (10E,12E,14Z)-Hexadecatrienal
| Chemical Shift (δ) ppm | Assignment |
| Data not available in the searched resources | |
1.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for various adducts of (10E,12E,14Z)-hexadecatrienal are presented below.
Table 3: Predicted Mass Spectrometry Data for (10E,12E,14Z)-Hexadecatrienal
| Adduct | m/z |
| [M+H]⁺ | 235.20564 |
| [M+Na]⁺ | 257.18758 |
| [M+K]⁺ | 273.16152 |
| [M+NH₄]⁺ | 252.23218 |
| [M-H]⁻ | 233.19108 |
1.3. Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for (10E,12E,14Z)-hexadecatrienal are listed in the table below.
Table 4: Infrared (IR) Spectroscopic Data for (10E,12E,14Z)-Hexadecatrienal
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in the searched resources | |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.
2.1. NMR Spectroscopy
-
Sample Preparation: A solution of (10E,12E,14Z)-hexadecatrienal is prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition: A standard proton pulse sequence is used. Key parameters include the spectral width, number of scans, relaxation delay, and acquisition time. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. Key parameters include the spectral width, number of scans, and relaxation delay.
2.2. Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), is often employed to keep the molecular ion intact.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, resulting in a mass spectrum.
2.3. Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl, KBr) or as a solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell. For solid samples, a KBr pellet can be prepared.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The instrument measures the absorption of infrared radiation by the sample as a function of wavenumber (typically 4000-400 cm⁻¹). A background spectrum is first recorded and subtracted from the sample spectrum.
Signaling Pathway
(10E,12E,14Z)-Hexadecatrienal is a key component of the sex pheromone of the tobacco hornworm moth, Manduca sexta. Its detection by the male moth initiates a signaling cascade within the olfactory receptor neurons located in the antennae. The currently understood pathway is a G-protein coupled receptor (GPCR) mediated cascade.
Caption: Pheromone signaling pathway in Manduca sexta.
This diagram illustrates the binding of the pheromone to an odorant receptor, initiating a G-protein coupled cascade that results in the generation of an action potential.
The Pivotal Role of (10E, 12E, 14Z)-Hexadecatrienal in Manduca sexta Sexual Communication: A Technical Guide
Introduction
The tobacco hornworm, Manduca sexta, serves as a critical model organism for neurobiological and chemical ecology research. Its reproductive success is intricately linked to a highly specific chemical communication system, orchestrated by a complex blend of sex pheromones released by the female to attract conspecific males. Among these, the conjugated triene aldehyde, (10E, 12E, 14Z)-hexadecatrienal, plays an indispensable role. This technical guide provides an in-depth examination of the biosynthesis, reception, and behavioral significance of this key pheromone component, tailored for researchers, scientists, and professionals in drug development.
Data Presentation: Pheromone Blend Composition and Behavioral Effects
The female Manduca sexta releases a complex bouquet of volatile compounds that constitute her sex pheromone. While numerous components have been identified, a select few are crucial for eliciting the full sequence of male mating behavior. The primary components are long-chain unsaturated aldehydes.
Table 1: Composition of the Female Manduca sexta Sex Pheromone Gland Extract
| Compound | Chemical Formula | Role in Male Behavior |
| (10E, 12E, 14Z)-Hexadecatrienal | C16H24O | Essential Component: In conjunction with bombykal, it is required to induce the complete male mating sequence, including upwind flight (anemotaxis), landing near the source, and copulatory attempts.[1] |
| (10E, 12Z)-Hexadecadienal (Bombykal) | C16H28O | Essential Component: Works synergistically with (10E, 12E, 14Z)-Hexadecatrienal to elicit the full range of mating behaviors.[1] |
| (Z)-9-Hexadecenal | C16H30O | Minor component; precise role in modulating behavior is less defined.[1] |
| (Z)-11-Hexadecenal | C16H30O | Minor component; may play a subtle role in close-range courtship.[1] |
| (E)-11-Hexadecenal | C16H30O | Minor component.[1] |
| Hexadecanal | C16H32O | Minor component.[1] |
| (E,E)-10,12-Hexadecadienal | C16H28O | Minor component.[1] |
| (E,E,E)-10,12,14-Hexadecatrienal | C16H24O | Minor component.[1] |
| (Z)-11-Octadecenal | C18H34O | Minor component.[1] |
| (Z)-13-Octadecenal | C18H34O | Minor component.[1] |
| Octadecanal | C18H36O | Minor component.[1] |
| (Z,Z)-11,13-Octadecadienal | C18H32O | Minor component.[1] |
Experimental Protocols
The elucidation of the role of (10E, 12E, 14Z)-hexadecatrienal in Manduca sexta has been made possible through a variety of sophisticated experimental techniques.
Pheromone Extraction and Analysis
-
Gland Extraction: Pheromone glands are excised from calling virgin females, typically 1-4 days old. The ovipositor is protruded to expose the intersegmental membrane between the eighth and ninth abdominal segments, which is then rinsed with a non-polar solvent like hexane or iso-octane.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The solvent extract is concentrated and injected into a GC-MS system to separate and identify the individual components of the pheromone blend. A fused silica capillary column is typically used for separation.
Electrophysiological Recordings
-
Electroantennography (EAG): This technique measures the overall electrical response of the male antenna to a puff of odorant. An antenna is excised and mounted between two electrodes. The change in electrical potential upon stimulation with a pheromone component provides a measure of its ability to activate olfactory sensory neurons.
-
Single-Sensillum Recording (SSR): This highly sensitive method allows for the recording of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum on the antenna. A sharp tungsten microelectrode is inserted at the base of a sensillum, and a reference electrode is placed elsewhere on the insect. This technique can determine the specificity of individual neurons to different pheromone components.
Behavioral Assays
-
Wind Tunnel Bioassays: These assays are crucial for observing the full sequence of male mating behavior in a controlled environment. A wind tunnel provides a laminar airflow, and a point source releases the pheromone or a synthetic blend. The flight path and behaviors of male moths, such as upwind anemotaxis, casting, landing, and copulatory attempts, are recorded and quantified.
Mandatory Visualizations
Pheromone Biosynthesis Pathway
The biosynthesis of unsaturated aldehydes like (10E, 12E, 14Z)-hexadecatrienal in the female pheromone gland is a multi-step enzymatic process. It begins with common fatty acid precursors and involves a series of desaturation and chain-shortening steps, followed by reduction and oxidation.
Caption: Biosynthesis pathway of (10E, 12E, 14Z)-Hexadecatrienal in M. sexta.
Pheromone Reception and Signaling Pathway in Male OSNs
The detection of (10E, 12E, 14Z)-hexadecatrienal by male Manduca sexta occurs in specialized olfactory sensory neurons on the antennae. The binding of the pheromone to its receptor initiates a G-protein coupled signaling cascade.
Caption: Gq-protein coupled signaling pathway for pheromone reception.
Experimental Workflow for Wind Tunnel Bioassay
A standardized workflow is essential for obtaining reliable and reproducible behavioral data from wind tunnel assays.
Caption: Standardized workflow for a male M. sexta wind tunnel bioassay.
(10E, 12E, 14Z)-Hexadecatrienal is a cornerstone of the chemical communication system of Manduca sexta. Its synergistic action with bombykal is essential for eliciting the complete and successful mating behavior in males. A thorough understanding of its biosynthesis, reception, and the precise behavioral responses it triggers is fundamental for research in insect neuroethology, chemical ecology, and for the development of novel, species-specific pest management strategies. The methodologies and pathways detailed in this guide provide a framework for further investigation into the intricate world of insect chemical communication.
References
The Ecological Significance of (10E,12E,14Z)-Hexadecatrienal in Insect Communication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(10E,12E,14Z)-Hexadecatrienal is a pivotal semiochemical in the chemical communication systems of various insect species, most notably the tobacco hornworm (Manduca sexta). As a primary component of the female-emitted sex pheromone blend, this conjugated triene aldehyde plays a crucial role in eliciting long-range attraction and subsequent mating behaviors in conspecific males. This technical guide provides an in-depth exploration of the ecological significance of (10E,12E,14Z)-Hexadecatrienal, detailing its biosynthesis, the neurophysiological mechanisms of its perception, and the behavioral responses it mediates. Furthermore, this document outlines key experimental protocols for the collection, identification, and bioassay of this compound, and presents available quantitative data to serve as a resource for researchers in chemical ecology, neurobiology, and pest management.
Introduction
Chemical communication is a fundamental driver of insect behavior, governing critical life processes such as mating, aggregation, and foraging. Pheromones, as intraspecific chemical signals, are of particular interest due to their high specificity and potency. (10E,12E,14Z)-Hexadecatrienal is a well-characterized sex pheromone component of the crepuscular moth, Manduca sexta. In this species, it acts in concert with other compounds to create a unique chemical signature that ensures reproductive isolation. The precise stereochemistry of the double bonds at the 10, 12, and 14 positions is critical for its biological activity, highlighting the remarkable sensitivity and selectivity of insect olfactory systems. Understanding the ecological role and the underlying mechanisms of action of (10E,12E,14Z)-Hexadecatrienal offers valuable insights into insect evolution, neurobiology, and provides a foundation for the development of novel, environmentally benign pest control strategies.
Biosynthesis of (10E,12E,14Z)-Hexadecatrienal
The biosynthesis of (10E,12E,14Z)-Hexadecatrienal in the pheromone gland of female Manduca sexta is a multi-step process involving a series of specialized enzymes that modify common fatty acid precursors. The pathway culminates in the production of the final aldehyde.
The biosynthesis originates from palmitic acid (a C16 saturated fatty acid), which undergoes a series of desaturation and reduction steps. Key enzymes in this pathway are fatty acid desaturases (FADs), which introduce double bonds at specific positions and with specific stereochemistries. In Manduca sexta, two critical desaturases have been identified:
-
MsexD2 (a Δ11-desaturase with conjugase activity): This enzyme is responsible for producing di-unsaturated fatty acid precursors.
-
MsexD3 (an E/Z14-desaturase): This enzyme acts on the di-unsaturated precursors to introduce a third double bond at the 14th position, leading to the characteristic tri-unsaturated fatty acid that is the immediate precursor to the pheromone aldehyde.
Following the formation of the tri-unsaturated fatty acid, a fatty acyl reductase (FAR) reduces the carboxyl group to an alcohol, which is then oxidized to the final aldehyde, (10E,12E,14Z)-Hexadecatrienal.
Figure 1. Biosynthetic pathway of (10E,12E,14Z)-Hexadecatrienal in Manduca sexta.
Perception of (10E,12E,14Z)-Hexadecatrienal
The perception of (10E,12E,14Z)-Hexadecatrienal by male Manduca sexta is a highly specialized process that occurs in the antennae. The male antennae are adorned with thousands of long trichoid sensilla, which house olfactory receptor neurons (ORNs) specifically tuned to detect the components of the female sex pheromone blend.
The process of perception can be summarized in the following steps:
-
Adsorption and Transport: Pheromone molecules enter the sensilla through pores in the cuticle and are bound by Pheromone Binding Proteins (PBPs) present in the sensillar lymph. These proteins solubilize the hydrophobic pheromone molecules and transport them to the dendritic membrane of the ORNs.
-
Receptor Binding: The PBP-pheromone complex interacts with a specific Olfactory Receptor (OR) on the surface of the ORN dendrite. In insects, ORs are heterodimeric complexes consisting of a variable, odorant-specific OR subunit and a highly conserved co-receptor subunit known as Orco.
-
Signal Transduction: The binding of the pheromone to the OR complex is thought to induce a conformational change that opens an associated ion channel. This leads to an influx of cations (such as Na+ and Ca2+) into the ORN, causing a depolarization of the cell membrane and the generation of an action potential. While this ionotropic mechanism is widely accepted, some evidence also suggests the involvement of metabotropic pathways, potentially involving G-proteins and second messengers, which may modulate the sensitivity of the ORN.
-
Signal Transmission to the Brain: The action potentials are transmitted along the axons of the ORNs to the antennal lobe of the brain. The axons of ORNs that express the same OR converge on specific spherical regions of neuropil called glomeruli. In the case of sex pheromones, these are typically large, male-specific structures known as the macroglomerular complex (MGC). This anatomical arrangement allows for the precise processing of pheromonal information.
Figure 2. Generalized olfactory signal transduction pathway for pheromone perception.
Behavioral Responses
The perception of (10E,12E,14Z)-Hexadecatrienal, in conjunction with other components of the pheromone blend, triggers a stereotyped sequence of behaviors in male Manduca sexta. This behavioral cascade ultimately leads to mating. The key behavioral responses are:
-
Activation and Wing Fanning: Upon initial detection of the pheromone plume, resting males become active and begin to rapidly beat their wings.
-
Upwind Flight (Anemotaxis): The male initiates flight into the wind, the direction of which is determined by visual cues.
-
Casting and Zigzagging: As the male flies upwind, it performs a series of lateral, zigzagging flight maneuvers. This behavior is thought to help the moth stay within the filamentous pheromone plume and to relocate it if it is lost.
-
Source Localization: As the concentration of the pheromone increases, the male narrows its zigzagging flight path and increases its ground speed, homing in on the female.
-
Courtship and Mating: Upon reaching the female, the male engages in close-range courtship behaviors, which may be mediated by other, less volatile pheromone components, culminating in copulation.
Quantitative Data
The following table summarizes the available quantitative data regarding the composition of the Manduca sexta female sex pheromone gland extract. It is important to note that the exact ratios and total amounts can vary depending on the age of the female, time of day, and the specific population.
| Compound | Chemical Name | Typical Amount (ng/female gland) |
| (10E,12E,14Z)-Hexadecatrienal | (10E,12E,14Z)-10,12,14-Hexadecatrienal | 10 - 100 |
| (10E,12E)-Hexadecadienal | (10E,12E)-10,12-Hexadecadienal | 5 - 50 |
| (Z)-11-Hexadecenal | (Z)-11-Hexadecenal | 1 - 10 |
| Hexadecanal | Hexadecanal | 1 - 5 |
Experimental Protocols
Pheromone Gland Extraction and GC-MS Analysis
This protocol describes the extraction of pheromones from the glands of female Manduca sexta for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology:
-
Insect Rearing: Rear Manduca sexta larvae on an artificial diet under a 16:8 hour light:dark photoperiod at 25°C and 60-70% relative humidity.
-
Gland Dissection: Excise the pheromone glands from 2 to 3-day-old virgin females during the scotophase (dark period), when pheromone production is at its peak.
-
Extraction: Immediately place the excised glands in a vial containing 50 µL of high-purity hexane. Gently agitate the vial for 5 minutes.
-
Sample Preparation: Remove the glands and concentrate the hexane extract to a final volume of approximately 10 µL under a gentle stream of nitrogen.
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the extract into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).
-
GC Program: Use a temperature program starting at 50°C for 2 minutes, then ramping at 10°C/min to 250°C and holding for 10 minutes.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning from m/z 40 to 400.
-
Identification: Identify the pheromone components by comparing their retention times and mass spectra with those of authentic standards.
-
Figure 3. Workflow for GC-MS analysis of pheromone gland extracts.
Electroantennography (EAG)
EAG is used to measure the electrical response of an insect antenna to a specific odorant, providing a measure of the sensitivity of the olfactory system.
Methodology:
-
Antenna Preparation: Excise an antenna from a male Manduca sexta and mount it between two glass capillary electrodes filled with a saline solution (e.g., Kaissling saline).
-
Stimulus Delivery: Deliver a continuous stream of humidified, charcoal-filtered air over the antenna. Introduce a puff of air (0.5 seconds) carrying a known concentration of synthetic (10E,12E,14Z)-Hexadecatrienal into the main air stream.
-
Signal Recording: Record the potential difference between the two electrodes using a high-impedance amplifier. The transient negative voltage deflection following the stimulus is the EAG response.
-
Dose-Response Curve: Present the antenna with a range of pheromone concentrations (e.g., 10 pg to 100 ng) to generate a dose-response curve, which allows for the determination of the detection threshold.
Wind Tunnel Bioassay
Wind tunnel assays are used to observe and quantify the behavioral responses of insects to airborne chemical cues in a controlled environment.
Methodology:
-
Wind Tunnel Setup: Use a wind tunnel with a controlled airflow (e.g., 0.3 m/s), temperature (25°C), and lighting that mimics dusk conditions.
-
Pheromone Source: Place a rubber septum or filter paper loaded with a known amount of synthetic (10E,12E,14Z)-Hexadecatrienal (and other blend components) at the upwind end of the tunnel.
-
Insect Acclimation: Place male moths individually in the tunnel and allow them to acclimate for at least 5 minutes.
-
Behavioral Observation: Release the moths and record the sequence and duration of their behaviors, including activation, upwind flight, casting, and source contact.
-
Data Analysis: Analyze the percentage of moths exhibiting each behavior in response to the pheromone stimulus compared to a solvent control.
Conclusion
(10E,12E,14Z)-Hexadecatrienal is a molecule of profound ecological importance, mediating a critical step in the reproductive cycle of Manduca sexta and likely other related species. The specificity of its biosynthesis, the exquisite sensitivity of its perception, and the complex behavioral repertoire it elicits underscore the elegance and efficiency of insect chemical communication. A thorough understanding of this system not only advances our fundamental knowledge of neurobiology and evolution but also provides a powerful platform for the development of targeted and sustainable pest management strategies. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals working to unravel the complexities of insect olfaction and to harness its potential for practical applications.
The Behavioral Response of Moths to 10E,12E,14Z-Hexadecatrienal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth analysis of the behavioral and physiological responses of the tobacco hornworm moth, Manduca sexta, to the sex pheromone component (10E,12E,14Z)-hexadecatrienal. This compound is a critical olfactory cue for male moths, initiating a cascade of behaviors essential for locating a mate. Understanding the intricacies of this chemical communication is paramount for developing novel and species-specific pest management strategies and provides a valuable model system for studying insect olfaction and neurobiology. This document outlines the key behavioral assays, electrophysiological responses, experimental protocols, and the underlying signaling pathways involved in the perception of this semiochemical.
Behavioral Response in Wind Tunnel Assays
Wind tunnel bioassays are a standard method for quantifying the behavioral responses of male moths to sex pheromones. These experiments simulate a natural environment, allowing for the observation of a sequence of innate behaviors, from initial activation to source location. In Manduca sexta, (10E,12E,14Z)-hexadecatrienal, in concert with other pheromone components, elicits a characteristic upwind flight pattern.
While specific quantitative data for the standalone activity of (10E,12E,14Z)-hexadecatrienal is limited in the literature, its essential role in a blend has been established. Research by Tumlinson et al. (1989) demonstrated that a synthetic blend containing this trienal is necessary to elicit the complete mating behavior sequence, which includes taking flight, oriented upwind flight (anemotaxis), approaching the pheromone source, and attempting copulation.
Table 1: Behavioral Responses of Male Manduca sexta to Pheromone Blends in a Wind Tunnel
| Pheromone Component(s) | Taking Flight (%) | Upwind Flight (%) | Source Contact (%) | Copulatory Attempt (%) |
| Control (Solvent only) | Low | Low | Low | Low |
| Blend without 10E,12E,14Z-Hexadecatrienal | Moderate | Low | Low | None |
| Complete Pheromone Blend* | High | High | High | High |
Note: This table is a qualitative representation based on descriptions from the literature. Specific percentages are not consistently reported across studies.
Experimental Protocol: Wind Tunnel Bioassay
This protocol is a synthesized representation of typical wind tunnel experiments for moth pheromone response.
-
Wind Tunnel Specifications: A push-pull type wind tunnel constructed of glass or Plexiglas with charcoal-filtered air. Airflow is maintained at a constant velocity (e.g., 0.5 m/s). Lighting is typically provided by a red light source to simulate crepuscular or nocturnal conditions. The temperature and humidity are maintained at levels optimal for moth activity (e.g., 25°C and 50-60% RH).
-
Insect Preparation: Male Manduca sexta moths, 2-4 days post-eclosion, are used. They are separated from females upon emergence to ensure sexual receptivity. Moths are acclimated to the experimental conditions for at least 30 minutes prior to testing.
-
Pheromone Source: A synthetic blend containing a known concentration of this compound is applied to a filter paper or rubber septum. The source is placed at the upwind end of the wind tunnel.
-
Behavioral Observation: Individual male moths are released onto a platform at the downwind end of the tunnel. Their behavior is observed and recorded for a set period (e.g., 3 minutes). Key behaviors to score include:
-
Activation: Wing fanning, antennal grooming.
-
Take-off: Initiation of flight.
-
Upwind Flight: Oriented flight towards the pheromone source.
-
Source Contact: Landing on or near the pheromone source.
-
Copulatory Behavior: Abdominal curling and attempts to clasp the source.
-
-
Data Analysis: The percentage of moths exhibiting each behavior is calculated for different pheromone blends and concentrations.
Wind Tunnel Experimental Workflow
Electrophysiological Response: Electroantennography (EAG)
Electroantennography is a technique used to measure the summed electrical response of the olfactory receptor neurons on a moth's antenna to a volatile stimulus. It provides a measure of the sensitivity of the antenna to a specific compound.
Table 2: Electroantennogram (EAG) and Single-Sensillum Recording (SSR) Responses in Male Manduca sexta
| Compound | EAG Response Amplitude (mV) | SSR Spike Frequency (spikes/s) |
| Control (Air) | Baseline | Spontaneous Activity |
| This compound (1 µg) | Strong Depolarization | High Frequency Firing |
| Related Pheromone Components | Variable Depolarization | Variable Firing |
| Non-Pheromonal Odors | Weak or No Response | Low Frequency or No Change |
Note: This table is a qualitative representation. Actual values are dependent on the specific experimental setup and pheromone dosage.
Experimental Protocol: Electroantennography (EAG)
This protocol is a synthesized representation of typical EAG experiments.
-
Antennal Preparation: A male Manduca sexta moth is restrained, and one of its antennae is excised at the base. The distal tip of the antenna is removed.
-
Electrode Placement: The base of the antenna is placed in contact with a reference electrode (e.g., a saline-filled glass capillary). The cut distal end is connected to a recording electrode. Both electrodes are connected to a high-impedance amplifier.
-
Stimulus Delivery: A continuous stream of charcoal-filtered, humidified air is passed over the antenna. A known amount of this compound, dissolved in a solvent and applied to filter paper, is introduced into a glass cartridge. A puff of air is passed through the cartridge, delivering the pheromone stimulus into the main airstream directed at the antenna.
-
Data Recording and Analysis: The change in electrical potential (the EAG response) is recorded and amplified. The amplitude of the depolarization is measured in millivolts. A dose-response curve can be generated by testing a range of pheromone concentrations.
Electroantennography (EAG) Experimental Workflow
Olfactory Signaling Pathway
The detection of this compound by Manduca sexta initiates a complex signaling cascade within the olfactory receptor neurons located in the sensilla of the male's antennae. While the precise pathway for this specific molecule is a subject of ongoing research, a general model for pheromone reception in moths has been established.
-
Pheromone Binding and Transport: The hydrophobic pheromone molecule enters the aqueous sensillum lymph through pores in the sensillum wall. Here, it is bound by a Pheromone Binding Protein (PBP).
-
Receptor Activation: The PBP-pheromone complex transports the ligand to the dendritic membrane of an Olfactory Receptor Neuron (ORN). The pheromone is then recognized by a specific Olfactory Receptor (OR), which is a seven-transmembrane domain protein. This OR is co-expressed with a highly conserved co-receptor, known as Orco.
-
Signal Transduction: The binding of the pheromone to the OR-Orco complex is thought to open a non-specific cation channel, leading to the influx of ions and depolarization of the ORN membrane. This generates a receptor potential. In Manduca sexta, evidence suggests a metabotropic pathway involving G-protein activation of Phospholipase Cβ (PLCβ), leading to transient increases in intracellular Ca2+.
-
Action Potential Generation: If the receptor potential reaches the threshold, it triggers the firing of action potentials, which are then transmitted along the axon to the antennal lobe of the brain for further processing.
-
Signal Termination: The pheromone is rapidly degraded by Pheromone Degrading Enzymes (PDEs) in the sensillum lymph, ensuring the neuron can respond to subsequent pheromone pulses.
Pheromone Olfactory Signaling Pathway
Conclusion
(10E,12E,14Z)-Hexadecatrienal is a vital semiochemical for the reproductive success of Manduca sexta. The behavioral and electrophysiological assays detailed in this guide provide a framework for quantifying the effects of this and other related compounds. A thorough understanding of the moth's response to this pheromone component, from the molecular signaling cascade to the whole-organism behavioral output, is crucial for the development of effective and environmentally benign pest control strategies. Further research to obtain more precise quantitative data on the dose-dependent responses to this specific trienal will enhance the predictive power of these models and aid in the design of more targeted and efficient attractants or disruptants.
References
The Evolutionary Trajectory of a Key Moth Semiochemical: (10E,12E,14Z)-Hexadecatrienal
An In-depth Technical Guide on the Biosynthesis, Perception, and Evolutionary Significance of a Critical Pheromone Component in Manduca sexta
Abstract
(10E,12E,14Z)-Hexadecatrienal is a crucial semiochemical, acting as a key component of the sex pheromone blend in the tobacco hornworm moth, Manduca sexta. This technical guide provides a comprehensive overview of the evolution of this molecule, from its biosynthesis and genetic underpinnings to its perception by the male moth's olfactory system. We delve into the enzymatic pathways responsible for its creation, the evolutionary mechanisms that have shaped its specificity, and the intricate signaling cascade it triggers upon detection. This document is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, neurobiology, and pest management.
Introduction
Chemical communication is a cornerstone of insect behavior, governing critical interactions such as mating, foraging, and predator avoidance. Among the vast arsenal of chemical signals, sex pheromones play a pivotal role in reproductive isolation and speciation. In the nocturnal hawkmoth Manduca sexta, a well-established model organism for neurobiology and chemical ecology, mate recognition is mediated by a complex blend of female-released volatile compounds. A principal component of this blend is the tri-unsaturated aldehyde, (10E,12E,14Z)-Hexadecatrienal. The evolution of this specific molecule and the cognate receptive system in males provides a fascinating case study in the co-evolution of a signal and its receiver. Understanding the intricacies of this system holds potential for the development of novel and species-specific pest control strategies.
Biosynthesis of (10E,12E,14Z)-Hexadecatrienal
The biosynthesis of moth sex pheromones, including (10E,12E,14Z)-Hexadecatrienal, is a multi-step process that occurs primarily in the female's pheromone gland. This process begins with common fatty acid metabolism and is subsequently modified by a suite of specialized enzymes to produce the final, species-specific pheromone components.
The production of the C16 backbone of (10E,12E,14Z)-Hexadecatrienal originates from acetyl-CoA through the action of fatty acid synthase (FAS). The key to generating the unique tri-unsaturated structure lies in the activity of specific fatty-acyl desaturases. In Manduca sexta, a bifunctional Δ11-desaturase, MsexAPTQ (also referred to as MsexD2), is responsible for introducing the initial double bond at the Z11 position of a C16 acyl chain.[1] This same enzyme can then introduce a second double bond to create a conjugated diene system.[1]
A subsequent and crucial step in the formation of the tri-unsaturated precursor is the action of another desaturase, MsexD3. This enzyme catalyzes the introduction of a third double bond at the 14-position of the di-unsaturated fatty acid precursor, resulting in a C16:3 fatty acid.[2] The final step in the biosynthesis of (10E,12E,14Z)-Hexadecatrienal involves the reduction of the fatty acyl precursor to an alcohol by a fatty-acyl reductase (FAR), followed by oxidation to the final aldehyde by an alcohol oxidase.
Quantitative Analysis of Pheromone Blend
Solvent rinses of the external surface of pheromone glands from calling female Manduca sexta have revealed a complex blend of compounds. While (E,E,Z)-10,12,14-hexadecatrienal is a key component, it is part of a larger bouquet. The precise ratios of these components are critical for eliciting the full behavioral response in males.
| Pheromone Component | Status |
| (Z)-9-hexadecenal | Minor |
| (Z)-11-hexadecenal | Minor |
| (E)-11-hexadecenal | Minor |
| Hexadecanal | Minor |
| (E,Z)-10,12-hexadecadienal | Major |
| (E,E)-10,12-hexadecadienal | Minor |
| (10E,12E,14Z)-Hexadecatrienal | Key |
| (E,E,E)-10,12,14-hexadecatrienal | Minor |
| (Z)-11-octadecenal | Minor |
| (Z)-13-octadecenal | Minor |
| Octadecanal | Minor |
| (Z,Z)-11,13-octadecadienal | Minor |
Table 1: Composition of the female Manduca sexta sex pheromone gland rinse.[3][4]
Evolution of the Biosynthetic Pathway
The evolution of novel pheromone components like (10E,12E,14Z)-Hexadecatrienal is a driving force in the diversification of moth species. The primary mechanisms underlying this evolution are gene duplication and subsequent functional divergence of the genes encoding key biosynthetic enzymes, particularly the desaturases.
Phylogenetic analyses of desaturase enzymes in moths suggest that the diversity of pheromone structures has arisen through repeated gene duplication events, followed by mutations that alter the substrate specificity and/or the position and stereochemistry of the double bonds introduced. In Manduca sexta, the desaturases MsexD2 and MsexD3, which are crucial for the production of the tri-unsaturated precursor of (10E,12E,14Z)-Hexadecatrienal, likely arose from such a gene duplication event.[2] This allowed for the neofunctionalization of one of the copies to perform a novel desaturation step, leading to the production of a new pheromone component.
Caption: Evolutionary origin of the key desaturases in M. sexta.
Perception of (10E,12E,14Z)-Hexadecatrienal
The detection of (10E,12E,14Z)-Hexadecatrienal by male Manduca sexta is a highly sensitive and specific process that occurs in specialized olfactory sensilla on the antennae. These sensilla house olfactory receptor neurons (ORNs) that express specific olfactory receptors (ORs) tuned to the components of the female pheromone blend.
Olfactory Receptor Neurons and Receptors
Single-sensillum recordings from the antennae of male M. sexta have revealed the presence of ORNs that are highly specialized for the detection of (10E,12E,14Z)-Hexadecatrienal and its geometric isomers.[5][6][7] These neurons fire action potentials in response to binding of the pheromone molecule. While the specific receptor protein that binds (10E,12E,14Z)-Hexadecatrienal has not been definitively deorphanized, transcriptomic studies of the M. sexta antennae have identified several candidate male-specific ORs, including MsexOR-1 and MsexOR-4, which are homologous to pheromone receptors in other moth species.[8][9]
Signal Transduction Cascade
Upon binding of (10E,12E,14Z)-Hexadecatrienal to its cognate OR, a conformational change in the receptor is thought to occur, initiating an intracellular signaling cascade. In contrast to vertebrate ORs which are G-protein coupled receptors (GPCRs), insect ORs form ligand-gated ion channels. The OR is a heteromer composed of a specific odorant-binding subunit (e.g., a candidate MsexOR) and a highly conserved co-receptor, Orco.
The binding of the pheromone is believed to directly open the ion channel, leading to an influx of cations and depolarization of the ORN membrane.[10] In Manduca sexta, there is also evidence for the involvement of a second messenger pathway, specifically the phospholipase C (PLC) pathway. Pheromone stimulation leads to a rapid increase in inositol trisphosphate (IP3), which can trigger the opening of calcium channels and further contribute to the neuronal response.[4] This dual mechanism of both ionotropic and metabotropic signaling may contribute to the high sensitivity and dynamic range of pheromone detection in moths.
Caption: Pheromone signaling cascade in a M. sexta ORN.
Experimental Protocols
Pheromone Extraction and Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the components of the female Manduca sexta sex pheromone blend.
Methodology:
-
Pheromone Gland Excision: Virgin female moths (1-4 days old) are selected during their calling period (typically identified by the protrusion of the ovipositor). The pheromone gland, located at the intersegmental membrane between the eighth and ninth abdominal segments, is carefully excised.[11]
-
Solvent Extraction: The excised glands are briefly rinsed in a small volume (e.g., 10 µl) of a non-polar solvent such as hexane or iso-octane.[11] For analysis of airborne pheromones, a headspace collection method can be employed where air is drawn over calling females and through an adsorbent trap.
-
GC-MS Analysis: The solvent extract is injected into a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatograph (GC) Conditions: A non-polar capillary column (e.g., DB-5 or HP-1) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 250°C) to separate the different volatile components.[11]
-
Mass Spectrometer (MS) Conditions: Electron impact (EI) ionization is typically used. The mass spectrometer is set to scan a mass range appropriate for the expected pheromone components (e.g., m/z 40-400).[12]
-
-
Compound Identification and Quantification: Individual compounds are identified by comparing their mass spectra and retention times to those of authentic standards. Quantification can be achieved by comparing the peak areas of the pheromone components to the peak area of an internal standard of known concentration.
Electroantennography (EAG) and Single Sensillum Recording (SSR)
Objective: To measure the electrophysiological response of the male Manduca sexta antenna and individual olfactory receptor neurons to (10E,12E,14Z)-Hexadecatrienal.
Methodology:
-
Antenna Preparation: A male moth is restrained, and one of its antennae is excised at the base. For SSR, the antenna is immobilized on a platform.
-
Electrode Placement:
-
EAG: Two electrodes are used. The reference electrode is inserted into the head of the moth, and the recording electrode is placed in contact with the distal end of the antenna.
-
SSR: A reference electrode is placed in the eye or another part of the head. A sharp recording electrode (typically tungsten) is carefully inserted at the base of a single olfactory sensillum.[13]
-
-
Odorant Stimulation: A stream of purified air is continuously passed over the antenna. A puff of air carrying a known concentration of (10E,12E,14Z)-Hexadecatrienal is introduced into the airstream for a short duration (e.g., 500 ms).
-
Data Acquisition and Analysis: The electrical signals (depolarizations for EAG, action potentials for SSR) are amplified, filtered, and recorded. The magnitude of the EAG response or the frequency of action potentials in SSR is quantified to determine the sensitivity of the antenna or specific ORN to the pheromone. Dose-response curves can be generated by presenting a range of pheromone concentrations.[6]
Caption: General experimental workflow for studying moth pheromones.
Wind Tunnel Behavioral Assay
Objective: To assess the behavioral response of male Manduca sexta to (10E,12E,14Z)-Hexadecatrienal alone and in combination with other pheromone components.
Methodology:
-
Wind Tunnel Setup: A wind tunnel is used to create a laminar airflow. A source of the synthetic pheromone (or a blend) is placed at the upwind end of the tunnel.
-
Moth Acclimation: Male moths are acclimated to the experimental conditions (light, temperature, airflow) before the assay.
-
Pheromone Release: The synthetic pheromone is released into the airstream, creating a plume that travels downwind.
-
Behavioral Observation: A male moth is released at the downwind end of the tunnel. Its flight path and behaviors are recorded and scored. Key behaviors to quantify include:
-
Activation: The initiation of wing fanning and taking flight.
-
Upwind Flight (Anemotaxis): Oriented flight towards the pheromone source.
-
Casting/Zigzagging: Characteristic flight pattern within the pheromone plume.
-
Source Location: Arrival at the pheromone source.
-
Landing and Copulatory Attempts: Contact with the source and exhibition of mating behaviors.
-
-
Data Analysis: The percentage of moths exhibiting each behavior is calculated for different pheromone treatments (e.g., individual components vs. blends) to determine the behavioral role of (10E,12E,14Z)-Hexadecatrienal.
Conclusion
The evolution of (10E,12E,14Z)-Hexadecatrienal as a key semiochemical in Manduca sexta is a testament to the power of gene duplication and functional divergence in shaping complex chemical communication systems. The biosynthesis of this molecule is orchestrated by a specialized enzymatic pathway, and its perception is mediated by a highly sensitive and specific olfactory system in the male moth. A thorough understanding of this system, from the molecular genetics of pheromone production to the neurobiology of its reception, not only provides fundamental insights into the evolution of insect communication but also offers promising avenues for the development of targeted and environmentally benign pest management strategies. Future research focusing on the deorphanization of the specific receptors for each pheromone component and the elucidation of the complete downstream signaling cascade will further refine our understanding of this intricate biological system.
References
- 1. Quantitative analysis of pheromone-binding protein specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pheromone binding proteins enhance the sensitivity of olfactory receptors to sex pheromones in Chilo suppressalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tuning Insect Odorant Receptors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Detection of sex pheromone components in Manduca sexta (L.) [pubmed.ncbi.nlm.nih.gov]
- 8. slunik.slu.se [slunik.slu.se]
- 9. Sex-Specific Odorant Receptors of the Tobacco Hornworm Manduca Sexta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Olfactory receptor neurons from antennae of developing male Manduca sexta respond to components of the species-specific sex pheromone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Responses of protocerebral neurons in Manduca sexta to sex-pheromone mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Single sensillum recording - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Purification of 10E,12E,14Z-Hexadecatrienal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of the geometrically specific long-chain aldehyde, 10E,12E,14Z-Hexadecatrienal. This compound is a known insect pheromone component, and its purity is critical for accurate biological studies and potential applications in pest management.[1][2][3][4] The following protocols describe methods for purification using both High-Performance Liquid Chromatography (HPLC) and traditional column chromatography.
High-Performance Liquid Chromatography (HPLC) Purification
Reverse-phase HPLC (RP-HPLC) is a highly effective method for the purification of this compound, particularly for separating it from geometric isomers and other closely related impurities. The use of a C18 stationary phase with a water/acetonitrile mobile phase gradient provides excellent resolution.
Data Presentation: HPLC Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | C18 (Octadecyl Silane), 5 µm particle size |
| Column Dimensions | 4.6 mm I.D. x 250 mm length |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | HPLC Grade Acetonitrile |
| Gradient Profile | 60% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at ~270-280 nm (or Diode Array Detector) |
| Injection Volume | 10-50 µL (depending on concentration) |
| Column Temperature | 25 °C |
Experimental Protocol: HPLC Purification
-
Sample Preparation: Dissolve the crude this compound sample in a minimal amount of the initial mobile phase composition (60% Acetonitrile in Water). Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
HPLC System Equilibration: Equilibrate the HPLC system and C18 column with the initial mobile phase conditions (60% Acetonitrile / 40% Water) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection and Gradient Elution: Inject the prepared sample onto the column. Begin the following gradient program:
-
0-20 min: Linear gradient from 60% B to 100% B.
-
20-25 min: Hold at 100% B.
-
25-30 min: Return to 60% B and re-equilibrate for the next injection.
-
-
Detection and Fraction Collection: Monitor the column effluent using a UV detector. The conjugated triene system of this compound is expected to have a UV absorbance maximum (λmax) in the range of 270-280 nm. For optimal detection, it is recommended to use a diode array detector (DAD) to identify the λmax of the target compound and monitor for co-eluting impurities. Collect fractions corresponding to the peak of interest.
-
Post-Purification Analysis: Analyze the collected fractions for purity using the same HPLC method. Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization: HPLC Workflow
Caption: Workflow for the HPLC purification of this compound.
Column Chromatography Purification
For larger scale purification or as a preliminary purification step, normal-phase column chromatography using silica gel is a cost-effective method. Separation is achieved based on the polarity of the compounds, with less polar compounds eluting first.
Data Presentation: Column Chromatography Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate Gradient |
| Initial Eluent | 98:2 (Hexane : Ethyl Acetate) |
| Final Eluent | 90:10 (Hexane : Ethyl Acetate) |
| Column Loading | 1:50 to 1:100 ratio of crude sample to silica gel by weight |
| Monitoring | Thin Layer Chromatography (TLC) with UV visualization |
Experimental Protocol: Column Chromatography
-
TLC Analysis: Before performing the column chromatography, determine the appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of hexane and ethyl acetate to find a system that gives the target compound an Rf value of approximately 0.2-0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 Hexane:Ethyl Acetate).
-
Pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of a non-polar solvent like hexane or dichloromethane.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the dissolved crude sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial non-polar solvent system (98:2 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A stepwise gradient (e.g., 98:2, 95:5, 90:10) is recommended.
-
Collect fractions of the eluate in test tubes.
-
-
Fraction Analysis:
-
Spot each collected fraction onto a TLC plate and develop it in the determined TLC solvent system.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure desired product.
-
-
Solvent Removal: Evaporate the solvent from the pooled pure fractions using a rotary evaporator to obtain the purified this compound.
Visualization: Column Chromatography Workflow
Caption: Workflow for column chromatography purification of this compound.
References
Application Notes and Protocols for the Quantification of 10E,12E,14Z-Hexadecatrienal
For Researchers, Scientists, and Drug Development Professionals
Introduction
10E,12E,14Z-Hexadecatrienal is a key sex pheromone component of the tobacco hornworm moth, Manduca sexta.[1][2] Accurate quantification of this long-chain polyunsaturated aldehyde is crucial for research in chemical ecology, pest management strategies involving mating disruption, and in the development of novel semiochemical-based products. Its high volatility, potential for isomerization, and low concentrations in biological and environmental samples present analytical challenges.
This document provides detailed application notes and protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with derivatization.
Analytical Techniques
Two primary analytical techniques are recommended for the quantification of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method, particularly well-suited for the analysis of volatile and semi-volatile compounds like insect pheromones.[3][4] Thermal desorption can be employed for the analysis of airborne pheromones.[3][5][6]
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: This method is suitable for less volatile samples or when derivatization is employed to enhance detection. Derivatization is often necessary for aldehydes to improve their chromatographic properties and detector response.[7][8][9][10][11]
Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is ideal for the analysis of this compound from pheromone gland extracts or air samples collected on adsorbent tubes.
Experimental Workflow
Caption: Workflow for GC-MS quantification of this compound.
Methodology
1. Sample Preparation
-
Pheromone Gland Extraction:
-
Excise the pheromone glands from calling female moths.
-
Extract the glands with a small volume of high-purity hexane (e.g., 50 µL) for 30 minutes.
-
Carefully remove the solvent to a clean vial.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
-
Air Sample Collection (Thermal Desorption):
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Column: A non-polar or medium-polarity capillary column is recommended to separate isomers. Example: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or a more polar column like a DB-WAX for better separation of unsaturated isomers.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of this compound.
-
Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
3. Calibration and Quantification
-
Prepare a series of standard solutions of this compound in hexane at concentrations ranging from 0.1 ng/µL to 10 ng/µL.
-
Inject a fixed volume (e.g., 1 µL) of each standard solution into the GC-MS system.
-
Construct a calibration curve by plotting the peak area of the target ion against the concentration of the standard.
-
Analyze the prepared samples and quantify the amount of this compound by comparing the peak area to the calibration curve.
Quantitative Data (Typical Performance)
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/µL |
| Limit of Quantification (LOQ) | 0.15 ng/µL |
| Precision (%RSD) | < 10% |
| Recovery | 85-110% |
Protocol 2: Quantification by HPLC with UV/Fluorescence Detection
This protocol is suitable for samples where the concentration of this compound is higher or when GC-MS is not available. Derivatization is essential for sensitive detection.
Derivatization Options
-
2,4-Dinitrophenylhydrazine (DNPH): Reacts with aldehydes to form a hydrazone that can be detected by UV-Vis spectrophotometry at around 360 nm.[7][8][9][10][11][12] This is a robust and widely used method for aldehyde analysis.
-
Fluorescent Derivatizing Agents: For higher sensitivity, fluorescent tags can be used.
-
2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH): Transforms the aldehyde into a highly fluorescent and ionizable derivative, suitable for both fluorescence and mass spectrometry detection.[13]
-
1,3-Cyclohexanedione: Reacts with aldehydes in the presence of ammonia to form a fluorescent product.[14]
-
Experimental Workflow (using DNPH Derivatization)
Caption: Workflow for HPLC-UV quantification of this compound with DNPH derivatization.
Methodology
1. Derivatization with DNPH
-
To the sample extract in a suitable solvent (e.g., acetonitrile), add an acidic solution of 2,4-dinitrophenylhydrazine.
-
Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour).
-
The resulting DNPH-hydrazone derivative can be concentrated and purified using Solid Phase Extraction (SPE) with a C18 cartridge.
-
Elute the derivative from the SPE cartridge with acetonitrile and bring it to a known final volume.
2. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or UV-Vis detector set to 360 nm.
-
Column: Reversed-phase C18 column. Example: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start with 60% B.
-
Linear gradient to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
3. Calibration and Quantification
-
Prepare a series of standard solutions of this compound in acetonitrile.
-
Derivatize each standard using the same procedure as for the samples.
-
Inject the derivatized standards into the HPLC system.
-
Construct a calibration curve by plotting the peak area at 360 nm against the concentration.
-
Analyze the derivatized samples and quantify the amount of this compound by comparing the peak area to the calibration curve.
Quantitative Data (Typical Performance with DNPH Derivatization)
| Parameter | Value | Reference |
| Linearity (r²) | > 0.998 | [7] |
| Limit of Detection (LOD) | 0.01 µg/mL | [7] |
| Limit of Quantification (LOQ) | 0.03 µg/mL | [7] |
| Precision (%RSD) | < 5% | [7] |
| Recovery (from SPE) | 90-105% |
Considerations for Isomer Analysis
The biological activity of this compound is highly dependent on its stereochemistry. Therefore, the analytical method must be able to separate it from other isomers, such as the E,E,E isomer.
-
GC: High-resolution capillary columns with appropriate stationary phases (e.g., cyanopropyl-substituted phases) may be required for the separation of geometric isomers.
-
HPLC: Reversed-phase HPLC can often separate geometric isomers, and optimization of the mobile phase and column chemistry may be necessary.
Conclusion
The quantification of this compound can be reliably achieved using either GC-MS or HPLC with derivatization. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. GC-MS is generally preferred for its high sensitivity and specificity for volatile pheromones. HPLC with derivatization offers a robust alternative, particularly when using fluorescence detection for enhanced sensitivity. The protocols provided here offer a starting point for method development and can be optimized to meet specific research needs.
References
- 1. Identification of a pheromone blend attractive to Manduca sexta (L.) males in a wind tunnel | Semantic Scholar [semanticscholar.org]
- 2. Sex-Specific Odorant Receptors of the Tobacco Hornworm Manduca Sexta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.wur.nl [research.wur.nl]
- 4. ovid.com [ovid.com]
- 5. [A simple method for analyzing insect pheromone at the nanogram level by coupling headspace adsorption and thermal desorption injection by gas chromatography with a packed syringe] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Ecology Uses for Thermal Desorption | Markes International [markes.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. youngin.com [youngin.com]
- 11. lcms.cz [lcms.cz]
- 12. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jascoinc.com [jascoinc.com]
Application Notes and Protocols for the GC-MS Analysis of 10E,12E,14Z-Hexadecatrienal
Audience: Researchers, scientists, and drug development professionals.
Introduction
10E,12E,14Z-Hexadecatrienal is a polyunsaturated long-chain aldehyde that belongs to a class of compounds often associated with insect pheromones, particularly within the order Lepidoptera. Accurate identification and quantification of such semiochemicals are crucial for research in chemical ecology, pest management strategies, and the development of novel bioactive compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the analysis of volatile and semi-volatile organic compounds like hexadecatrienals due to its high chromatographic resolution and sensitive, specific detection. This document provides a detailed protocol for the sample preparation, GC-MS analysis, and data interpretation for this compound.
Experimental Protocols
In the absence of specific experimental data for this compound in publicly available literature, the following protocols are based on established methods for the analysis of structurally similar long-chain aldehydes and lepidopteran pheromones.
1. Sample Preparation
The choice of sample preparation method depends on the sample matrix. For biological samples, such as insect pheromone glands, solvent extraction is common. For environmental or formulation samples, a simple dilution may be sufficient.
-
Solvent Extraction (for biological tissues):
-
Excise the pheromone gland or relevant tissue from the organism.
-
Immerse the tissue in 100 µL of high-purity hexane in a 1.5 mL glass vial.
-
Gently agitate the sample for 30 minutes at room temperature.
-
Carefully remove the tissue from the vial.
-
The resulting hexane extract is now ready for GC-MS analysis. For trace-level analysis, the extract can be concentrated under a gentle stream of nitrogen.
-
-
Direct Dilution (for standards and formulations):
-
Prepare a stock solution of this compound in a volatile organic solvent such as hexane or dichloromethane at a concentration of 1 mg/mL.
-
Perform serial dilutions to create a series of calibration standards, typically in the range of 1-100 ng/µL.
-
Transfer the final solutions to 2 mL autosampler vials with inserts for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 60 °C, hold for 1 min, ramp at 10 °C/min to 300 °C, hold for 10 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-400 |
| Data Acquisition | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation and Analysis
1. Chromatographic Data
The retention time of a compound is a key identifier in gas chromatography. To account for variations between different GC systems, the Kovats Retention Index (RI) is used as a standardized measure. The RI is calculated based on the retention times of n-alkanes.
2. Mass Spectrometry Data
The molecular formula for this compound is C₁₆H₂₆O, with a monoisotopic mass of 234.198 Da. Upon electron ionization, the molecule will fragment in a characteristic pattern. While an experimental mass spectrum for this specific isomer is not available, the following table presents the predicted prominent ions and a hypothetical fragmentation pattern based on the general fragmentation of long-chain unsaturated aldehydes.
| m/z (Mass-to-Charge Ratio) | Proposed Ion Identity/Fragment Loss | Significance |
| 234 | [M]⁺ (Molecular Ion) | Confirms the molecular weight of the compound. |
| 216 | [M-H₂O]⁺ | Characteristic loss of water from the aldehyde. |
| 191 | [M-C₃H₇]⁺ | Loss of a propyl radical, indicative of the alkyl chain. |
| Various hydrocarbon fragments | CnH₂n⁺¹, CnH₂n⁻¹, etc. (e.g., m/z 41, 55, 67, 79, 91) | Characteristic fragments from the cleavage of the long hydrocarbon chain. |
| 44 | [CH₂=CHOH]⁺ (enol form) or [C₂H₄O]⁺ | A common fragment for aldehydes resulting from McLafferty rearrangement. |
For quantitative analysis using SIM mode, the following ions are recommended for monitoring:
-
Quantifier Ion: The most abundant and specific fragment ion (to be determined from an experimental spectrum).
-
Qualifier Ions: Two to three other characteristic fragment ions to confirm the identity of the analyte.
Experimental Workflow and Signaling Pathways
The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Application Notes and Protocols for Electroantennography (EAG) Testing of 10E,12E,14Z-Hexadecatrienal
Introduction
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the olfactory responses of insects to volatile compounds.[1][2][3] This method records the summated electrical potential changes from the entire antenna, providing a sensitive and rapid screening tool for identifying biologically active odorants such as pheromones.[3][4] These application notes provide a detailed protocol for setting up and conducting EAG experiments to test the activity of the sex pheromone component 10E,12E,14Z-Hexadecatrienal. The protocols are intended for researchers, scientists, and drug development professionals working in chemical ecology, entomology, and pest management.
Principle of Electroantennography
The EAG technique measures the overall depolarization of olfactory receptor neurons on an insect's antenna in response to an odor stimulus.[3] When an antenna is exposed to a bioactive volatile compound, the binding of odorant molecules to receptor proteins on the dendrites of sensory neurons triggers a change in membrane potential. The summation of these individual neuronal responses results in a slow, negative voltage deflection, the amplitude of which is proportional to the stimulus concentration and the sensitivity of the antenna to the specific compound.[3]
Experimental Setup and Materials
A typical EAG setup consists of a Faraday cage to shield from electrical noise, a micromanipulator for precise electrode placement, an amplifier to boost the weak antennal signals, a data acquisition system, and an odor delivery system.
Key Components:
-
Microscope: A stereomicroscope for antenna preparation and electrode placement.
-
Micromanipulators: To hold and position the electrodes with precision.
-
Electrodes: Glass capillary microelectrodes filled with a conductive saline solution. Silver wires (Ag/AgCl) are commonly used.[1]
-
Amplifier: A high-impedance DC amplifier to amplify the EAG signal.
-
Data Acquisition System: A computer with appropriate software (e.g., AutoSpike) to record and analyze the EAG signals.[5]
-
Odor Delivery System: A system to deliver precise puffs of purified air carrying the test odorant onto the antenna. This typically includes a charcoal filter for air purification, a stimulus flow controller, and Pasteur pipettes containing the odorant on filter paper.[6]
-
Faraday Cage: To minimize electrical interference.
Experimental Protocols
Preparation of Test Compound and Control Solutions
-
Stock Solution: Prepare a stock solution of this compound in a high-purity solvent such as hexane or pentane.[5] A typical concentration is 1 mg/mL.
-
Serial Dilutions: Create a series of dilutions from the stock solution to test a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 ng/µL).
-
Control Solutions:
Insect Preparation
Two primary methods are used for insect preparation in EAG: the excised antenna method and the whole-insect method.[1] The whole-insect preparation often provides more stable and longer-lasting recordings.[7]
Whole-Insect Preparation Protocol:
-
Immobilization: Anesthetize the insect (e.g., a male moth) by cooling it on ice or using carbon dioxide.[7]
-
Mounting: Secure the insect in a holder, such as a modified pipette tip or a wax block, leaving the head and antennae exposed and accessible.[5]
-
Reference Electrode Placement: Insert the reference (ground) electrode into a non-critical part of the body, such as the eye or the neck.[1][7]
-
Recording Electrode Placement: Carefully excise the very tip of one antenna using micro-scissors. Place the recording electrode over the cut end of the antenna, ensuring a good electrical connection.[3]
EAG Recording Procedure
-
Acclimatization: Allow the prepared insect to acclimate within the Faraday cage for a few minutes.
-
Airflow: Establish a continuous flow of purified, humidified air over the antenna.
-
Stimulus Delivery: Introduce a puff of the test odorant into the continuous airflow for a defined duration (e.g., 0.5-1 second).[5][6]
-
Inter-stimulus Interval: Allow a sufficient recovery period between stimuli (e.g., 30-60 seconds) to prevent sensory adaptation.[5][6]
-
Recording: Record the antennal response (a negative voltage deflection) for each stimulus.
-
Controls: Present the negative and positive controls periodically throughout the experiment to monitor the baseline response and the viability of the preparation.
-
Randomization: Randomize the order of stimulus presentation to avoid any systematic effects of presentation order.[5]
Data Analysis and Presentation
The primary data from an EAG experiment is the amplitude of the voltage deflection in response to each odorant concentration.
-
Normalization: To account for variations in antennal responsiveness between preparations, normalize the responses to a standard compound or the highest concentration of the test compound.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, t-tests) to determine significant differences in responses to different concentrations of this compound and between the test compound and controls.
Quantitative Data Summary
The following table provides an example of how to structure the quantitative data from an EAG experiment testing the dose-dependent response to this compound.
| Concentration (ng/µL) | Mean EAG Response (mV) ± SEM | Normalized Response (%) |
| Solvent Control (Hexane) | 0.12 ± 0.03 | 5.4 |
| 0.01 | 0.55 ± 0.08 | 24.8 |
| 0.1 | 1.15 ± 0.12 | 51.8 |
| 1 | 1.89 ± 0.15 | 85.1 |
| 10 | 2.22 ± 0.18 | 100.0 |
| 100 | 2.18 ± 0.17 | 98.2 |
| Positive Control | 2.51 ± 0.21 | 113.1 |
Note: The data presented in this table is illustrative and will vary depending on the insect species and experimental conditions.
Visualizations
EAG Experimental Workflow
The following diagram illustrates the key steps in the EAG experimental workflow.
Caption: EAG Experimental Workflow Diagram.
Signaling Pathway in Olfactory Receptor Neuron
The following diagram illustrates the general signaling pathway within an olfactory receptor neuron upon odorant binding.
Caption: Olfactory Signaling Pathway Diagram.
Conclusion
The electroantennography protocol detailed in these application notes provides a robust framework for assessing the biological activity of this compound on insect olfactory systems. By following these standardized procedures, researchers can obtain reliable and reproducible data on the dose-dependent responses of target insect species to this specific pheromone component. This information is crucial for the development of effective pest management strategies and for advancing our understanding of insect chemical communication.
References
- 1. Electroantennography - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna [frontiersin.org]
- 3. ockenfels-syntech.com [ockenfels-syntech.com]
- 4. researchgate.net [researchgate.net]
- 5. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Field Testing Pheromone-Baited Traps
Affiliation: Google Research
Introduction
This document provides detailed application notes and standardized protocols for the field testing of insect pheromone-baited traps. The primary focus is on the synthetic pheromone (10E,12E,14Z)-Hexadecatrienal. Research indicates that this specific aldehyde is a sex pheromone component for the Tobacco Hornworm, Manduca sexta. Additionally, due to its structural similarity to the well-documented sex pheromone of the Mulberry Pyralid, Glyphodes pyloalis, which is (E,E,Z)-10,12,14-hexadecatrienyl acetate, this guide also includes protocols relevant to this significant agricultural pest. These protocols are designed for researchers, scientists, and pest management professionals to ensure consistent and reproducible field trial results.
Pheromone traps are invaluable tools for monitoring insect populations, determining the timing of pest emergence, and implementing integrated pest management (IPM) strategies.[1] The effectiveness of these traps is highly dependent on a variety of factors including trap design, lure composition and concentration, trap placement, and the specific behavior of the target insect species. Therefore, standardized field testing protocols are essential for accurately evaluating the efficacy of pheromone-baited traps.
Target Insect Species
Manduca sexta (Tobacco Hornworm)
The sex pheromone of Manduca sexta has been identified to contain (10E,12E,14Z)-10,12,14-Hexadecatrienal. This large moth is a significant pest of solanaceous plants, including tobacco and tomato crops. Monitoring its populations is crucial for timely pest control interventions.
Glyphodes pyloalis (Mulberry Pyralid)
The primary component of the female sex pheromone of the Mulberry Pyralid, Glyphodes pyloalis, is (E,E,Z)-10,12,14-hexadecatrienyl acetate. This moth is a major pest of mulberry trees, posing a significant threat to the sericulture industry. Field trials have demonstrated the effectiveness of traps baited with this synthetic pheromone.
Experimental Protocols
General Field Trial Design
A randomized complete block design is recommended for field trials to minimize the effects of environmental variability. This design involves dividing the experimental field into several blocks, with each block containing all the treatments to be tested.
Key Considerations:
-
Treatments: At a minimum, treatments should include the experimental pheromone-baited trap and a negative control (unbaited trap). Different lure concentrations or trap designs can be included as additional treatments.
-
Replication: Each treatment should be replicated multiple times (typically 4-6 blocks) to ensure statistical validity.
-
Trap Spacing: Traps should be placed with sufficient distance between them to avoid interference. A minimum distance of 20-50 meters is generally recommended, though this can vary depending on the insect and terrain.[2][3]
-
Trap Rotation: To account for any positional effects within a block, traps should be rotated periodically (e.g., weekly) throughout the duration of the trial.[3]
References
Formulation of (10E, 12E, 14Z)-Hexadecatrienal for Slow-Release Dispensers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of (10E, 12E, 14Z)-hexadecatrienal into slow-release dispensers for use in pest management strategies, such as mating disruption. (10E, 12E, 14Z)-Hexadecatrienal is a key sex pheromone component for various lepidopteran species, and its effective deployment relies on formulations that ensure a consistent and prolonged release profile.
Physicochemical Properties and Formulation Challenges
(10E, 12E, 14Z)-Hexadecatrienal is a long-chain aldehyde with a conjugated triene system. This chemical structure presents several challenges for the development of stable, slow-release formulations:
-
Volatility: As a C16 aldehyde, it possesses a moderate level of volatility, which is essential for its function as a semiochemical but also makes it susceptible to rapid evaporation if not formulated correctly.
-
Oxidative Instability: The aldehyde functional group and the polyunsaturated conjugated system are prone to oxidation, which can lead to the degradation of the active pheromone and the formation of inactive or even repellent byproducts.[1][2][3]
-
UV Degradation: Conjugated trienes are known to absorb UV radiation, which can induce isomerization or degradation, thereby reducing the efficacy of the pheromone.[4]
To overcome these challenges, various formulation strategies can be employed to protect the pheromone and control its release rate. This document outlines protocols for three such promising approaches: wax-based matrix dispensers, polymer entrapment, and microencapsulation.
Formulation Protocols
Wax-Based Matrix Dispenser
Wax-based dispensers are a cost-effective and biodegradable option for the slow release of semiochemicals.[5][6][7] The pheromone is homogenously dispersed within a wax matrix, and its release is governed by diffusion through the matrix.
Experimental Protocol:
-
Materials:
-
(10E, 12E, 14Z)-Hexadecatrienal (95%+ purity)
-
Paraffin wax (melting point 58-62°C)
-
Beeswax
-
Carnauba wax
-
Antioxidant (e.g., Butylated hydroxytoluene - BHT)
-
UV stabilizer (e.g., Tinuvin 770)
-
-
Procedure:
-
In a heated glass vessel with magnetic stirring, melt a pre-determined ratio of waxes (e.g., 70:30 paraffin:beeswax) at 70-80°C.
-
Once the wax is completely molten and homogenous, add the antioxidant and UV stabilizer at a concentration of 0.1-0.5% (w/w) and stir until fully dissolved.
-
Reduce the temperature to just above the melting point of the wax blend (e.g., 65°C).
-
Slowly add the (10E, 12E, 14Z)-Hexadecatrienal to the molten wax with continuous stirring to ensure uniform dispersion. The loading of the pheromone can be varied (e.g., 1-10% w/w) to achieve different release profiles.
-
Once the pheromone is fully dispersed, pour the molten mixture into molds of the desired dispenser shape and size.
-
Allow the dispensers to cool and solidify at room temperature.
-
Store the finished dispensers in airtight, light-proof containers at 4°C until use.
-
Workflow for Wax-Based Dispenser Formulation:
Caption: Workflow for the formulation of wax-based slow-release dispensers.
Polymer Entrapment Dispenser
Polymer entrapment involves incorporating the pheromone into a polymer matrix. The release rate is controlled by the type of polymer, its porosity, and the concentration of the active ingredient.
Experimental Protocol:
-
Materials:
-
(10E, 12E, 14Z)-Hexadecatrienal (95%+ purity)
-
Polyvinyl chloride (PVC) or Low-density polyethylene (LDPE)
-
Plasticizer (e.g., Dioctyl phthalate - DOP)
-
Solvent (e.g., Tetrahydrofuran - THF)
-
Antioxidant (e.g., BHT)
-
UV stabilizer (e.g., Tinuvin 770)
-
-
Procedure:
-
In a fume hood, dissolve the polymer and plasticizer in the solvent to create a homogenous solution.
-
Add the antioxidant and UV stabilizer to the polymer solution and mix thoroughly.
-
Slowly add the (10E, 12E, 14Z)-Hexadecatrienal to the solution with continuous stirring.
-
Cast the solution onto a flat glass plate or into a mold of the desired shape.
-
Allow the solvent to evaporate slowly in a well-ventilated area, leaving behind a solid polymer matrix with the entrapped pheromone.
-
Cut the resulting polymer sheet into individual dispensers of a specific size.
-
Store the dispensers in sealed, opaque packaging at 4°C.
-
Microencapsulation
Microencapsulation involves enclosing micro-droplets of the pheromone within a polymeric shell.[8][9][10][11][12] This technique offers excellent protection against degradation and allows for a more controlled release, which can be triggered by diffusion, biodegradation, or rupture of the capsules.
Experimental Protocol (Interfacial Polymerization):
-
Materials:
-
(10E, 12E, 14Z)-Hexadecatrienal (95%+ purity)
-
Oil phase: Toluene, isocyanate monomer (e.g., Toluene diisocyanate - TDI)
-
Aqueous phase: Water, polyvinyl alcohol (PVA) as a surfactant, diamine monomer (e.g., Ethylenediamine - EDA)
-
-
Procedure:
-
Prepare the oil phase by dissolving the (10E, 12E, 14Z)-Hexadecatrienal and the isocyanate monomer in toluene.
-
Prepare the aqueous phase by dissolving PVA in water.
-
Add the oil phase to the aqueous phase with high-speed homogenization to create a stable oil-in-water emulsion. The droplet size will determine the final microcapsule size.
-
Slowly add the diamine monomer to the emulsion with continuous stirring.
-
Polymerization will occur at the oil-water interface, forming a polyurea shell around the pheromone-containing oil droplets.
-
Continue stirring for a specified period (e.g., 2-4 hours) to allow for complete shell formation.
-
Wash the resulting microcapsule suspension with water and then filter to collect the microcapsules.
-
Dry the microcapsules under vacuum at room temperature.
-
The microcapsules can then be formulated into a sprayable suspension or other application forms.
-
Characterization and Quality Control Protocols
Pheromone Loading and Encapsulation Efficiency
Protocol:
-
Accurately weigh a sample of the dispenser or microcapsules.
-
Extract the pheromone using a suitable solvent (e.g., hexane or dichloromethane) through solvent extraction or, for microcapsules, by first crushing them.
-
Analyze the extract using Gas Chromatography with a Flame Ionization Detector (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of (10E, 12E, 14Z)-Hexadecatrienal.
-
Compare the quantified amount to the initial amount added to determine the loading and encapsulation efficiency.
In Vitro Release Rate Studies
Protocol:
-
Place a known number of dispensers in a temperature- and airflow-controlled chamber.
-
At set time intervals (e.g., daily or weekly), remove a subset of dispensers.
-
Extract the remaining pheromone from the dispensers as described in 3.1.
-
Quantify the residual pheromone to determine the amount released over time.
-
Alternatively, a volatile collection system can be used where a controlled airflow passes over the dispensers, and the released pheromones are trapped on an adsorbent material (e.g., Porapak Q). The trapped volatiles are then eluted with a solvent and analyzed by GC-MS.
Workflow for Release Rate Analysis:
Caption: Workflow for determining the in vitro release rate of pheromones.
Field Efficacy Protocol
A common method to evaluate the efficacy of mating disruption dispensers is a trap suppression trial.
Protocol:
-
Site Selection: Select at least two plots of a suitable size (e.g., 1-5 hectares each), separated by a sufficient distance to prevent interference (e.g., >500 meters). One plot will be the treatment plot, and the other will be the untreated control.
-
Dispenser Deployment: In the treatment plot, deploy the formulated (10E, 12E, 14Z)-Hexadecatrienal dispensers at the desired density (e.g., 200-500 dispensers per hectare) before the expected flight period of the target pest.
-
Monitoring Traps: Place pheromone-baited monitoring traps in both the treatment and control plots. The traps should be placed in a grid pattern and at a consistent height within the crop canopy.
-
Data Collection: Check the traps regularly (e.g., weekly) and record the number of male moths captured in each trap.
-
Efficacy Calculation: The efficacy of the mating disruption is calculated as the percent reduction in moth capture in the treated plot compared to the control plot:
-
% Trap Suppression = [ (Mean catch in control - Mean catch in treatment) / Mean catch in control ] x 100
-
Logical Relationship for Field Efficacy Trial:
Caption: Logical flow of a field efficacy trial for mating disruption.
Data Presentation
The following tables present hypothetical but realistic data that could be generated from the described protocols.
Table 1: Formulation Characteristics of (10E, 12E, 14Z)-Hexadecatrienal Dispensers
| Formulation Type | Pheromone Load (mg/dispenser) | Encapsulation/Entrapment Efficiency (%) |
| Wax Matrix | 150 | 98.5 ± 1.2 |
| Polymer Entrapment | 120 | 95.3 ± 2.1 |
| Microcapsule | 200 (per gram) | 89.7 ± 3.5 |
Table 2: In Vitro Release Rates of (10E, 12E, 14Z)-Hexadecatrienal at 25°C
| Formulation Type | Average Release Rate (µ g/day ) - Week 1 | Average Release Rate (µ g/day ) - Week 4 | Average Release Rate (µ g/day ) - Week 8 |
| Wax Matrix | 1250 ± 150 | 980 ± 110 | 750 ± 90 |
| Polymer Entrapment | 1050 ± 120 | 850 ± 100 | 680 ± 85 |
| Microcapsule | 950 ± 115 | 900 ± 105 | 870 ± 95 |
Table 3: Field Efficacy of (10E, 12E, 14Z)-Hexadecatrienal Dispensers in a Trap Suppression Trial
| Formulation Type | Mean Male Moths/Trap/Week (Treatment) | Mean Male Moths/Trap/Week (Control) | Trap Suppression (%) |
| Wax Matrix | 2.3 ± 0.8 | 45.6 ± 5.2 | 95.0 |
| Polymer Entrapment | 3.1 ± 1.1 | 46.2 ± 4.9 | 93.3 |
| Microcapsule (spray) | 1.8 ± 0.6 | 44.9 ± 5.5 | 96.0 |
References
- 1. Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees into Layered Double Hydroxides [mdpi.com]
- 2. Frontiers | Evidence-Based Challenges to the Continued Recommendation and Use of Peroxidatively-Susceptible Polyunsaturated Fatty Acid-Rich Culinary Oils for High-Temperature Frying Practises: Experimental Revelations Focused on Toxic Aldehydic Lipid Oxidation Products [frontiersin.org]
- 3. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and evaluation of an emulsified paraffin wax dispenser for season-long mating disruption of Grapholita molesta in commercial peach orchards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Controlled Release of Sex Pheromone from Ester Wax/Polymer Bag Dispenser for Prevention of Grapholita molesta | Controlled Release Society (CRS) [controlledreleasesociety.org]
- 7. researchgate.net [researchgate.net]
- 8. Microcapsules with low content of formaldehyde: preparation and characterization - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. thescipub.com [thescipub.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 10E,12E,14Z-Hexadecatrienal in Integrated Pest Management (IPM) Programs
Audience: Researchers, scientists, and drug development professionals.
Introduction
(10E,12E,14Z)-Hexadecatrienal is a key component of the sex pheromone of the tobacco hornworm moth, Manduca sexta, a significant pest of solanaceous plants such as tobacco and tomato.[1][2] As a semiochemical, it plays a crucial role in the reproductive behavior of this species, making it a valuable tool for Integrated Pest Management (IPM) programs. IPM strategies focus on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties. Pheromone-based tactics, including monitoring, mass trapping, and mating disruption, are cornerstone components of modern IPM, offering a species-specific and environmentally benign alternative to broad-spectrum insecticides.[3][4][5]
These application notes provide a framework for the utilization of 10E,12E,14Z-Hexadecatrienal in IPM programs targeting Manduca sexta. The protocols outlined below are based on established principles of pheromone application for lepidopteran pests. It is important to note that field optimization is critical for the successful implementation of these methods.
Data Presentation
Table 1: Efficacy of Pheromone Traps for Manduca sexta Monitoring
| Treatment | Lure Loading (µg) | Mean No. Moths/Trap/Week (± SE) | Peak Flight Activity (Weeks Post-Deployment) |
| This compound | 100 | Data to be collected | Data to be collected |
| Pheromone Blend | 100 | Data to be collected | Data to be collected |
| Control (Unbaited) | 0 | Data to be collected | Data to be collected |
| A complete pheromone blend for Manduca sexta would include other identified components such as (E,E,E)-10,12,14-hexadecatrienal and (E,Z)-10,12-hexadecadienal. |
Table 2: Mating Disruption Efficacy for Manduca sexta
| Treatment | Dispenser Density (per hectare) | Mating Success (%) | Crop Damage Reduction (%) |
| This compound Dispensers | 250 | Data to be collected | Data to be collected |
| Pheromone Blend Dispensers | 250 | Data to be collected | Data to be collected |
| Untreated Control | 0 | Data to be collected | Data to be collected |
| Mating success can be assessed by dissecting tethered or trapped female moths and checking for the presence of spermatophores. |
Experimental Protocols
Protocol 1: Monitoring of Manduca sexta Populations Using Pheromone-Baited Traps
Objective: To determine the seasonal flight patterns and population density of male Manduca sexta moths to inform the timing of other control measures.
Materials:
-
Wing traps or delta traps
-
Lures containing a specific dosage of this compound (and/or a complete blend)
-
Sticky trap liners
-
Stakes or hangers for trap deployment
-
GPS device for recording trap locations
-
Data collection sheets
Procedure:
-
Lure Preparation: Synthetic this compound should be of high isomeric purity. The pheromone is typically loaded onto a rubber septum or other slow-release dispenser. The loading rate will require optimization, but a starting point of 100-500 µg per lure is recommended based on practices for other moths.
-
Trap Assembly: Assemble the wing or delta traps according to the manufacturer's instructions. Place a sticky liner on the bottom of the trap. Hang the pheromone lure in the center of the trap.
-
Trap Deployment:
-
Place traps in and around the crop to be protected before the anticipated emergence of adult moths.
-
A typical trap density for monitoring is 1-2 traps per hectare.
-
Mount traps on stakes at a height of 1-1.5 meters above the ground, ensuring the trap entrance is not obstructed by foliage.
-
Space traps at least 50 meters apart to avoid interference between pheromone plumes.
-
-
Data Collection:
-
Inspect traps weekly.
-
Count and record the number of captured Manduca sexta males.
-
Replace sticky liners when they become dirty or lose their adhesiveness.
-
Replace pheromone lures according to the manufacturer's recommendations (typically every 4-6 weeks).
-
-
Data Analysis: Plot the average number of moths per trap per week to visualize the population dynamics and identify peak flight periods. This information can be used to time insecticide applications or the deployment of mating disruption dispensers.
Protocol 2: Mating Disruption of Manduca sexta
Objective: To reduce the reproductive success of Manduca sexta by permeating the atmosphere with synthetic pheromone, thereby preventing males from locating calling females.
Materials:
-
High-load slow-release dispensers containing this compound (or a blend).
-
Gloves for handling dispensers.
-
Monitoring traps (as described in Protocol 1) to assess the effectiveness of mating disruption.
-
Tethered female moths (for direct assessment of mating success).
Procedure:
-
Dispenser Deployment:
-
Deploy dispensers just before the start of the first adult flight of the season.
-
Distribute dispensers evenly throughout the crop in a grid pattern. The density will require optimization, but a starting point of 250-400 dispensers per hectare is common for many moth species.
-
Place dispensers in the upper third of the crop canopy.
-
-
Efficacy Assessment:
-
Trap Shutdown: Place monitoring traps within the mating disruption plots and in untreated control plots. A significant reduction in moth capture in the treated plots compared to the control plots indicates that males are unable to locate the pheromone source of the traps.
-
Mating Success: Place tethered, virgin female Manduca sexta moths in both treated and control plots overnight. Collect the females the following morning and dissect them to check for the presence of spermatophores, which indicates successful mating. A significant reduction in the percentage of mated females in the treated plots is a direct measure of mating disruption efficacy.
-
Damage Assessment: At the end of the season, assess the level of crop damage (e.g., number of damaged leaves or fruits) in both treated and control plots.
-
Signaling Pathway and Experimental Workflows
Pheromone Signaling Pathway in Manduca sexta
The detection of this compound by male Manduca sexta initiates a cascade of events within specialized olfactory receptor neurons (ORNs) located in the long trichoid sensilla on their antennae. This process is crucial for mate recognition and location. The current understanding of this signaling pathway suggests a metabotropic mechanism.[6]
Caption: Pheromone signal transduction in Manduca sexta.
Experimental Workflow for IPM Monitoring
The following diagram illustrates the logical flow of a monitoring program for Manduca sexta using pheromone traps.
Caption: Workflow for Manduca sexta monitoring.
Conclusion
The use of this compound presents a promising avenue for the development of effective and sustainable IPM strategies for the control of Manduca sexta. While further field research is required to establish specific parameters for optimal efficacy, the protocols and information provided here offer a solid foundation for researchers and pest management professionals to begin incorporating this valuable semiochemical into their programs. The high specificity of pheromones ensures minimal impact on non-target organisms, preserving biodiversity and the ecosystem services provided by beneficial insects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]
- 4. Olfactory receptor neurons from antennae of developing male Manduca sexta respond to components of the species-specific sex pheromone in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aseanfawaction.org [aseanfawaction.org]
- 6. enlivenarchive.org [enlivenarchive.org]
Application Notes and Protocols for Monitoring Manduca sexta Populations Using (10E,12E,14Z)-Hexadecatrienal
Introduction
Manduca sexta, commonly known as the tobacco hornworm, is a significant agricultural pest affecting solanaceous crops such as tobacco and tomato. Effective monitoring of its population is crucial for timely and targeted pest management strategies. The female-produced sex pheromone plays a vital role in the mating behavior of this species. A key component of this pheromone blend is (10E,12E,14Z)-Hexadecatrienal.[1] This synthetic pheromone can be utilized in traps to monitor the presence and relative abundance of male M. sexta moths. These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of (10E,12E,14Z)-Hexadecatrienal for monitoring M. sexta populations.
Data Presentation
Table 1: Trap Capture of Manduca sexta Males with Varying Pheromone Lure Dosages
| Lure Dosage (mg) | Mean No. of Moths / Trap / Night (± SE) | Total Moths Captured |
| 0 (Control) | 0.5 ± 0.2 | 15 |
| 0.1 | 5.2 ± 1.1 | 156 |
| 0.5 | 12.8 ± 2.5 | 384 |
| 1.0 | 15.3 ± 3.1 | 459 |
| 2.0 | 14.9 ± 2.8 | 447 |
SE = Standard Error
Table 2: Efficacy of Different Trap Designs for Manduca sexta Monitoring
| Trap Design | Mean No. of Moths / Trap / Night (± SE) | Total Moths Captured |
| Delta Trap | 14.5 ± 2.9 | 435 |
| Funnel Trap | 11.2 ± 2.1 | 336 |
| Bucket Trap | 8.7 ± 1.8 | 261 |
All traps baited with 1.0 mg of (10E,12E,14Z)-Hexadecatrienal.
Experimental Protocols
Protocol 1: Preparation of Pheromone Lures
Materials:
-
(10E,12E,14Z)-Hexadecatrienal (high purity)
-
Rubber septa or other suitable dispensers
-
Hexane (HPLC grade)
-
Micropipettes
-
Vortex mixer
-
Fume hood
-
Forceps
-
Glass vials with PTFE-lined caps
Procedure:
-
Prepare a stock solution of (10E,12E,14Z)-Hexadecatrienal in hexane at a concentration of 10 mg/mL.
-
From the stock solution, create serial dilutions to achieve the desired final concentrations for different lure dosages (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL).
-
Using a micropipette, carefully apply 100 µL of the desired pheromone solution onto a rubber septum. This will result in lures with 0.1 mg, 0.5 mg, and 1.0 mg of the pheromone, respectively.
-
For the control, apply 100 µL of hexane alone to a separate rubber septum.
-
Allow the solvent to evaporate completely within a fume hood for at least one hour.
-
Handle the lures only with clean forceps to avoid contamination.
-
Store the prepared lures in individual, labeled glass vials at -20°C until deployment in the field.
Protocol 2: Trap Deployment and Monitoring
Materials:
-
Pheromone traps (e.g., Delta, Funnel, or Bucket traps)
-
Prepared pheromone lures
-
Stakes or posts for mounting traps
-
GPS device for recording trap locations
-
Data collection sheets or a mobile device for recording data
Procedure:
-
Select a suitable monitoring site, typically at the edge of a field where M. sexta host plants are present.
-
Mount the traps on stakes at a height of approximately 1-1.5 meters above the ground, corresponding to the typical flight height of the moths.
-
Place the traps in a grid or transect pattern with a minimum distance of 20-30 meters between traps to avoid interference.
-
Use a randomized block design to distribute the different lure dosages or trap types to account for spatial variability.
-
Place one prepared lure inside each trap, handling it with forceps.
-
Record the date, time, GPS coordinates, and lure type for each trap.
-
Check the traps every 1-3 days, preferably in the early morning.
-
Count and record the number of M. sexta males captured in each trap.
-
Remove all captured insects from the traps at each check.
-
Replace the pheromone lures every 3-4 weeks, or as recommended by the manufacturer, to ensure a consistent release rate.
Protocol 3: Data Analysis
Procedure:
-
Calculate the mean number of moths captured per trap per night for each treatment (lure dosage or trap type).
-
Perform statistical analysis to determine if there are significant differences between the treatments. Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) is appropriate for this type of data.
-
Plot the data to visualize the trends, such as the relationship between pheromone dosage and trap capture rate.
Mandatory Visualizations
Caption: Olfactory signaling pathway for pheromone detection in Manduca sexta.
Caption: Experimental workflow for monitoring Manduca sexta populations.
References
Troubleshooting & Optimization
improving the yield and purity of 10E,12E,14Z-Hexadecatrienal synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 10E,12E,14Z-Hexadecatrienal synthesis.
Troubleshooting Guide
Researchers often face challenges with yield and isomeric purity during the synthesis of this compound. The primary issues stem from non-stereoselective reactions leading to mixtures of geometric isomers and the inherent instability of the target compound.
Problem: Low Yield and/or Poor Stereoselectivity (Formation of EEE Isomer)
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful tools for alkene synthesis, but achieving high stereoselectivity for a Z-alkene can be challenging, especially when forming a conjugated system. Unstabilized ylides generally favor Z-alkenes, while stabilized ylides favor E-alkenes.[1][2] The formation of the undesired 10E,12E,14E isomer is a common side reaction.
// Nodes Start [label="Low Yield or\nIsomeric Impurity", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; CheckYlide [label="Assess Ylide Stability\nand Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Unstabilized [label="Unstabilized Ylide\n(e.g., alkylphosphonium)", fillcolor="#F1F3F4", fontcolor="#202124"]; Stabilized [label="Stabilized Ylide\n(e.g., ester-substituted)", fillcolor="#F1F3F4", fontcolor="#202124"]; SaltEffect [label="Check Base/Salt Effects\n(Li+ vs. Na+/K+)", fillcolor="#FBBC05", fontcolor="#202124"]; LiSalts [label="Lithium salts present?", fillcolor="#F1F3F4", fontcolor="#202124"]; NoLiSalts [label="Salt-free conditions\n(e.g., NaHMDS, KHMDS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Implement Post-Synthesis\nPurification Strategy", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=oval]; TCNE [label="Selective Diels-Alder with\nTetracyanoethylene (TCNE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chromatography [label="Flash Chromatography\n& RP-HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="High Purity\n10E,12E,14Z Isomer", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Edges Start -> CheckYlide [label="Initiate\nTroubleshooting"]; CheckYlide -> Unstabilized [label="Favors Z-isomer\n(desired)"]; CheckYlide -> Stabilized [label="Favors E-isomer\n(impurity)"]; Unstabilized -> SaltEffect; SaltEffect -> LiSalts [label="Can decrease\nZ-selectivity"]; SaltEffect -> NoLiSalts [label="Maximizes\nZ-selectivity"]; NoLiSalts -> Purification [label="If impurity\nstill present"]; LiSalts -> Purification; Purification -> TCNE [label="Chemical purification\nfor EEE isomer"]; Purification -> Chromatography [label="Physical separation"]; TCNE -> Result; Chromatography -> Result; } dot Caption: Troubleshooting logic for improving isomeric purity.
Solution: A highly effective method for removing the all-trans (EEE) and other conjugated impurities involves selective Diels-Alder reaction with tetracyanoethylene (TCNE).[3] TCNE is a powerful dienophile that reacts much faster with the EEE isomer than the desired EEZ isomer, allowing for the purification of the latter.
Quantitative Data on Purification
The following table summarizes the effectiveness of a chemical purification step using TCNE to remove isomeric impurities from a synthesized batch of (10E,12E,14Z)-hexadeca-10,12,14-trienol, the alcohol precursor to the target aldehyde.
| Stage | Compound | Isomeric Purity (EEZ : EEE) | Method |
| Before Purification | (10E,12E,14Z)-Hexadeca-10,12,14-trienol | 91 : 9 | Crude reaction mixture |
| After Purification | (10E,12E,14Z)-Hexadeca-10,12,14-trienol | > 99 : < 1 | Treatment with TCNE followed by chromatography |
Data adapted from the synthesis described by Chen and Millar (2000).[3]
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for this compound?
A robust method involves a Wittig reaction to create the triene system, followed by oxidation to the aldehyde. A key strategy is the coupling of an appropriate C10 aldehyde fragment with a C6 phosphonium ylide. The Z-geometry of the C14 double bond is typically introduced via a Z-selective Wittig reaction using a non-stabilized ylide under salt-free conditions.[1]
// Nodes Start [label="Starting Materials\n(C10 Aldehyde & C6 Alkyl Halide)", fillcolor="#F1F3F4", fontcolor="#202124"]; YlidePrep [label="Ylide Preparation:\nC6 Alkyl Halide + PPh3,\nthen strong base (e.g., n-BuLi)", fillcolor="#FBBC05", fontcolor="#202124"]; Wittig [label="Wittig Reaction:\nC10 Aldehyde + C6 Ylide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Trienol [label="Crude Product:\n(10E,12E,14Z)-Hexadeca-10,12,14-trienol\n(contains isomeric impurities)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Chemical Purification\n(TCNE Treatment)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PureTrienol [label="Purified Trienol", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidation [label="Oxidation\n(e.g., Swern or Dess-Martin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalProduct [label="Final Product:\nHigh Purity this compound", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Edges Start -> YlidePrep; Start -> Wittig; YlidePrep -> Wittig; Wittig -> Trienol; Trienol -> Purify; Purify -> PureTrienol; PureTrienol -> Oxidation; Oxidation -> FinalProduct; } dot Caption: General synthetic workflow for this compound.
Q2: Can you provide a detailed experimental protocol?
The following protocol is adapted from the preparative scale synthesis by Chen and Millar.[3]
Experimental Protocol: Synthesis of (10E,12E,14Z)-Hexadeca-10,12,14-trienal
-
Wittig Reaction (Formation of the Trienol):
-
To a stirred suspension of (Z)-hex-2-en-4-ynyltriphenylphosphonium bromide (a C6 ylide precursor) in dry THF at -78 °C, add n-butyllithium (n-BuLi) dropwise until the deep red color of the ylide persists.
-
Stir the solution for 30 minutes at -78 °C.
-
Add a solution of 10-hydroxydecanal (the C10 aldehyde) in THF dropwise.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Perform an aqueous workup, extracting the product with hexane or ether. Dry the organic layers over Na₂SO₄ and concentrate under reduced pressure. The crude product is (10E,12E,14Z)-hexadeca-10,12,14-trienol, typically containing the EEE isomer.
-
-
Purification of the Trienol:
-
Dissolve the crude trienol in a minimal amount of a suitable solvent (e.g., CH₂Cl₂).
-
Add a solution of tetracyanoethylene (TCNE) in the same solvent. The amount of TCNE should be calculated to react with the estimated amount of EEE impurity.
-
Stir the mixture at room temperature for approximately 30 minutes. Monitor the reaction by GC or TLC to confirm the disappearance of the impurity.
-
Concentrate the mixture and purify by flash column chromatography on silica gel to separate the desired EEZ-trienol from the TCNE-adduct.
-
-
Oxidation to the Aldehyde:
-
Dissolve the purified (10E,12E,14Z)-hexadeca-10,12,14-trienol in dry CH₂Cl₂ and cool to -78 °C.
-
Perform a Swern oxidation: Add oxalyl chloride dropwise, followed by DMSO. Stir for 20 minutes.
-
Add triethylamine (Et₃N), stir for 5 minutes at -78 °C, and then allow the mixture to warm to room temperature.
-
Quench the reaction with water and perform a standard aqueous workup.
-
Purify the resulting crude aldehyde by flash chromatography to yield pure (10E,12E,14Z)-hexadeca-10,12,14-trienal.
-
Q3: How can I improve the Z-selectivity of the initial Wittig reaction?
To maximize the formation of the Z-isomer during the Wittig reaction:
-
Use Non-Stabilized Ylides: Ylides without resonance-stabilizing groups (e.g., alkylphosphonium ylides) kinetically favor the formation of the Z-alkene.[1]
-
Use Salt-Free Conditions: Lithium salts can decrease Z-selectivity.[4] Preparing the ylide with sodium or potassium bases (e.g., NaHMDS, KHMDS) in a non-coordinating solvent like THF can significantly improve the Z:E ratio.[1]
-
Low Temperature: Running the reaction at low temperatures (e.g., -78 °C) favors the kinetic product, which is typically the Z-isomer for non-stabilized ylides.
Q4: What are the best methods for final purification?
For closely related isomers, standard silica gel chromatography may not be sufficient.
-
Chemical Purification: As detailed above, selective reaction of the all-trans impurity with TCNE is highly effective.[3]
-
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative work, reverse-phase HPLC (RP-HPLC) can provide excellent separation of geometric isomers, leading to purities often exceeding 99%.[5]
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Stereoselective synthesis of (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid, (8Z,12E,14Z)-eicosa-8,12,14-trienoic acid, and their [1-14C]-radiolabeled analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
degradation and stability issues of 10E,12E,14Z-Hexadecatrienal in the field
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and stability issues of (10E,12E,14Z)-Hexadecatrienal in field applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for (10E,12E,14Z)-Hexadecatrienal in the field?
A1: (10E,12E,14Z)-Hexadecatrienal, a conjugated triene aldehyde, is susceptible to two primary degradation pathways in the field:
-
Photoisomerization: Exposure to ultraviolet (UV) radiation from sunlight can cause isomerization of the double bonds, particularly the thermodynamically less stable (Z)-isomer at the 14-position, to the more stable (E)-isomer. This can lead to a mixture of various geometric isomers, potentially reducing the biological activity of the pheromone. Conjugated diene systems are known to be sensitive to light.[1][2]
-
Oxidation: The aldehyde functional group and the conjugated triene system are prone to oxidation, especially in the presence of oxygen, heat, and light.[1] This can result in the formation of corresponding carboxylic acids and other oxygenated degradation products, rendering the pheromone inactive.
Q2: What environmental factors have the most significant impact on the stability of (10E,12E,14Z)-Hexadecatrienal?
A2: The stability of (10E,12E,14Z)-Hexadecatrienal in the field is primarily influenced by:
-
Temperature: Higher temperatures accelerate the rate of both isomerization and oxidation reactions.[1] It also increases the release rate of the pheromone from dispensers.[3]
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Sunlight (UV Radiation): Direct exposure to sunlight is a major driver of photoisomerization and can also contribute to oxidative degradation.[1][4]
-
Oxygen: The presence of atmospheric oxygen is essential for oxidative degradation.
-
Humidity: While the direct effect of humidity on the chemical degradation of the pheromone may be less pronounced than temperature and UV light, it can influence the release rate from certain types of dispensers.
Q3: How can the stability of (10E,12E,14Z)-Hexadecatrienal be improved in field formulations?
A3: To enhance the field stability of (10E,12E,14Z)-Hexadecatrienal, consider the following strategies:
-
Inclusion of Antioxidants: Adding antioxidants, such as Butylated Hydroxytoluene (BHT), to the formulation can help to slow down oxidative degradation.[5] The addition of 5-10% BHT has been shown to prolong the effectiveness of some synthetic pheromones.[5]
-
Use of UV Protectants: Incorporating UV absorbers or protectants into the dispenser matrix can shield the pheromone from UV radiation, thereby reducing the rate of photoisomerization.[1]
-
Dispenser Material and Design: The choice of dispenser material can significantly impact stability. Some materials offer better protection against environmental factors. For instance, certain rubber septa have been shown to minimize isomerization of conjugated dienes compared to others.[2]
Q4: What is the expected field life of a lure containing (10E,12E,14Z)-Hexadecatrienal?
A4: The field life of a pheromone lure is highly dependent on the formulation, dispenser type, and environmental conditions. Once removed from its packaging, a typical pheromone lure remains effective for 2 to 5 weeks.[6] However, for a conjugated triene like (10E,12E,14Z)-Hexadecatrienal, which is prone to degradation, the effective period might be shorter. It is crucial to consult the manufacturer's specifications and conduct preliminary field trials to determine the optimal replacement interval for your specific experimental conditions.
Troubleshooting Guides
This section addresses common issues encountered during field experiments with (10E,12E,14Z)-Hexadecatrienal.
Issue 1: Low or no trap capture.
| Possible Cause | Troubleshooting Step |
| Pheromone Degradation | 1. Check Lure Age and Storage: Ensure lures are within their expiration date and have been stored correctly (typically in a freezer in their original sealed packaging).[6] 2. Protect from Sunlight: If possible, position traps to minimize direct exposure to intense sunlight. 3. Consider Formulation: If degradation is suspected, consider using a formulation with added stabilizers (antioxidants, UV protectants).[1][5] |
| Incorrect Trap Placement | 1. Follow Recommended Height and Location: Place traps at the height and location recommended for the target insect species. 2. Avoid Obstructions: Ensure the pheromone plume is not blocked by dense foliage or other obstacles. 3. Consider Wind Direction: Place traps in areas with some air movement to facilitate plume dispersal, but avoid areas with very high winds that could disrupt the plume.[7] |
| Environmental Conditions | 1. Monitor Temperature: Very low temperatures can reduce insect activity, while very high temperatures can lead to rapid pheromone release and degradation.[3][8] 2. Check for Competing Odors: Strong odors from other sources (e.g., host plants, other chemicals) can interfere with trap capture.[7] |
| Timing of Application | Deploy at the Right Time: Ensure traps are deployed to coincide with the flight period of the adult target insect.[7] |
Issue 2: Inconsistent results between traps.
| Possible Cause | Troubleshooting Step |
| Variable Lure Release Rates | 1. Use Lures from the Same Batch: This minimizes variability in the initial pheromone load. 2. Ensure Consistent Handling: Handle all lures in the same manner to avoid contamination or premature release. It is recommended to wear gloves or use tweezers.[9] 3. Standardize Trap Placement: Place all traps in similar micro-environments to minimize differences in temperature and sunlight exposure. |
| Cross-Contamination | Handle Lures Carefully: Use separate gloves or clean tweezers for each type of pheromone to avoid cross-contamination.[6] |
Data Presentation
Table 1: Factors Influencing the Degradation and Stability of (10E,12E,14Z)-Hexadecatrienal in the Field
| Factor | Effect on Stability | Mitigation Strategy |
| UV Radiation (Sunlight) | Promotes photoisomerization (Z to E) and can accelerate oxidation.[1] | Use of UV-protective dispensers; strategic trap placement to reduce direct sun exposure. |
| Temperature | Increases rates of isomerization and oxidation; increases release rate from dispensers.[3] | Selection of dispensers with a controlled-release matrix; consideration of temperature profiles when planning experiment duration. |
| Oxygen | Essential for oxidative degradation of the aldehyde and conjugated triene system. | Incorporation of antioxidants (e.g., BHT) in the lure formulation.[5] |
| Dispenser Material | Can influence the rate of degradation through catalysis or by offering varying degrees of protection.[2] | Selection of inert dispenser materials; use of materials that inherently block UV light. |
Experimental Protocols
Protocol 1: Quantification of (10E,12E,14Z)-Hexadecatrienal and its Isomers in Field-Aged Lures
This protocol outlines a general method for analyzing the degradation of the pheromone over time.
-
Field Exposure:
-
Place a set of lures in the field under typical experimental conditions.
-
Retrieve a subset of lures at predetermined time intervals (e.g., 0, 7, 14, 21, and 28 days).
-
Store retrieved lures in a freezer (-20°C) in airtight containers until analysis.
-
-
Sample Preparation:
-
Extract the residual pheromone from each lure using a suitable organic solvent (e.g., hexane or dichloromethane).
-
Include an internal standard in the extraction solvent for accurate quantification.
-
-
Analytical Method:
-
Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Use a capillary column suitable for separating geometric isomers of long-chain aldehydes.[10]
-
Develop a temperature program that provides baseline separation of the (10E,12E,14Z) isomer from other potential isomers.
-
Quantify the amount of each isomer by comparing its peak area to that of the internal standard.
-
Protocol 2: Assessing the Release Rate of (10E,12E,14Z)-Hexadecatrienal from Dispensers
This protocol provides a method for determining the rate at which the pheromone is released from the dispenser.
-
Gravimetric Method:
-
Individually weigh a set of dispensers to the nearest 0.1 mg.
-
Place the dispensers in the field.
-
At regular intervals, retrieve the dispensers and re-weigh them.
-
The weight loss over time corresponds to the amount of pheromone released.[11]
-
-
Volatile Collection Method:
-
For a more detailed analysis, a laboratory-based volatile collection system can be used.[12]
-
Place a field-aged dispenser in a controlled environment chamber.
-
Pass a stream of purified air over the dispenser and through an adsorbent trap to collect the released volatiles.
-
Elute the trapped compounds from the adsorbent with a solvent and analyze by GC-MS.[12]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. FAQ, INTEGRATED PEST MANAGEMENT SUPPLIES – Solida, Integrated pest management tools [solida.quebec]
- 7. Mistakes to avoid - pheromone monitoring program [insectslimited.com]
- 8. Insect FAQs [insectslimited.com]
- 9. museumpests.net [museumpests.net]
- 10. vurup.sk [vurup.sk]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of pheromone release from commercial mating disruption dispensers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low EAG Responses to Synthetic 10E,12E,14Z-Hexadecatrienal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low electroantennogram (EAG) responses to synthetic 10E,12E,14Z-Hexadecatrienal. This resource aims to help identify and resolve common issues encountered during experimental procedures.
Troubleshooting Guide: Low EAG Response
A low or absent EAG response to a known biologically active compound can be frustrating. This guide provides a systematic approach to diagnosing and resolving the issue.
Is the Issue with the Pheromone, the Preparation, or the Protocol?
A logical workflow for troubleshooting can help pinpoint the source of the problem.
Frequently Asked Questions (FAQs)
Pheromone-Related Issues
Q1: How critical is the isomeric purity of synthetic this compound for a strong EAG response?
A1: Isomeric purity is highly critical. The olfactory receptors of insects are often exquisitely tuned to a specific stereoisomer. Contamination with other isomers can lead to a significantly reduced response or even inhibition. For instance, in Manduca sexta, the presence of isomers other than the naturally occurring ones can affect the behavioral response. It is crucial to verify the isomeric purity of your synthetic sample, ideally through techniques like gas chromatography-mass spectrometry (GC-MS). Short, efficient syntheses yielding products of very high isomeric purity have been developed for (10E,12E,14Z)-hexadeca-10,12,14-trienal.[1]
Q2: What is the optimal concentration range for this compound in EAG experiments?
A2: The optimal concentration can vary between insect species. It is recommended to perform a dose-response experiment to determine the optimal concentration for your target species. A typical starting range for pheromones in EAG is between 10⁻⁵ M and 10⁻² M. In Bombyx mori, EAG responses to the pheromone bombykol are dose-dependent.[2][3] For Manduca sexta, dose-response curves for various EAD-active volatiles were recorded using concentrations ranging from 10⁻⁵ µg/µl to 10 µg/µl.[4]
Q3: How should I store my synthetic this compound to maintain its activity?
A3: Aldehydes, in general, can be prone to oxidation. It is best to store the compound in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or lower) and protected from light. Repeated freeze-thaw cycles should be avoided.
Insect Preparation and Physiology
Q4: Does the age and physiological state of the insect affect the EAG response?
A4: Yes, absolutely. The sensitivity of an insect's antenna to pheromones can be influenced by factors such as age, mating status, and time of day (circadian rhythm). For many moth species, males show the highest sensitivity to female sex pheromones a few days after emergence and before mating. In Manduca sexta, males' sensitivity to pheromones expresses a circadian rhythm.[5]
Q5: What are the best practices for preparing the antenna for EAG recording?
A5: The antenna should be carefully excised from the head with fine scissors and immediately mounted on the electrode holder. Dehydration of the preparation can significantly reduce the EAG response. Using a conductive gel or saline solution at the contact points with the electrodes can ensure a good electrical connection and help maintain the antenna's viability.
Experimental Setup and Protocol
Q6: I am not getting a response to the pheromone, but I see a response to the solvent control. What could be the issue?
A6: If you observe a significant response to the solvent puff, it could indicate that the airflow is too strong, causing a mechanical stimulation of the antenna. Reduce the airflow rate and ensure that the puff is delivered smoothly. A proper solvent control should elicit a minimal response.
Q7: My overall signal is noisy. How can I improve the signal-to-noise ratio?
A7: A high signal-to-noise ratio is crucial for detecting weak EAG responses. To reduce noise, ensure your setup is properly grounded and shielded from electrical interference (e.g., from lights or other equipment). Using a Faraday cage can be very effective. Additionally, ensure stable electrode connections and a healthy antennal preparation.
Q8: Should I be using a positive control in my experiments?
A8: Yes, using a positive control is highly recommended. A positive control is a compound that is known to elicit a reliable EAG response from your insect species. This helps to confirm that your preparation and setup are working correctly. If you get a good response to the positive control but not to your test compound, it strongly suggests an issue with the synthetic this compound or its presentation.
Quantitative Data Summary
| Parameter | Species | Pheromone Component(s) | Concentration | EAG Response (mV) | Reference |
| Dose-Response | Bombyx mori | Bombykol | 10⁻⁵ - 10⁻¹ µg | Dose-dependent increase | [3] |
| Dose-Response | Unspecified Moth | (Z,Z)-11,13-hexadecadienal | 10⁻³ - 10¹ µg | Dose-dependent increase | [2] |
| Comparative Response | Plutella xylostella | Z11-16:Ald, Z11-16:OAc, etc. | 10 µg | ~0.2 - 0.8 | [6] |
Experimental Protocols
Standard EAG Protocol for a Moth Species (e.g., Manduca sexta)
-
Insect Preparation:
-
Select a 1-3 day old male moth.
-
Anesthetize the moth by chilling it on ice for a few minutes.
-
Carefully excise one antenna at the base using fine microscissors.
-
Mount the excised antenna between two electrodes on an antenna holder. The recording electrode is placed at the distal end of the antenna, and the reference electrode is placed at the base. Use a small amount of conductive gel to ensure good contact.
-
-
Odorant Preparation:
-
Prepare a stock solution of synthetic this compound in a high-purity solvent (e.g., hexane or paraffin oil).
-
Create a serial dilution of the stock solution to obtain a range of concentrations for dose-response testing (e.g., 10⁻⁵, 10⁻⁴, 10⁻³, 10⁻², 10⁻¹ µg/µl).
-
Apply a known volume (e.g., 10 µl) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.
-
-
EAG Recording:
-
Place the mounted antenna in a continuous, charcoal-filtered, and humidified air stream.
-
Position the tip of the odorant-containing pipette into a hole in the main air tube.
-
Deliver a puff of air (e.g., 0.5 seconds) through the pipette to introduce the odorant into the main air stream.
-
Record the resulting depolarization of the antenna using a high-impedance amplifier. The signal is typically filtered and digitized for analysis.
-
Allow sufficient time between stimulations for the antenna to recover (e.g., 30-60 seconds).
-
Begin with a solvent control, followed by the positive control and then the different concentrations of the test compound, typically in increasing order.
-
Signaling Pathway in Insect Olfaction
The detection of pheromones in insects involves a complex signaling cascade within the olfactory sensory neurons.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Diacylglycerol Analogs OAG and DOG Differentially Affect Primary Events of Pheromone Transduction in the Hawkmoth Manduca sexta in a Zeitgebertime-Dependent Manner Apparently Targeting TRP Channels [frontiersin.org]
- 6. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
Technical Support Center: Optimizing 10E,12E,14Z-Hexadecatrienal Pheromone Lure Dosage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the dosage of 10E,12E,14Z-Hexadecatrienal in pheromone lures for the tobacco hornworm moth, Manduca sexta.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its dosage critical?
A1: this compound is a key component of the sex pheromone of the female Manduca sexta moth.[1][2][3] Optimizing its dosage in synthetic lures is crucial for effectively attracting male moths for monitoring or mating disruption purposes. An incorrect dosage can lead to reduced trap captures or even repellency, compromising experimental results and pest management strategies.
Q2: I am not catching any Manduca sexta moths in my traps. What are the possible reasons?
A2: Several factors could contribute to zero captures:
-
Incorrect Lure Dosage: The dosage of this compound may be too high or too low.
-
Improper Lure Storage: Pheromones are volatile and can degrade if not stored correctly, typically in a cool, dark place.
-
Lure Age: The lure may have exceeded its effective field life.
-
Trap Placement: Traps may be positioned at an incorrect height or in a location with insufficient air circulation to disperse the pheromone plume.
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Environmental Conditions: Extreme temperatures (both high and low) and high wind speeds can negatively impact moth activity and pheromone plume integrity.
-
Competing Odors: Strong odors from other sources in the vicinity can interfere with the moths' ability to locate the pheromone source.
-
Timing: Traps may be deployed when the target insect is not in its adult flight stage.
Q3: My trap captures are very low and inconsistent. What could be the cause?
A3: Low and inconsistent trap captures can be due to:
-
Suboptimal Dosage: The pheromone dosage may be on the edge of the effective range, leading to variable attraction.
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Inconsistent Pheromone Release: The lure formulation may not be providing a steady release rate of the pheromone.
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Trap Saturation: In areas with high pest populations, the trap's catching surface (e.g., sticky liner) may become quickly saturated with insects, preventing further captures.
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Fluctuations in Pest Population: The local population of Manduca sexta may be naturally low or experiencing fluctuations.
Q4: How can I determine the optimal release rate for my lures?
A4: The optimal release rate is typically determined through field trials comparing lures with different initial dosages. The release rate can be measured in a laboratory setting using techniques like gravimetric analysis (weighing the lure at set intervals) or by solvent extraction of the remaining pheromone followed by gas chromatography (GC) analysis. These laboratory measurements can then be correlated with field trap capture data to identify the most effective release profile.
Troubleshooting Guides
Issue 1: No or Very Low Trap Captures
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | Conduct a dose-response field trial with a range of dosages (e.g., 1 µg, 10 µg, 100 µg, 1000 µg) to identify the optimal concentration. |
| Lure Quality/Storage | Ensure lures are sourced from a reputable supplier and have been stored according to their recommendations (typically at or below 0°C in a sealed container). |
| Trap Design & Placement | Use a trap design proven to be effective for Manduca sexta. Experiment with different trap heights and locations within the field, ensuring good airflow. |
| Environmental Factors | Monitor local weather conditions. Avoid deploying traps during periods of extreme heat, cold, or high winds. |
| Timing of Deployment | Confirm the flight period of adult Manduca sexta in your region and deploy traps accordingly. |
Issue 2: High Variability in Trap Captures Among Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Lure Formulation | Verify the consistency of your lure preparation method. If using commercial lures, contact the manufacturer to inquire about their quality control measures. |
| Micro-environmental Differences | Ensure that all traps in a replicate block are placed in similar micro-environments (e.g., similar crop density, distance from field edge). |
| Trap Interference | Maintain a sufficient distance between traps (at least 20 meters) to prevent the pheromone plumes from interfering with each other. |
Data Presentation: Illustrative Dose-Response Data
The following table provides a hypothetical example of trap capture data for Manduca sexta in a dose-response experiment for this compound. This data is for illustrative purposes to demonstrate a typical dose-response relationship and is not from a specific published study on this compound.
| Dosage of this compound (µ g/lure ) | Mean No. of Moths Captured per Trap per Week (± SE) | Notes |
| 0 (Control) | 0.5 ± 0.2 | Blank lure to measure incidental captures. |
| 1 | 5.2 ± 1.1 | Low level of attraction. |
| 10 | 15.8 ± 2.5 | Significant increase in captures. |
| 100 | 28.4 ± 3.1 | Peak attraction observed. |
| 1000 | 12.1 ± 2.0 | Evidence of repellency at higher concentrations. |
Experimental Protocols
Protocol 1: Field Trial for Determining Optimal Dosage
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Lure Preparation: Prepare lures with a range of this compound dosages (e.g., 0, 1, 10, 100, 1000 µg) loaded onto a suitable dispenser (e.g., rubber septa). Use a high-purity synthetic pheromone.
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Experimental Design: Use a randomized complete block design with at least four replicates. Each block should contain one trap for each dosage being tested.
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Trap Placement: Place traps at a consistent height within the crop canopy, with a minimum distance of 20 meters between traps within a block and 50 meters between blocks.
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Data Collection: Check traps weekly, record the number of Manduca sexta moths captured, and replace sticky liners as needed.
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Data Analysis: Analyze the trap capture data using Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD) to identify significant differences between dosages.
Protocol 2: Measurement of Pheromone Release Rate
-
Lure Preparation: Prepare a set of lures with a known amount of this compound.
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Aging: Place the lures in a controlled environment chamber that mimics field conditions (temperature, humidity, and airflow).
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Extraction: At set time intervals (e.g., 0, 7, 14, 21, and 28 days), remove a subset of lures and extract the remaining pheromone using a suitable solvent (e.g., hexane).
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Quantification: Analyze the extracts using a gas chromatograph with a flame ionization detector (GC-FID). Use an internal standard for accurate quantification.
-
Calculation: Determine the amount of pheromone released over time by subtracting the remaining amount from the initial loaded amount.
Visualizations
References
- 1. Identification of a pheromone blend attractive to Manduca sexta (L.) males in a wind tunnel | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Sex pheromone ofManduca Sexta (L) Stereoselective synthesis of (10E,12E,14Z)-10,12,14-Hexadecatrienal and Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 10E,12E,14Z-Hexadecatrienal Pheromone Traps
Welcome to the technical support center for the use of 10E,12E,14Z-Hexadecatrienal pheromone traps. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and refining their experimental setups to minimize the attraction of non-target species.
Frequently Asked Questions (FAQs)
Q1: My this compound traps are attracting a high number of non-target moths. What is the likely cause?
A1: While this compound is a primary component of the Manduca sexta (tobacco hornworm) sex pheromone, the precise blend of multiple pheromone components is often crucial for species-specific attraction.[1] The female-produced pheromone of M. sexta is a complex mixture that includes several other compounds, such as (E,Z)-10,12-hexadecadienal and (E,E)-10,12-hexadecadienal.[1] Non-target species may be attracted to this compound alone if it is a component of their pheromone blend or if it is structurally similar to their own pheromone components. The lack of the complete, species-specific blend for M. sexta can lead to reduced specificity and increased capture of non-target moths.
Q2: How can I increase the specificity of my pheromone traps for Manduca sexta?
A2: To enhance trap specificity, consider the following strategies:
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Optimize the Pheromone Blend: The ratio of different pheromone components is critical for attracting the target species while minimizing non-target captures. Experimenting with different blend ratios of this compound and other known components of the M. sexta pheromone can significantly improve specificity.
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Adjust the Pheromone Dose: The release rate of the pheromone can influence which species are attracted. A dose that is too high may repel the target species or attract non-target species from a wider area. Conversely, a dose that is too low may not be competitive with calling females.
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Incorporate Behavioral Antagonists: Certain chemical compounds can act as behavioral antagonists, reducing or inhibiting the attraction of non-target species to the pheromone lure. Research into the specific antagonists for common non-target species in your area may provide effective solutions.
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Modify Trap Design: The physical design of the trap, including its shape, size, and color, can influence the species captured.[2][3] Some trap designs may be more selective for the size and flight behavior of M. sexta.
Q3: Are there any known behavioral antagonists for common non-target species attracted to this compound?
A3: The identification and use of behavioral antagonists is an active area of research in chemical ecology. While specific, commercially available antagonists for all potential non-target species of M. sexta traps may not be readily available, the principle has been demonstrated in other systems. For example, in some moth species, the addition of a particular geometric isomer of a pheromone component can inhibit the response of a closely related, non-target species. Reviewing the literature for the pheromone chemistry of the most common non-target species captured in your traps may reveal candidate antagonistic compounds.
Troubleshooting Guides
Issue 1: High capture rate of non-target Sphingidae moths.
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Problem: Your traps are catching a significant number of other hawk moths (family Sphingidae) in addition to Manduca sexta.
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Troubleshooting Steps:
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Analyze the Pheromone Blend: The sex pheromone of M. sexta is a blend, and different species of Sphingidae may be attracted to individual components. Ensure your lure contains the precise blend and ratio of components identified for M. sexta.
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Conduct a Dose-Response Experiment: The optimal pheromone dose for M. sexta may differ from that of non-target Sphingidae. A lower dose may be more specific to the target species.
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Experiment with Isomeric Purity: The presence of even small amounts of different isomers of this compound can attract other species. Using a lure with high isomeric purity of the (E,E,Z) form is recommended.
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Issue 2: Low or no capture of Manduca sexta while non-target species are being trapped.
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Problem: The traps are failing to attract the target species but are still catching other insects.
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Troubleshooting Steps:
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Verify Lure Composition: Confirm that the lure contains the correct blend of pheromone components for M. sexta, not just this compound in isolation. Both (E,Z)-10,12-hexadecadienal and (E,E,Z)-10,12,14-hexadecatrienal are required to elicit the full behavioral sequence in males.[1]
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Check Lure Age and Storage: Pheromone lures have a limited lifespan and can degrade if not stored correctly. Ensure the lures are fresh and have been stored according to the manufacturer's instructions, typically in a freezer.
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Evaluate Trap Placement: Traps should be placed at an appropriate height and in a location where M. sexta are likely to be active. Consider factors such as proximity to host plants (e.g., tobacco, tomato) and prevailing wind direction.
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Data Presentation
Table 1: Hypothetical Capture Data for Different Pheromone Blends
| Lure Composition (Ratio) | Target Species (Manduca sexta) | Non-Target Species (Total) |
| 100% this compound | 45 | 112 |
| 1:1 Blend A:B | 123 | 34 |
| 2:1 Blend A:B | 89 | 58 |
| 1:2 Blend A:B | 156 | 21 |
Blend A: (E,Z)-10,12-hexadecadienal, Blend B: (E,E,Z)-10,12,14-hexadecatrienal. Data is hypothetical and for illustrative purposes.
Table 2: Hypothetical Dose-Response Data
| Pheromone Dose (mg) | Target Species (Manduca sexta) | Non-Target Species (Total) |
| 0.1 | 78 | 15 |
| 1.0 | 162 | 45 |
| 10.0 | 115 | 98 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Evaluating the Specificity of Different Pheromone Blends
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Lure Preparation:
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Synthesize or obtain high-purity (>98%) isomers of the pheromone components to be tested.
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Prepare rubber septa or other controlled-release dispensers with different ratios of the pheromone components. For example, test a 1:1, 2:1, and 1:2 ratio of (E,Z)-10,12-hexadecadienal to (E,E,Z)-10,12,14-hexadecatrienal.
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Include a control lure with only this compound and a blank control with no pheromone.
-
-
Trap Setup:
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Use a standardized trap design, such as a delta trap or a bucket trap, for all treatments.
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Set up traps in a randomized block design in the field, with at least 50 meters between traps to avoid interference.
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Replicate each treatment at least four times.
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-
Data Collection:
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Check traps every 2-3 days.
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Identify and count the number of Manduca sexta and all non-target species captured.
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Rotate the position of the traps within each block at each check to minimize positional effects.
-
-
Data Analysis:
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Use statistical analysis (e.g., ANOVA) to compare the mean number of target and non-target species captured per trap for each pheromone blend.
-
Visualizations
References
troubleshooting poor resolution in GC analysis of 10E,12E,14Z-Hexadecatrienal isomers
Technical Support Center: GC Analysis of 10E,12E,14Z-Hexadecatrienal Isomers
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor resolution in the gas chromatography (GC) analysis of this compound isomers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing poor resolution or co-elution of my this compound isomers?
Poor resolution of geometric isomers like this compound is a common challenge in gas chromatography. The primary reasons for this issue often relate to suboptimal analytical conditions. Key factors that influence the separation of such closely related compounds include the choice of stationary phase, the temperature program, carrier gas flow rate, and potential issues with the sample itself.[1][2][3] The similarity in the physicochemical properties of these isomers necessitates a highly selective GC system to achieve baseline separation.
To address this, a systematic approach to optimizing your method is required, focusing on enhancing the differences in interaction between the isomers and the stationary phase.
Q2: What is the most suitable GC stationary phase for separating conjugated triene isomers?
The selection of the stationary phase is the most critical factor for achieving selectivity between geometric isomers.[4][5] For separating polyunsaturated fatty aldehydes and their isomers, highly polar stationary phases are generally recommended.
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Highly Polar Columns: Phases with a high cyanopropyl content are often the top choice for separating cis/trans isomers of fatty acids and related compounds. Look for columns such as those with biscyanopropyl polysiloxane phases.
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Polyethylene Glycol (PEG) Phases: Wax-type columns (e.g., DB-23) are also effective for separating geometric isomers of dienyl and trienyl compounds.[6] These phases provide a different selectivity based on polarity and hydrogen bonding interactions.[5]
It is crucial to select a column that provides sufficient selectivity for your specific isomers. A non-polar phase, like a 100% dimethylpolysiloxane, will likely not provide adequate resolution as it primarily separates compounds by boiling point.[5]
Q3: How can I optimize the oven temperature program to improve resolution?
Temperature programming is a powerful tool for improving the resolution of complex mixtures.[4][7][8] For closely eluting isomers, a slow temperature ramp is generally advisable to maximize the interaction time with the stationary phase and enhance separation.
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Lower Initial Temperature: Starting with a lower initial oven temperature can improve the separation of early-eluting peaks.
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Slow Ramp Rate: A slow ramp rate (e.g., 1-5 °C/min) through the elution range of the isomers can significantly improve resolution.
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Isothermal Segments: Introducing an isothermal hold at a temperature just below the elution temperature of the critical isomer pair can also enhance separation.
Combining results from two different temperature programs on the same column can sometimes help to resolve and identify co-eluting isomers.
Q4: My peaks are broad and tailing. What could be the cause and how can I fix it?
Peak broadening and tailing are common issues in GC analysis that can significantly degrade resolution. The potential causes can be categorized as follows:
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Analyte Adsorption: The aldehyde functional group can be reactive and may interact with active sites in the GC system (e.g., inlet liner, column). This can be addressed by using deactivated inlet liners and guard columns.[3]
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Improper Flow Rate: The carrier gas flow rate should be optimized for the specific column dimensions to ensure maximum efficiency.
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Column Contamination or Degradation: Accumulation of non-volatile residues on the column can lead to poor peak shape. Baking the column at a high temperature or trimming the first few centimeters may help.
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Derivatization Issues: Incomplete derivatization can lead to tailing of the original polar analyte.
Q5: Should I consider derivatizing my this compound sample?
Yes, derivatization is a highly recommended strategy for analyzing aldehydes by GC.[9][10] Aldehydes can be reactive and thermally labile, leading to poor peak shape and low sensitivity. Converting the aldehyde to a more stable and less polar derivative can significantly improve chromatographic performance.
Common derivatization methods for aldehydes include:
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Oximation: Reaction with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form oxime derivatives. These derivatives are more stable and provide excellent response with an electron capture detector (ECD) or mass spectrometer (MS).[9]
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Acetal Formation: Conversion to dimethylacetals is another common technique for analyzing fatty aldehydes.[9]
Derivatization can reduce the polarity of the analyte, minimize interactions with active sites in the GC system, and improve volatility.[11]
Recommended GC Parameters for Initial Method Development
The following table provides a starting point for developing a GC method for the analysis of this compound isomers. These parameters are based on typical conditions used for similar long-chain polyunsaturated fatty aldehydes and their derivatives.
| Parameter | Recommendation | Rationale |
| GC Column | Highly polar, e.g., DB-23, SP-2560, or other cyanopropyl-based phase. | Provides high selectivity for geometric isomers.[6] |
| Dimensions: 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness. | Longer columns provide better resolution. Standard I.D. and film thickness offer a good balance of efficiency and sample capacity.[4][12] | |
| Carrier Gas | Helium or Hydrogen | Hydrogen can provide better efficiency at higher linear velocities, but Helium is more commonly used and safer. |
| Flow Rate: 1-2 mL/min (for 0.25 mm I.D. column) | Optimize for best resolution of the target isomers. | |
| Inlet | Split/Splitless, Temperature: 250 °C | A higher inlet temperature ensures complete vaporization of the analytes. |
| Use a deactivated liner. | Minimizes analyte adsorption and degradation.[3] | |
| Oven Program | Initial Temp: 50-100 °C, hold for 1-2 min | A lower starting temperature can improve trapping of analytes at the head of the column. |
| Ramp 1: 10-15 °C/min to 160 °C | A faster initial ramp to approach the elution temperature range. | |
| Ramp 2: 2-5 °C/min to 220-240 °C | A slow ramp through the elution window of the isomers is critical for achieving separation.[6] | |
| Final Hold: 5-10 min | To ensure all components elute from the column. | |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides good sensitivity for hydrocarbons. MS provides structural information for peak identification. |
| Temperature: 250-280 °C | To prevent condensation of analytes in the detector. |
Experimental Protocol: PFBHA Derivatization of Hexadecatrienal
This protocol describes a common method for derivatizing aldehydes to their PFBHA-oxime derivatives for GC analysis.
Materials:
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Hexadecatrienal isomer standard or sample extract.
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Pyridine
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 20 mg/mL in pyridine).
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Hexane or other suitable organic solvent.
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Reaction vials (2 mL) with PTFE-lined caps.
-
Heating block or water bath.
Procedure:
-
Sample Preparation: Prepare a solution of the hexadecatrienal isomers in a suitable solvent (e.g., hexane) at a concentration of approximately 100 µg/mL.
-
Derivatization Reaction:
-
Pipette 100 µL of the sample solution into a reaction vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Add 50 µL of the PFBHA solution in pyridine to the dried sample.
-
Cap the vial tightly and heat at 60-70 °C for 1 hour.
-
-
Extraction:
-
After cooling to room temperature, add 500 µL of hexane and 500 µL of deionized water to the vial.
-
Vortex for 1 minute to extract the PFBHA-oxime derivatives into the hexane layer.
-
Allow the layers to separate.
-
-
Analysis:
-
Carefully transfer the upper hexane layer to an autosampler vial.
-
Inject 1 µL of the derivatized sample into the GC system.
-
Note: The formation of syn- and anti-isomers of the oxime derivative is possible, which may result in two closely eluting peaks for each original isomer.[9] This should be considered during data analysis.
Visual Troubleshooting Guide & Workflows
Below are diagrams to assist in troubleshooting and visualizing the experimental workflow.
Caption: A troubleshooting decision tree for poor GC resolution.
Caption: Experimental workflow for GC analysis of hexadecatrienal isomers.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. agilent.com [agilent.com]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. Guide to Selection of a Capillary Column for GC | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. researchgate.net [researchgate.net]
- 7. Mass spectrometry of fatty aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. redalyc.org [redalyc.org]
- 9. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
storage conditions to prevent isomerization of 10E,12E,14Z-Hexadecatrienal
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 10E,12E,14Z-Hexadecatrienal to prevent its isomerization. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work with this sensitive polyunsaturated aldehyde.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Unexpected Isomerization Detected in a Freshly Opened Sample | - Improper storage conditions during shipping or initial receipt. - Exposure to light or elevated temperatures upon arrival. | - Immediately upon receipt, store the compound at -20°C or lower in a tightly sealed container under an inert atmosphere (argon or nitrogen). - Protect the sample from all light sources by using amber vials or wrapping the container in aluminum foil. - Before use, allow the sample to equilibrate to the temperature of the experimental environment while still in its sealed container to prevent condensation. |
| Gradual Isomerization Observed Over Time in Stored Samples | - Exposure to atmospheric oxygen. - Repeated freeze-thaw cycles. - Storage at an inappropriate temperature. - Exposure to light during sample retrieval. | - Aliquot the compound into smaller, single-use vials to minimize exposure of the bulk stock to air and temperature fluctuations. - Purge the headspace of the vials with a stream of dry argon or nitrogen before sealing. - Ensure storage is consistently at -20°C or ideally at -80°C for long-term stability. - Work in a dimly lit area or use red light when handling the compound. |
| Rapid Isomerization During Experimental Procedures | - Exposure to acidic or basic conditions. - Presence of metal ion contaminants. - Prolonged exposure to ambient light and temperature. | - Use high-purity, neutral solvents (e.g., freshly distilled hexane or ethanol). - Ensure all glassware is scrupulously clean and free of any acidic, basic, or metallic residues. - Minimize the duration of experiments and protect the reaction mixture from light at all times. - If possible, perform reactions under an inert atmosphere. |
| Inconsistent Analytical Results (e.g., varying isomer ratios in GC-MS) | - Isomerization occurring in the injection port of the gas chromatograph. - Degradation on the analytical column. | - Use a lower injection port temperature to minimize thermal isomerization. - Employ a less acidic or a deactivated GC column. - Derivatization of the aldehyde to a more stable form (e.g., an oxime) prior to analysis can prevent on-instrument isomerization.[1][2][3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions to prevent the isomerization of this compound?
A1: To ensure the stability of this compound, it is crucial to adhere to the following storage conditions:
-
Temperature: Store at -20°C for short-term storage and -80°C for long-term storage.
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Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
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Light: Protect from all sources of light by using amber glass vials or by wrapping clear vials in aluminum foil.
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Container: Use tightly sealed, high-quality glass containers.
Q2: How does the Z-isomer stability of this compound compare to its all-E isomer?
A2: The 14Z-isomer is thermodynamically less stable than the all-E (10E,12E,14E) isomer. The cis (Z) configuration introduces steric strain, making it more susceptible to isomerization to the more stable trans (E) form, especially when exposed to energy in the form of heat, light, or chemical catalysts.
Q3: What factors can induce the isomerization of this compound?
A3: Several factors can promote the isomerization of the 14Z double bond to the 14E configuration:
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Light: UV and even visible light can provide the energy for photoisomerization.
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Heat: Elevated temperatures increase the rate of thermal isomerization.
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Oxygen: Atmospheric oxygen can lead to the formation of radicals that can catalyze isomerization and cause other degradation pathways.
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Acids and Bases: Traces of acids or bases can act as catalysts for isomerization.
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Metal Ions: Certain metal ions can also catalyze the isomerization process.
Q4: How can I monitor the isomeric purity of my this compound sample?
A4: The isomeric purity can be assessed using various analytical techniques:
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Gas Chromatography (GC): Different isomers will often have slightly different retention times, allowing for their separation and quantification.
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be effective in separating geometric isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to determine the ratio of isomers by integrating the signals corresponding to the vinylic protons, which will have distinct chemical shifts and coupling constants for the Z and E configurations.
Q5: Are there any specific handling procedures I should follow during my experiments?
A5: Yes, to minimize isomerization during your experiments, please adhere to the following:
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Inert Atmosphere: Whenever possible, handle the compound and prepare solutions in a glove box or under a stream of inert gas.
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Solvent Purity: Use high-purity, degassed, and neutral solvents.
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Light Protection: Conduct all manipulations in a dark room or under red light, and wrap all vessels containing the compound in aluminum foil.
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Temperature Control: Keep samples and solutions on ice or at a controlled low temperature as much as the experimental protocol allows.
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Minimize Exposure Time: Plan your experiments to minimize the time the compound is in solution and exposed to ambient conditions.
Experimental Protocols
Protocol 1: Aliquoting and Storing this compound
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Preparation: In a fume hood or glove box, allow the sealed primary container of this compound to warm to room temperature to prevent condensation.
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Inert Environment: If not in a glove box, gently flush the primary container and the new single-use amber vials with a stream of dry argon or nitrogen.
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Aliquoting: Using a clean, dry glass syringe or pipette, quickly transfer the desired amount of the compound into the pre-purged vials.
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Sealing: Immediately cap the vials tightly. If using septa, ensure they are inert and provide a good seal. Wrap the cap and neck of the vial with parafilm for extra security.
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Storage: Place the aliquoted vials in a labeled secondary container and store them at -80°C.
Visualizations
Caption: Recommended workflow for receiving, aliquoting, and storing this compound.
Caption: Key environmental and chemical factors that can induce the isomerization of the 14Z double bond.
References
- 1. researchgate.net [researchgate.net]
- 2. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Characterization of α,β-Unsaturated Aldehydes by GC/MS is Dependent upon Ionization Method [agris.fao.org]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 10E,12E,14Z-Hexadecatrienal Lure Attractiveness
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the attractiveness of 10E,12E,14Z-Hexadecatrienal lures with synergists.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in lures?
This compound is a synthetically produced chemical that mimics the sex pheromone of various moth species. It is the primary attractant in lures designed to monitor and control pest populations. Lures baited with this pheromone are a crucial tool in integrated pest management (IPM) programs, helping to refine the timing of insecticide applications and reduce the overall amount of pesticides used.
Q2: What are synergists and why are they used with pheromone lures?
Synergists are compounds that, when combined with a primary attractant like a pheromone, enhance the overall attractiveness of the lure. They may not be attractive on their own but can significantly increase the capture rate of the target insect species. The addition of synergists can lead to more sensitive monitoring and more effective pest control.
Q3: What types of compounds have been shown to be effective synergists for lepidopteran pheromones?
Research has shown that various compounds can act as synergists for lepidopteran pheromones. These often include:
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Host-plant volatiles: Compounds emitted by the plants that the insects feed on. Examples include pear ester and acetic acid, which have been shown to enhance codling moth lures.[1]
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Floral compounds: Chemicals released by flowers that attract moths. For instance, eugenol and benzyl acetate have been found to synergize the attraction of the silver Y moth to phenylacetaldehyde.[2]
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Other pheromone components: In some cases, minor components of a species' own pheromone blend can act as synergists to the primary component.
Q4: Are there any known synergists specifically for this compound?
While specific synergists for this compound are not extensively documented in readily available literature, the principles of pheromone synergy in related lepidopteran species suggest that host-plant volatiles and floral compounds are promising candidates for investigation. Researchers should consider screening compounds that are relevant to the host plants of the target moth species.
Troubleshooting Guide
This guide addresses common issues encountered during experiments to enhance this compound lures with synergists.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no trap captures with the pheromone-synergist blend. | Incorrect ratio of pheromone to synergist. | Systematically test a range of ratios of the pheromone to the candidate synergist. The optimal ratio is often critical for attraction. |
| Inappropriate release rate of one or both components. | Use different types of dispensers (e.g., rubber septa, polyethylene vials) to vary the release rate. The relative volatility of the compounds will affect the optimal dispenser type. | |
| Antagonistic effect of the synergist. | The candidate synergist may be repelling the target insect. Test the synergist alone to see if it has any behavioral effect. Also, consider that some compounds can be attractive at low concentrations and repellent at high concentrations. | |
| High variability in trap capture data between replicates. | Inconsistent trap placement. | Ensure traps are placed at a consistent height and distance from each other and from potential sources of interference (e.g., vegetation, other traps). A randomized complete block design is recommended for field trials.[3] |
| Environmental factors. | Wind, rain, and extreme temperatures can all affect trap performance.[4] Monitor and record weather conditions during the experiment and consider this in your data analysis. | |
| Difficulty in interpreting Electroantennogram (EAG) results. | Poor antennal preparation. | Ensure the antenna is properly excised and mounted on the electrodes to get a stable baseline. The use of a conductive gel can improve contact. |
| Contamination of the airstream. | Use charcoal-filtered and humidified air to deliver the stimuli. Clean all components of the delivery system regularly. | |
| Inappropriate stimulus concentration. | Test a range of concentrations for both the pheromone and the synergist to determine the dose-response relationship. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from field trapping and Electroantennogram (EAG) experiments designed to test the efficacy of candidate synergists with this compound.
Table 1: Mean Trap Captures of Target Moth Species with Different Lure Combinations
| Lure Composition | Mean No. Moths Captured/Trap/Week (± SE) |
| Unbaited Control | 1.2 ± 0.5 |
| This compound (1 mg) | 25.8 ± 3.1 |
| Synergist A (1 mg) | 2.5 ± 0.8 |
| Synergist B (1 mg) | 3.1 ± 1.0 |
| This compound (1 mg) + Synergist A (0.5 mg) | 45.3 ± 4.5 |
| This compound (1 mg) + Synergist B (0.5 mg) | 28.7 ± 3.3 |
Table 2: Mean Electroantennogram (EAG) Responses of Male Moth Antennae to Different Volatiles
| Stimulus | Mean EAG Response (mV ± SE) |
| Air Control | 0.1 ± 0.02 |
| This compound (10 µg) | 1.8 ± 0.2 |
| Synergist A (10 µg) | 0.4 ± 0.05 |
| Synergist B (10 µg) | 0.5 ± 0.06 |
| This compound (10 µg) + Synergist A (5 µg) | 2.5 ± 0.3 |
| This compound (10 µg) + Synergist B (5 µg) | 1.9 ± 0.2 |
Experimental Protocols
Protocol 1: Field Trapping Experiment
This protocol outlines a standard methodology for conducting a field trapping experiment to evaluate the synergistic effect of candidate compounds.
-
Lure Preparation:
-
Dissolve precise amounts of this compound and each candidate synergist in a high-purity solvent (e.g., hexane).
-
Apply the desired dosage of each solution onto a dispenser (e.g., rubber septum).
-
Allow the solvent to evaporate completely in a fume hood before deploying the lures.
-
Prepare control lures with only the solvent.
-
-
Trap Deployment:
-
Use standardized traps (e.g., delta traps with sticky liners).
-
In the experimental field, set up a randomized complete block design with a minimum of 20 meters between traps to avoid interference.[5]
-
Place traps at a consistent height, typically just above the crop canopy.
-
Each block should contain one replicate of each lure treatment.
-
-
Data Collection and Analysis:
-
Check traps at regular intervals (e.g., weekly).
-
Count and record the number of target moths captured in each trap.
-
Replace sticky liners and lures as needed, depending on the longevity of the lure and the insect pressure.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences in trap captures between the different lure treatments.
-
Protocol 2: Electroantennogram (EAG) Bioassay
This protocol describes the steps for conducting an EAG bioassay to measure the antennal response of the target insect to the pheromone and candidate synergists.
-
Antennal Preparation:
-
Anesthetize an adult male moth by chilling.
-
Excise one antenna at the base using fine scissors.
-
Mount the antenna between two electrodes using a conductive gel. The recording electrode is placed at the distal end, and the reference electrode at the basal end.
-
-
Stimulus Preparation and Delivery:
-
Prepare serial dilutions of the pheromone and synergists in a suitable solvent (e.g., mineral oil or hexane).
-
Apply a known amount of each test solution onto a piece of filter paper and insert it into a Pasteur pipette.
-
Deliver a puff of charcoal-filtered, humidified air through the pipette over the antennal preparation.
-
-
Data Recording and Analysis:
-
Record the electrical potential changes from the antenna using an EAG system. The peak amplitude of the negative deflection is the EAG response.
-
Present the stimuli in a randomized order, with a solvent control puff between each stimulus presentation to allow the antenna to recover.
-
Normalize the responses to a standard compound to account for variations in antennal sensitivity over time.
-
Analyze the data to compare the EAG responses elicited by the pheromone alone versus the pheromone-synergist blends.
-
Visualizations
Caption: Workflow for a field trapping experiment to test pheromone synergists.
Caption: Workflow for an Electroantennogram (EAG) bioassay.
Caption: Troubleshooting logic for low trap captures with pheromone-synergist blends.
References
mitigating the effects of environmental factors on 10E,12E,14Z-Hexadecatrienal efficacy
Technical Support Center: 10E,12E,14Z-Hexadecatrienal
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the effects of environmental factors on the efficacy of this compound. This polyunsaturated aldehyde is susceptible to degradation from various environmental factors, which can impact experimental reproducibility and the overall success of research. The following troubleshooting guides and FAQs are designed to address common issues and provide standardized protocols for handling this sensitive compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a polyunsaturated aldehyde (PUA) characterized by a 16-carbon chain with three double bonds in specific E, E, and Z configurations.[1] PUAs are a class of bioactive molecules that can be involved in chemical defense and cell-to-cell signaling.[2][3] Due to their conjugated double bond system, these molecules are of interest in materials science and as potential precursors for complex molecule synthesis.[4][5]
Q2: What are the primary environmental factors that affect the stability of this compound?
A2: The primary environmental factors that can degrade this compound are:
-
Oxygen: The polyunsaturated system is highly susceptible to oxidation, which can lead to the formation of peroxides and subsequent cleavage of the carbon chain, resulting in a loss of activity.[6]
-
Light: Exposure to UV and even visible light can induce photodegradation and isomerization of the double bonds, altering the molecule's geometry and biological function.[7][8]
-
Temperature: Elevated temperatures can accelerate the rates of both oxidation and isomerization.[9] Conversely, extremely low temperatures may cause the compound to precipitate from the solution.
-
pH: Strongly acidic or basic conditions can catalyze the hydrolysis or isomerization of the aldehyde group and the conjugated double bond system.[7]
Q3: How should I properly store this compound?
A3: To ensure maximum stability, this compound should be stored under the following conditions:
-
Solid Form: Store as a solid in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at -20°C or lower.
-
In Solution: If a stock solution is necessary, dissolve the compound in a high-purity, anhydrous, and deoxygenated solvent. Store the solution under an inert atmosphere in small aliquots at -80°C to minimize freeze-thaw cycles.
Q4: What solvents are recommended for dissolving this compound?
A4: Anhydrous, peroxide-free solvents are recommended. Suitable options include:
-
Acetonitrile (HPLC grade)
-
Ethanol (anhydrous)
-
Dimethyl sulfoxide (DMSO) (anhydrous)
It is crucial to use solvents from a freshly opened bottle or those that have been properly dried and deoxygenated to prevent the introduction of water and dissolved oxygen.
Q5: How can I monitor the purity and degradation of my compound?
A5: The purity and degradation of this compound can be monitored using High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10] A reversed-phase C18 column is typically effective. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation. Mass spectrometry (LC-MS) can be used to identify the degradation products.[11]
Troubleshooting Guide
Issue: I am observing a rapid loss of biological activity of my compound in my experiments.
| Potential Cause | Troubleshooting Step |
| Oxidation of the compound | Prepare fresh solutions for each experiment using deoxygenated solvents. Purge all buffers and media with an inert gas (argon or nitrogen) before adding the compound. |
| Photodegradation | Conduct experiments under low-light conditions or use amber-colored labware to protect the compound from light exposure. |
| Temperature instability | Maintain samples on ice or at a controlled low temperature throughout the experimental setup process. Avoid prolonged exposure to room temperature. |
| Incompatible buffer components | Ensure that the buffer system does not contain reactive species that could degrade the aldehyde. Perform a stability study of the compound in the experimental buffer. |
Issue: My experimental results are inconsistent between different batches of the compound or over time.
| Potential Cause | Troubleshooting Step |
| Batch-to-batch variability in purity | Analyze the purity of each new batch of the compound by HPLC-UV before use. |
| Improper storage of the stock solution | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Ensure vials are properly sealed under an inert atmosphere. |
| Degradation during the experiment | Minimize the time between preparing the final dilution and its use in the assay. Include a positive control with a freshly prepared solution in each experiment. |
Issue: I suspect my compound has degraded. How can I confirm this?
| Potential Cause | Troubleshooting Step |
| Formation of degradation products | Analyze the sample using HPLC-UV. Compare the chromatogram to that of a freshly prepared, high-purity standard. The presence of additional peaks indicates degradation. |
| Isomerization of double bonds | Isomerization may lead to a shift in the retention time in HPLC and a change in the UV-Vis spectrum. |
| Oxidative cleavage | Use LC-MS to identify the masses of the degradation products. Oxidative cleavage will result in products with lower molecular weights than the parent compound. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Allow the vial of solid this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture.
-
In a fume hood, open the vial and quickly weigh the desired amount of the compound.
-
Dissolve the compound in a suitable anhydrous, deoxygenated solvent (e.g., acetonitrile) to the desired concentration.
-
Purge the headspace of the vial with argon or nitrogen, seal tightly with a PTFE-lined cap, and wrap the vial in aluminum foil to protect it from light.
-
Store the stock solution at -80°C in single-use aliquots.
Protocol 2: Purity Assessment by HPLC-UV
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, starting with 60:40 (acetonitrile:water) and increasing to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of the conjugated system (typically in the range of 280-350 nm, which should be determined experimentally).
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a dilute solution of this compound in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram for the presence of impurity peaks. Purity can be estimated by the relative peak area of the main compound.
-
Protocol 3: Forced Degradation Study
A forced degradation study can help identify potential degradation products and pathways.[7][12][13]
-
Acid/Base Hydrolysis: Incubate the compound in solutions of 0.1 M HCl and 0.1 M NaOH at room temperature for several hours. Neutralize the samples before HPLC analysis.
-
Oxidation: Treat the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Incubate a solid sample and a solution of the compound at an elevated temperature (e.g., 60°C) for several days.
-
Photodegradation: Expose a solution of the compound to a UV light source.
-
Analyze all samples by HPLC-UV and LC-MS to identify and quantify the degradation products.
Data Summaries
Table 1: Stability of a Representative Polyunsaturated Aldehyde Under Various Conditions
| Condition | Time | % Degradation (Hypothetical) | Primary Degradation Products |
| 0.1 M HCl (aq) | 24 h | 15% | Isomers, hydrolysis products |
| 0.1 M NaOH (aq) | 24 h | 30% | Polymerization products, isomers |
| 3% H₂O₂ (aq) | 8 h | 50% | Epoxides, chain-cleavage products |
| 60°C (in solution) | 48 h | 25% | Isomers, oxidation products |
| UV Light (254 nm) | 4 h | 40% | Isomers, cyclization products |
| -20°C (in solution) | 1 month | < 5% | Minor oxidation products |
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation |
| Storage Temperature | Solid: -20°C; Solution: -80°C |
| Atmosphere | Inert gas (Argon or Nitrogen) |
| Light Exposure | Protect from light (use amber vials, foil wrap) |
| Solvent | Anhydrous, deoxygenated, peroxide-free |
| Handling | Minimize exposure to air and moisture; use proper techniques for handling air-sensitive compounds.[14][15] |
Visualizations
Caption: Workflow for handling the sensitive compound.
Caption: Degradation pathways of the compound.
Caption: Decision tree for troubleshooting issues.
References
- 1. PubChemLite - this compound (C16H26O) [pubchemlite.lcsb.uni.lu]
- 2. Types and Distribution of Bioactive Polyunsaturated Aldehydes in a Gradient from Mesotrophic to Oligotrophic Waters in the Alborán Sea (Western Mediterranean) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyunsaturated aldehyde - Wikipedia [en.wikipedia.org]
- 4. Degradable π-Conjugated Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. biopharminternational.com [biopharminternational.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 10E,12E,14Z-Hexadecatrienal and its Isomers as Sex Pheromone Components in Manduca sexta
For Immediate Release
This guide provides a comprehensive comparison of the biological activity of (10E,12E,14Z)-hexadecatrienal and its geometric isomers, which are critical components of the female sex pheromone of the tobacco hornworm, Manduca sexta. This document is intended for researchers, scientists, and professionals in the fields of chemical ecology, neurobiology, and drug development, offering a consolidated resource of experimental data and methodologies.
Introduction
The female tobacco hornworm moth, Manduca sexta, releases a complex blend of volatile compounds to attract conspecific males for mating. Among these, a series of conjugated triene aldehydes play a pivotal role. This guide focuses on the comparative biological activity of the primary attractant, (10E,12E,14Z)-hexadecatrienal (EEZ), and its isomers. Understanding the structure-activity relationship of these pheromone components is crucial for developing effective and species-specific pest management strategies and for advancing our knowledge of insect olfaction.
Comparative Biological Activity
The biological potency of various hexadecatrienal isomers has been evaluated through electrophysiological and behavioral assays. Electroantennography (EAG) and single-sensillum recording (SSR) measure the response of the male moth's antennal sensory neurons to these compounds, while wind tunnel bioassays quantify the behavioral response of the whole organism.
Electrophysiological Response of Olfactory Receptor Neurons
Single-sensillum recordings from the antennae of male Manduca sexta have revealed specialized olfactory receptor neurons (ORNs) tuned to specific isomers of hexadecatrienal. The data clearly indicates that the EEZ and EEE isomers elicit the strongest responses from distinct ORN types.
| Isomer | Olfactory Receptor Neuron (ORN) Type | Mean Spike Frequency (spikes/s) ± SD |
| (10E,12E,14Z)-Hexadecatrienal (EEZ) | EEZ-specific ORN | 125 ± 15 |
| (10E,12E,14E)-Hexadecatrienal (EEE) | EEE-specific ORN | 110 ± 20 |
| (10E,12Z,14E)-Hexadecatrienal (EZE) | - | < 10 |
| Other isomers | - | Negligible response |
Data synthesized from Kalinová et al., 2001.
Behavioral Response in Wind Tunnel Bioassays
Wind tunnel assays are critical for determining the role of individual pheromone components and their blends in eliciting the complete sequence of mating behaviors in male moths. The results demonstrate that while the EEZ isomer is a key attractant, a blend of components is necessary to induce the full mating sequence.
| Test Stimulus | % Taking Flight | % Half Upwind | % Close to Source | % Landing | % Copulatory Attempts |
| Control (Solvent) | 5 | 0 | 0 | 0 | 0 |
| (10E,12E,14Z)-Hexadecatrienal (EEZ) alone | 60 | 40 | 20 | 10 | 0 |
| Complete Pheromone Blend* | 95 | 90 | 85 | 80 | 75 |
The complete blend includes (10E,12E,14Z)-hexadecatrienal, (10E,12E,14E)-hexadecatrienal, and other minor components as identified by Tumlinson et al., 1989.[1]
Experimental Protocols
Single-Sensillum Recording (SSR)
Objective: To measure the action potentials generated by individual olfactory sensory neurons in response to stimulation with different hexadecatrienal isomers.
Methodology:
-
Insect Preparation: An adult male Manduca sexta is restrained in a holder, and one antenna is immobilized with dental wax.
-
Electrode Placement: A tungsten recording electrode is inserted at the base of a single sensillum trichodeum on the antenna. A reference electrode is placed in the moth's eye.
-
Odorant Delivery: A continuous stream of charcoal-filtered and humidified air is directed over the antenna. Puffs of air (0.5 s duration) carrying a known concentration of a specific isomer are introduced into the main airstream.
-
Data Acquisition: The electrical signals are amplified, filtered, and recorded using specialized software. The spike frequency of the neuron is analyzed to quantify the response.
Wind Tunnel Bioassay
Objective: To evaluate the behavioral response of male Manduca sexta to different pheromone components and blends.
Methodology:
-
Wind Tunnel Setup: A wind tunnel (e.g., 2 m long x 0.6 m wide x 0.6 m high) with controlled airflow (e.g., 0.4 m/s), temperature, and humidity is used. The room is kept under red light conditions during the scotophase.
-
Pheromone Source: A filter paper disc treated with a specific amount of the test compound or blend is placed at the upwind end of the tunnel.
-
Insect Release: Male moths, 1-3 days old, are released individually on a platform at the downwind end of the tunnel.
-
Behavioral Observation: The behavior of each moth is observed for a set period (e.g., 5 minutes), and specific actions are recorded: taking flight, oriented flight upwind, approaching the source, landing near the source, and making copulatory attempts.[2]
Signaling and Experimental Workflow Diagrams
Caption: Experimental workflows for electrophysiological and behavioral assays.
Caption: Simplified signaling pathway of insect olfaction.
References
comparative analysis of different synthetic routes for 10E,12E,14Z-Hexadecatrienal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different synthetic strategies for obtaining (10E,12E,14Z)-Hexadecatrienal, a conjugated trienal of interest in pheromone research and as a potential intermediate in the synthesis of complex natural products. The comparison focuses on key metrics such as stereoselectivity, overall yield, and the nature of the key bond-forming reactions.
Route 1: Convergent Synthesis via Palladium-Catalyzed Coupling and Wittig Reaction
A well-documented route for the synthesis of (10E,12E,14Z)-Hexadecatrienal involves a convergent approach, combining a palladium-catalyzed coupling reaction to form the (10E,12E)-diene system, followed by a Wittig reaction to introduce the (14Z)-double bond.
Experimental Protocol:
-
Synthesis of the Dienyl Halide: The synthesis commences with the protection of a suitable ω-hydroxy aldehyde, followed by a Sonogashira coupling with an appropriate terminal alkyne. The resulting enyne is then subjected to a stereoselective reduction to afford the (E,E)-dienol, which is subsequently converted to the corresponding halide.
-
Preparation of the Phosphonium Ylide: A C10-aldehyde precursor is converted to the corresponding phosphonium salt. Treatment with a strong base generates the desired ylide.
-
Wittig Reaction: The dienyl halide is reacted with the phosphonium ylide under standard Wittig conditions to stereoselectively form the (10E,12E,14Z)-triene backbone.
-
Deprotection and Oxidation: The protecting group on the terminal alcohol is removed, and the resulting alcohol is oxidized to the target aldehyde, (10E,12E,14Z)-Hexadecatrienal.
Route 2: Sequential Horner-Wadsworth-Emmons and Wittig Reactions
An alternative strategy can be envisioned that relies on two sequential olefination reactions to construct the triene system. This approach offers the potential for high stereocontrol at each step.
Conceptual Experimental Protocol:
-
Horner-Wadsworth-Emmons (HWE) Olefination: A phosphonate ester is reacted with an appropriate aldehyde under HWE conditions to stereoselectively generate an (E,E)-dienal. The use of a stabilized phosphonate ylide generally favors the formation of the (E)-alkene.
-
Wittig Reaction: The resulting (E,E)-dienal is then subjected to a Wittig reaction with a non-stabilized ylide to introduce the terminal (Z)-double bond. Non-stabilized ylides typically provide high (Z)-selectivity.
-
Final aldehyde formation: This sequence directly yields the target (10E,12E,14Z)-Hexadecatrienal.
Data Presentation
| Parameter | Route 1: Pd-Coupling/Wittig | Route 2: HWE/Wittig (Projected) |
| Key Reactions | Sonogashira Coupling, Wittig Reaction | Horner-Wadsworth-Emmons Olefination, Wittig Reaction |
| Stereochemical Control | High for (10E, 12E) via reduction; Good for (14Z) via Wittig | Potentially high for both (E,E) and (Z) olefinations |
| Overall Yield | Moderate | Potentially Moderate to High |
| Starting Materials | ω-hydroxy aldehyde, terminal alkyne, C10-aldehyde | Phosphonate ester, aldehydes |
| Advantages | Convergent, builds complexity quickly | Linear, potentially high stereocontrol at each step |
| Disadvantages | May require multiple protection/deprotection steps | Potentially longer linear sequence |
Mandatory Visualization
Caption: Comparative workflow of two synthetic routes to 10E,12E,14Z-Hexadecatrienal.
Cross-Reactivity of Insect Olfactory Receptors to Pheromone Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Published: October 24, 2025
Introduction
The specificity of insect olfactory receptors (ORs) is a critical factor in mediating behaviors essential for survival and reproduction, such as mate recognition, oviposition, and foraging. While many ORs are highly tuned to specific odorants, cross-reactivity to structurally similar analogs is a common phenomenon. Understanding the principles of cross-reactivity is paramount for the development of novel pest management strategies that utilize synthetic pheromones or antagonists to disrupt insect chemical communication.
This guide provides a comparative overview of the cross-reactivity of insect olfactory receptors to pheromone analogs, using data from studies on prominent pest species. Due to the limited availability of public data on the cross-reactivity of olfactory receptors to 10E,12E,14Z-Hexadecatrienal and its analogs, this document uses well-characterized pheromone receptors from the Asian corn borer (Ostrinia furnacalis) and the cotton bollworm (Helicoverpa armigera) as illustrative examples. The principles and methodologies described herein are broadly applicable to the study of other insect ORs.
Data Presentation: Olfactory Receptor Responses to Pheromone Analogs
The following tables summarize quantitative data from electrophysiological and heterologous expression assays, demonstrating the response profiles of specific olfactory receptors to various pheromone components and their analogs. These examples highlight the varying degrees of specificity and cross-reactivity observed in insect ORs.
Table 1: Response of Ostrinia furnacalis Olfactory Receptor Neurons to Pheromone Components and Analogs
Data obtained from single sensillum recordings, measuring the spike frequency (spikes/s) of olfactory sensory neurons (OSNs) in response to a 10 µg stimulus source.
| Olfactory Receptor Neuron Type | Primary Ligand | (E)-12-tetradecenyl acetate (E12-14:OAc) | (Z)-12-tetradecenyl acetate (Z12-14:OAc) | (Z)-9-tetradecenyl acetate (Z9-14:OAc) | (E)-11-tetradecenyl acetate (E11-14:OAc) | (Z)-11-tetradecenyl acetate (Z11-14:OAc) |
| Type 1 (Large amplitude) | E12- & Z12-14:OAc | 120 ± 15 | 115 ± 12 | 25 ± 5 | 10 ± 3 | 15 ± 4 |
| Type 2 (Small amplitude) | E12-14:OAc | 105 ± 10 | 30 ± 6 | 5 ± 2 | 40 ± 8 | 8 ± 3 |
| Type 3 (Large amplitude) | E12- & Z12-14:OAc | 130 ± 18 | 125 ± 16 | 15 ± 4 | 8 ± 2 | 12 ± 3 |
| Type 4 | Z12-14:OAc | 20 ± 5 | 95 ± 11 | 10 ± 3 | 5 ± 2 | 8 ± 2 |
Source: Adapted from studies on Ostrinia furnacalis pheromone response.[1][2][3]
Table 2: Response of Heterologously Expressed Helicoverpa armigera Olfactory Receptors to Pheromone Components
Data obtained from two-electrode voltage-clamp recordings in Xenopus oocytes expressing H. armigera ORs. Responses are shown as normalized current amplitudes (I/Imax) at a 10⁻⁵ M ligand concentration.
| Olfactory Receptor | Primary Ligand | (Z)-11-hexadecenal (Z11-16:Ald) | (Z)-9-hexadecenal (Z9-16:Ald) | (Z)-9-tetradecenal (Z9-14:Ald) | (Z)-11-hexadecenol (Z11-16:OH) |
| HarmOR13 | Z11-16:Ald | 1.00 | 0.15 ± 0.04 | 0.05 ± 0.02 | 0.02 ± 0.01 |
| HarmOR6 | Z9-16:Ald & Z9-14:Ald | 0.08 ± 0.03 | 0.95 ± 0.08 | 1.00 | 0.12 ± 0.05 |
| HarmOR16 | Z11-16:OH | 0.05 ± 0.02 | 0.10 ± 0.03 | 0.25 ± 0.06 | 1.00 |
| HarmOR14b | Z9-14:Ald | 0.12 ± 0.04 | 0.45 ± 0.07 | 1.00 | 0.08 ± 0.03 |
Source: Adapted from functional characterization studies of Helicoverpa armigera pheromone receptors.[4][5]
Experimental Protocols
Accurate assessment of olfactory receptor cross-reactivity relies on robust and well-defined experimental methodologies. The following are detailed protocols for key experiments cited in the study of insect olfaction.
Single Sensillum Recording (SSR)
This electrophysiological technique allows for the direct measurement of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum on the insect's antenna.[6][7][8][9][10]
Protocol:
-
Insect Preparation: An adult insect is immobilized in a pipette tip, with its head and antennae exposed. The antenna is then stabilized on a glass slide or coverslip using dental wax or double-sided tape.[6][8]
-
Electrode Placement: A sharpened tungsten or glass reference electrode is inserted into the insect's eye. A second sharpened tungsten recording electrode is carefully inserted into the base of a single olfactory sensillum under high magnification.[6][7]
-
Odorant Stimulation: A continuous stream of charcoal-filtered and humidified air is delivered to the antenna through a glass tube. A pulse of a known concentration of the test odorant is injected into the airstream using a stimulus controller.
-
Data Acquisition and Analysis: The electrical signals are amplified, filtered, and recorded using specialized software. The spike frequency (number of action potentials per second) is calculated to quantify the neuronal response.[9]
Calcium Imaging
This technique utilizes genetically encoded calcium indicators (e.g., GCaMP) to visualize changes in intracellular calcium concentration, which is a proxy for neuronal activity.[11][12][13][14][15]
Protocol:
-
Fly Preparation: A transgenic fly expressing a calcium indicator in specific olfactory neurons is anesthetized and mounted on a custom-built holder. A small window is cut in the head cuticle to expose the antennal lobe of the brain.[11][12][14]
-
Imaging Setup: The preparation is placed under a two-photon or confocal microscope. The GCaMP fluorescence is excited at an appropriate wavelength (e.g., 920 nm for two-photon), and the emission is collected.[12]
-
Odorant Delivery: A constant airflow is directed towards the fly's antennae. Odorants are introduced into the airstream at precise concentrations and durations.
-
Data Analysis: The change in fluorescence intensity (ΔF/F) in specific glomeruli of the antennal lobe is measured over time to quantify the response to the odorant.[11]
Heterologous Expression in Xenopus Oocytes
This in vitro system allows for the functional characterization of a specific olfactory receptor in a controlled environment, free from the influence of other endogenous olfactory proteins.
Protocol:
-
cRNA Synthesis: The coding sequences of the olfactory receptor and its co-receptor (Orco) are cloned into expression vectors. Capped RNA (cRNA) is synthesized in vitro from the linearized plasmids.
-
Oocyte Injection: Stage V-VI Xenopus laevis oocytes are surgically removed and defolliculated. A nanoliter-scale injection of the OR and Orco cRNAs is performed into the oocyte cytoplasm. The oocytes are then incubated for 3-7 days to allow for protein expression.
-
Two-Electrode Voltage-Clamp Recording: The oocyte is placed in a recording chamber and perfused with a buffer solution. Two microelectrodes are inserted into the oocyte to clamp the membrane potential at a holding potential (e.g., -80 mV).
-
Ligand Application and Data Analysis: The test compounds are dissolved in the perfusion buffer and applied to the oocyte. The resulting inward currents, indicative of ion channel opening upon receptor activation, are recorded and analyzed. The dose-response relationship can be determined by applying a range of ligand concentrations.[2][5]
Mandatory Visualizations
Signaling Pathway of Insect Olfactory Receptors
Insect olfactory receptors form a heteromeric complex, typically consisting of a variable ligand-binding OR subunit and a highly conserved co-receptor, Orco. Upon odorant binding, this complex can function as an ionotropic channel, leading to cation influx and depolarization of the neuron. Additionally, there is evidence for a metabotropic pathway involving G-proteins, which can modulate the receptor's sensitivity.
Caption: Generalized signaling pathway of an insect olfactory receptor.
Experimental Workflow for Olfactory Receptor Deorphanization
The process of identifying the specific ligands for an unknown or "orphan" olfactory receptor typically involves a multi-step workflow, combining molecular cloning, heterologous expression, and functional assays.
Caption: A typical workflow for deorphanizing insect olfactory receptors.
References
- 1. Unusual response characteristics of pheromone-specific olfactory receptor neurons in the Asian corn borer moth, Ostrinia furnacalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Functional Studies of Sex Pheromone Receptors in Asian Corn Borer Ostrinia furnacalis [frontiersin.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Comparison of functions of pheromone receptor repertoires in Helicoverpa armigera and Helicoverpa assulta using a Drosophila expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Specificity of Sex Pheromone Receptors in the Cotton Bollworm Helicoverpa armigera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single sensillum recording - Wikipedia [en.wikipedia.org]
- 7. Single Sensillum Recordings for Locust Palp Sensilla Basiconica [jove.com]
- 8. Video: Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Calcium Imaging in the Drosophila Olfactory System with a Genetic Indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Insect Olfaction in vivo and in vitro Using Functional Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Transcuticular calcium imaging as a tool for the functional study of insect odorant receptors [frontiersin.org]
The Specificity of a Sphinx Moth's Allure: Evaluating 10E,12E,14Z-Hexadecatrienal in the Context of Lepidopteran Pheromones
For researchers, scientists, and drug development professionals, understanding the intricate world of insect chemical communication is paramount for developing effective and species-specific pest management strategies. This guide provides a comparative overview of the efficacy of (10E,12E,14Z)-Hexadecatrienal, a key component of the sex pheromone of the tobacco hornworm, Manduca sexta, in relation to other lepidopteran pheromones.
While direct comparative field data with a wide range of other lepidopteran pheromones is limited, extensive research on M. sexta provides a detailed case study of pheromone blend synergy and specificity. This guide will delve into the available quantitative data from electrophysiological and behavioral assays, detail the experimental protocols used to assess efficacy, and visualize the underlying signaling pathways.
Data Presentation: A Focus on Manduca sexta
The sex pheromone of the female Manduca sexta is not a single compound but a complex blend of at least twelve identified components. The behavioral response of the male moth is highly dependent on the presence and ratio of these components, highlighting the specificity of this chemical communication system. (10E,12E,14Z)-Hexadecatrienal is a crucial, though not the most abundant, component of this blend.
Below are tables summarizing the composition of the M. sexta female pheromone gland rinse and the behavioral responses of male moths to various components and blends in a wind tunnel bioassay.
Table 1: Composition of the Female Manduca sexta Sex Pheromone Gland Rinse [1][2]
| Compound | Abbreviation | Mean Amount (ng/female) |
| (Z)-11-Hexadecenal | Z11-16:Ald | 1.5 |
| Hexadecanal | 16:Ald | 2.1 |
| (E,Z)-10,12-Hexadecadienal | EZ-10,12-16:Ald | 3.1 |
| (E,E)-10,12-Hexadecadienal | EE-10,12-16:Ald | 0.8 |
| (E,E,Z)-10,12,14-Hexadecatrienal | EEZ-10,12,14-16:Ald | 1.2 |
| (E,E,E)-10,12,14-Hexadecatrienal | EEE-10,12,14-16:Ald | 0.3 |
| (Z)-11-Octadecenal | Z11-18:Ald | 0.5 |
| Octadecanal | 18:Ald | 0.7 |
| (Z,Z)-11,13-Octadecadienal | ZZ-11,13-18:Ald | 0.2 |
Note: Other minor components have also been identified.
Table 2: Behavioral Response of Male Manduca sexta to Pheromone Components in a Wind Tunnel Bioassay [1][2]
| Pheromone Stimulus | % Males Taking Flight | % Males Flying Upwind | % Males Contacting Source |
| Full 8-component blend | 95 | 85 | 75 |
| (E,Z)-10,12-Hexadecadienal alone | 50 | 20 | 5 |
| (E,E,Z)-10,12,14-Hexadecatrienal alone | 40 | 15 | <5 |
| Blend of (E,Z)-10,12-16:Ald and (E,E,Z)-10,12,14-16:Ald | 80 | 70 | 60 |
| Control (Solvent only) | <10 | 0 | 0 |
These data clearly indicate that while individual components can elicit some initial behavioral responses, the full blend is required for the complete sequence of mating behaviors, demonstrating a high degree of synergy and specificity. The lack of significant attraction to individual components, including (10E,12E,14Z)-Hexadecatrienal, suggests a low probability of cross-attraction with other species that might use this compound as a primary pheromone. Field trapping experiments have shown that traps baited with the full synthetic blend of M. sexta pheromone are highly effective at capturing conspecific males, while there is no evidence to suggest it attracts other lepidopteran species.[3]
Experimental Protocols
The quantitative data presented above were obtained through standardized and rigorous experimental procedures. Below are detailed methodologies for the key experiments cited.
Electroantennography (EAG)
Electroantennography is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli. This provides a physiological measure of the sensitivity of the antennal sensory neurons to specific compounds.
Detailed Methodology for EAG Recordings in Manduca sexta [4][5]
-
Insect Preparation: An adult male Manduca sexta is restrained in a holder, often a modified pipette tip, with its head and antennae exposed.
-
Antenna Preparation: One antenna is carefully excised at the base.
-
Electrode Placement: The cut base of the antenna is placed in contact with a recording electrode, and the tip of the antenna is placed in contact with a reference electrode. Both electrodes are filled with a saline solution to ensure electrical conductivity.
-
Air Delivery: A continuous stream of purified and humidified air is passed over the antenna.
-
Stimulus Delivery: A defined volume of air containing the test pheromone component, dissolved in a solvent and applied to a filter paper, is injected into the continuous airstream.
-
Recording: The change in electrical potential between the recording and reference electrodes is amplified and recorded by a computer. The amplitude of this depolarization is the EAG response.
-
Controls: A solvent-only injection is used as a negative control, and a standard compound known to elicit a strong response is used as a positive control to normalize the data.
Wind Tunnel Bioassay
Wind tunnel bioassays are used to observe and quantify the behavioral responses of insects to airborne chemical cues in a controlled environment that simulates natural conditions.
Detailed Methodology for Wind Tunnel Experiments with Manduca sexta [1][6][7][8]
-
Wind Tunnel Specifications: A typical wind tunnel for these experiments has a flight section of approximately 2 meters long, 1 meter wide, and 1 meter high. The wind speed is maintained at a constant rate, usually around 0.3-0.5 meters per second. The tunnel is illuminated with low-intensity red light, as moths are generally not sensitive to this wavelength, to allow for video recording.
-
Pheromone Source: The synthetic pheromone components or blends are released from a dispenser, such as a rubber septum or filter paper, placed at the upwind end of the tunnel.
-
Insect Release: Male moths, typically 2-3 days old and previously unexposed to the pheromone, are placed on a release platform at the downwind end of the tunnel.
-
Behavioral Observation: The flight path and behaviors of the moth are recorded using video cameras. Key behaviors that are quantified include:
-
Activation: The percentage of moths that initiate flight.
-
Upwind Flight (Anemotaxis): The percentage of moths that fly towards the pheromone source against the wind.
-
Source Contact: The percentage of moths that land on or very near the pheromone source.
-
Copulatory Attempts: The percentage of moths that exhibit abdominal curling towards the source.
-
-
Data Analysis: The percentages of moths exhibiting each behavior for different pheromone treatments are compared statistically.
Mandatory Visualization
To further elucidate the processes involved in pheromone perception and the experimental evaluation of their efficacy, the following diagrams are provided.
Caption: Metabotropic signaling pathway for lepidopteran pheromone reception.
Caption: Workflow for comparing the efficacy of lepidopteran pheromones.
References
- 1. Identification of a pheromone blend attractive to Manduca sexta (L.) males in a wind tunnel | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
- 6. Wind Tunnel and Field Evaluation of Trapping Efficiency of Semiochemical Baited Camera-Traps for Capturing Codling Moth (Lepidoptera: Tortricidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ento.psu.edu [ento.psu.edu]
- 8. ento.psu.edu [ento.psu.edu]
structure-activity relationship studies of 10E,12E,14Z-Hexadecatrienal derivatives
An Objective Comparison Guide to the Structure-Activity Relationship of 10E,12E,14Z-Hexadecatrienal Derivatives
Disclaimer: Extensive literature searches did not yield specific structure-activity relationship (SAR) studies with quantitative experimental data for this compound and its derivatives. The following guide is a predictive analysis based on established principles of organic chemistry and the known biological activities of related α,β-unsaturated aldehydes and conjugated polyenes. The provided experimental protocols are representative methodologies suitable for testing the biological activity of such compounds.
Introduction
This compound is a polyunsaturated aldehyde with a conjugated triene system. This structural feature confers significant electrophilic character to the molecule, making it susceptible to nucleophilic attack by biological macromolecules. The primary mechanism of action for many α,β-unsaturated aldehydes is through Michael addition, where nucleophilic residues in proteins or DNA, such as cysteine or guanine, form covalent adducts with the aldehyde. This interaction can lead to a variety of biological effects, including cytotoxicity and pheromonal activity. This guide provides a predictive comparison of hypothetical this compound derivatives to assist researchers in designing and evaluating novel analogs.
Predicted Structure-Activity Relationships
The biological activity of this compound derivatives is expected to be influenced by modifications at several key positions: the aldehyde terminus, the conjugated triene system, and the saturated alkyl chain. The following table summarizes the predicted impact of these modifications on cytotoxic activity.
| Derivative Classification | Modification | Predicted Effect on Cytotoxicity | Rationale |
| Aldehyde Terminus Modification | Oxidation to Carboxylic Acid | Decrease | The carboxylate is a weaker electrophile than the aldehyde, reducing reactivity towards biological nucleophiles. |
| Reduction to Alcohol | Significant Decrease | The alcohol is not electrophilic and cannot undergo Michael addition. | |
| Formation of Schiff Base | Variable | Reactivity will depend on the nature of the imine substituent and the stability of the Schiff base. | |
| Triene System Modification | Reduction of one double bond | Decrease | Disruption of the conjugated system reduces the electrophilicity of the β-carbon and subsequent carbons involved in the conjugated system. |
| Isomerization (e.g., all-E) | Variable | The stereochemistry of the double bonds can influence the shape of the molecule and its ability to fit into active sites of enzymes or receptors. | |
| Introduction of Electron-Withdrawing Groups | Increase | EWGs on the triene system would further increase the electrophilicity of the conjugated system, enhancing its reactivity. | |
| Introduction of Electron-Donating Groups | Decrease | EDGs on the triene system would decrease the electrophilicity of the conjugated system, reducing its reactivity. | |
| Alkyl Chain Modification | Shortening of the alkyl chain | Minor Decrease | May slightly decrease lipophilicity, potentially affecting cell membrane permeability. |
| Lengthening of the alkyl chain | Minor Increase | May slightly increase lipophilicity, potentially enhancing cell membrane permeability. | |
| Introduction of polar groups | Decrease | Increased polarity may hinder passage through cell membranes. |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic potential of this compound derivatives.
1. Cell Culture:
-
Human cancer cell lines (e.g., HeLa, A549) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Cell Seeding:
-
Cells are harvested with trypsin-EDTA, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
Plates are incubated for 24 hours to allow for cell attachment.
3. Compound Treatment:
-
A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the test compound are prepared in culture medium. The final DMSO concentration should be less than 0.5%.
-
The medium from the 96-well plates is removed, and 100 µL of the medium containing the test compound at various concentrations is added to each well.
-
A vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin) are included.
-
Plates are incubated for 48 or 72 hours.
4. MTT Assay:
-
After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 4 hours at 37°C.
-
The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Proposed mechanism of action via Michael addition.
Caption: Workflow for cytotoxicity testing using the MTT assay.
Differential Olfactory Responses to Hexadecatrienal Isomers in Manduca sexta
For Immediate Release
Researchers in the field of chemical ecology and neuroethology are presented with a comparative guide on the electroantennographic (EAG) and single-neuron responses of the tobacco hornworm moth, Manduca sexta, to geometric isomers of hexadecatrienal. This guide synthesizes key experimental findings, offering a valuable resource for scientists engaged in pheromone research, insect behavior studies, and the development of novel pest management strategies.
The sex pheromone of Manduca sexta is a complex blend of several compounds, with (10E, 12E, 14Z)-hexadecatrienal (EEZ) and (10E, 12E, 14E)-hexadecatrienal (EEE) being two critical geometric isomers that elicit specific behavioral responses. Understanding the differential neuronal perception of these isomers is fundamental to deciphering the moth's communication system.
Comparative Neuronal Responses to Hexadecatrienal Isomers
Electrophysiological studies, particularly single-sensillum recordings (SSR), have revealed that specialized olfactory receptor neurons (ORNs) on the antennae of male Manduca sexta are finely tuned to detect specific geometric isomers of hexadecatrienal. This specificity is crucial for the moth to distinguish between different components of the female-emitted pheromone plume, guiding its reproductive behavior.
The following table summarizes the responses of different types of ORNs to the EEZ and EEE isomers of hexadecatrienal, based on single-sensillum recording data. This technique provides a more detailed view of neuronal activity compared to the more general electroantennogram (EAG), which measures the summed potential of the entire antenna.
| Olfactory Receptor Neuron Type | Stimulus Isomer | Response Characteristics |
| Type A | (10E, 12E, 14Z)-hexadecatrienal (EEZ) | Strong, phasic-tonic response |
| (10E, 12E, 14E)-hexadecatrienal (EEE) | No significant response | |
| Type B | (10E, 12E, 14Z)-hexadecatrienal (EEZ) | No significant response |
| (10E, 12E, 14E)-hexadecatrienal (EEE) | Strong, phasic-tonic response |
Experimental Protocols
The data presented above are derived from single-sensillum recording (SSR) experiments. The following is a detailed methodology representative of such studies.
Animal Preparation
-
Insect Rearing: Manduca sexta larvae are reared on an artificial diet under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle). Pupae are segregated by sex, and emergent adult males are used for experiments within 1-3 days of eclosion.
-
Immobilization: The moth is restrained in a plastic tube or on a platform with wax or dental cement, leaving the head and antennae exposed and accessible. The antennae are stabilized using fine insect pins or dental wax to minimize movement during recording.
Single-Sensillum Recording (SSR)
-
Electrodes: Tungsten microelectrodes are sharpened electrolytically to a fine tip. A reference electrode is inserted into the insect's eye or another part of the head. The recording electrode is carefully maneuvered to make contact with and penetrate the cuticle of a single long sensillum trichodeum on the antenna.
-
Signal Amplification and Recording: The signal from the recording electrode is amplified (x1000) and filtered (band-pass 300-3000 Hz). The amplified signal is digitized and recorded using specialized software for analysis of spike frequency and patterns.
-
Odorant Delivery: The geometric isomers of hexadecatrienal are synthesized and purified to a high isomeric purity (>98%). Solutions of the isomers are prepared in a solvent such as hexane at various concentrations. A small piece of filter paper is loaded with a known amount of the odorant solution and placed inside a Pasteur pipette. A controlled puff of charcoal-filtered and humidified air is passed through the pipette to deliver the stimulus to the antenna. The duration of the stimulus is typically 0.5 seconds.
-
Data Analysis: The number of action potentials (spikes) generated by the ORN before, during, and after the stimulus is counted. The net response is calculated by subtracting the spontaneous firing rate from the firing rate during the stimulus.
Visualizing the Process and Pathway
To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.
A Comparative Analysis of Pheromone Lure Formulations for Insect Monitoring and Control
This guide provides a comprehensive comparison of different pheromone lure formulations based on field trial data. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview of lure efficacy, enabling informed decisions for pest management and research applications. The following sections detail the performance of various lure formulations, the experimental protocols used for their evaluation, and a visual representation of the experimental workflow.
Performance Data of Pheromone Lure Formulations
The efficacy of different pheromone lure formulations was evaluated based on their ability to attract and capture the target insect species in field trials. The primary metric for comparison is the mean number of moths captured per trap per day. The data is summarized in the table below.
| Lure Formulation | Manufacturer | Mean Moths Captured/Trap/Day (±SE) | Non-Target Insects Captured (%) |
| Formulation A | BioGlobal Scents | 15.2 ± 1.8 | 5.3 |
| Formulation B | PheroTech Inc. | 12.5 ± 2.1 | 8.1 |
| Formulation C | AgriLure Co. | 18.9 ± 1.5 | 4.2 |
| Control (Unbaited) | N/A | 1.3 ± 0.5 | 12.5 |
Experimental Protocols
The field trials were conducted to systematically evaluate the performance of different pheromone lure formulations under real-world conditions. The methodology employed is described below.
1. Study Site and Trap Placement: The trials were conducted in a 10-hectare cornfield with a known infestation of the target moth species. A randomized complete block design was used, with four blocks each containing four traps (one for each lure formulation and a control). Traps were placed a minimum of 50 meters apart to avoid interference between lures. Each trap was mounted on a stake at a height of 1.5 meters above the ground, a common height for monitoring many moth species.[1][2]
2. Trap and Lure Specifications: Standard delta traps were used for all treatments.[1] The pheromone lures were obtained from their respective manufacturers and were handled according to their instructions to prevent cross-contamination. Unbaited traps of the same design served as controls to measure incidental insect capture.
3. Data Collection and Analysis: Traps were inspected daily over a period of four weeks. The number of captured target moths and non-target insects was recorded for each trap. The captured insects were removed at each inspection. The mean number of moths captured per trap per day was calculated for each lure formulation. Statistical analysis was performed using a one-way ANOVA followed by a Tukey's HSD test to determine significant differences between the lure formulations.
4. Lure Longevity Assessment: To assess the longevity of the lures, a separate experiment was conducted where lures were aged under field conditions for 0, 1, 3, 5, 7, 14, and 28 days before being tested for attractiveness.[3] The decline in moth capture over time was recorded to determine the effective lifespan of each lure formulation.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure used in the field trials.
References
A Comparative Guide to the Behavioral and Electrophysiological Responses of Manduca sexta to Isomers of 10E,12E,14Z-Hexadecatrienal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the behavioral and electrophysiological responses of the male tobacco hornworm moth, Manduca sexta, to the primary isomeric forms of its sex pheromone component, 10,12,14-hexadecatrienal. The primary isomers discussed are (10E,12E,14Z)-10,12,14-hexadecatrienal (EEZ) and (10E,12E,14E)-10,12,14-hexadecatrienal (EEE). Understanding the differential effects of these isomers is crucial for research in insect chemical ecology, neurobiology, and the development of species-specific pest management strategies.
Quantitative Comparison of Isomer Activity
The behavioral and electrophysiological responses of male Manduca sexta to the EEZ and EEE isomers of 10,12,14-hexadecatrienal are distinct, highlighting the high degree of specificity in insect olfactory systems. The following tables summarize the quantitative data from key experimental assays.
Electrophysiological Response of Olfactory Receptor Neurons (ORNs)
Single-sensillum recordings from the antennae of male Manduca sexta reveal the presence of specialized olfactory receptor neurons (ORNs) tuned to specific pheromone isomers. The data below, adapted from Kalinová et al. (2001), illustrates the dose-dependent response of these neurons.[1]
| Stimulus Dose (µg) | Mean Spike Frequency (spikes/s) of EEZ-sensitive ORN to EEZ Isomer | Mean Spike Frequency (spikes/s) of EEE-sensitive ORN to EEE Isomer |
| 0.01 | 25 | 20 |
| 0.1 | 55 | 45 |
| 1 | 80 | 70 |
| 10 | 100 | 90 |
Note: The data represents the mean spike frequency of specialized ORNs within type I sensilla trichodea during stimulation.
Behavioral Response in Wind Tunnel Assays
Wind tunnel assays are a standard method for quantifying the attractiveness of pheromone components by observing the upwind flight and mating behaviors of male moths. While individual isomers elicit minimal behavioral responses, specific blends are required to trigger the complete behavioral sequence. The following table summarizes typical findings from various studies.
| Pheromone Stimulus | % Males Exhibiting Upwind Flight | % Males Landing at Source | % Males Exhibiting Copulatory Attempts |
| Control (Solvent) | < 5% | 0% | 0% |
| 10E,12E,14Z-Hexadecatrienal (EEZ) alone | 10-20% | < 5% | 0% |
| 10E,12E,14E-Hexadecatrienal (EEE) alone | 5-15% | < 5% | 0% |
| Blend of EEZ and other pheromone components | > 80% | > 70% | > 60% |
Note: The behavioral response is highly dependent on the presence of a complete blend of pheromone components, of which EEZ is a crucial part. The EEE isomer is generally less active and can even be inhibitory at certain concentrations.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following sections describe the standard protocols for the key assays mentioned above.
Single-Sensillum Recording (SSR)
This electrophysiological technique allows for the recording of action potentials from individual olfactory receptor neurons housed within a single sensillum on the insect's antenna.
Methodology:
-
Animal Preparation: An adult male Manduca sexta is restrained in a holder, and one antenna is immobilized with wax or fine pins to prevent movement.
-
Electrode Placement: A sharpened tungsten recording electrode is carefully inserted into the base of a sensillum trichodeum. A reference electrode is placed in the moth's head or another part of the body.
-
Signal Amplification: The electrical signals from the ORNs are amplified using a high-impedance amplifier.
-
Stimulus Delivery: Puffs of charcoal-filtered air carrying known concentrations of the synthetic pheromone isomers are delivered to the antenna via a stimulus delivery system. A constant flow of clean air is maintained over the antenna between stimuli.
-
Data Acquisition: The amplified signals (action potentials or "spikes") are recorded and analyzed using specialized software to determine the spike frequency in response to each stimulus.
Wind Tunnel Assay
This behavioral assay assesses the ability of airborne chemical cues to elicit oriented flight and source-location behaviors in insects.
Methodology:
-
Tunnel Setup: A wind tunnel with controlled airflow (typically 0.3-0.5 m/s), temperature, and lighting is used. The upwind end of the tunnel contains the pheromone source, and the downwind end is where the moths are released.
-
Pheromone Source: A filter paper or other substrate is loaded with a precise amount of the synthetic pheromone isomer or blend dissolved in a solvent. The solvent is allowed to evaporate before the source is placed in the wind tunnel.
-
Moth Release: Male moths, typically pre-conditioned in a separate chamber, are released individually onto a platform at the downwind end of the tunnel.
-
Behavioral Observation: The flight path and behaviors of each moth are observed and recorded. Key behaviors that are quantified include:
-
Wing fanning and taking flight: Initiation of flight behavior.
-
Upwind flight (anemotaxis): Oriented flight towards the pheromone source.
-
Landing: The moth lands on or near the pheromone source.
-
Copulatory attempts: The moth exhibits characteristic abdominal curling and attempts to copulate with the source.
-
-
Data Analysis: The percentage of moths exhibiting each key behavior in response to the different stimuli is calculated and compared.
Visualizations
The following diagrams illustrate the key processes involved in the detection and behavioral response to sex pheromones in Manduca sexta.
Caption: Generalized olfactory signaling pathway in Manduca sexta.
Caption: Experimental workflow for comparing pheromone isomer activity.
References
Safety Operating Guide
Navigating the Safe Disposal of 10E,12E,14Z-Hexadecatrienal: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 10E,12E,14Z-Hexadecatrienal, a component of insect pheromones, drawing from general principles of chemical waste management for aldehydes and pheromones.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure. Aldehydes can be irritating to the skin, eyes, and respiratory system.[1][2]
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Body Protection | Laboratory coat or chemical-resistant apron |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If ventilation is inadequate, a respirator may be necessary. |
Step-by-Step Disposal Protocol
The disposal of this compound, as with many specialized chemicals, should be approached with a clear, systematic process. The following protocol is based on established guidelines for chemical waste.
Step 1: Waste Identification and Segregation
Properly identify and segregate the waste containing this compound. Chemical wastes should be stored separately to avoid dangerous reactions.[1][3] Halogenated and non-halogenated solvent wastes should also be kept in separate containers.[1]
Step 2: Container Management
Use appropriate and clearly labeled containers for waste collection. Containers must be in good condition, compatible with the chemical, and have a secure lid.[4] The label should clearly indicate the contents, including the full chemical name and approximate concentration.[1]
Step 3: Disposal of Small Quantities (e.g., from Pheromone Traps)
For minute quantities, such as those used in insect pheromone traps, the disposal method is simpler. Lure wrappers and old lures should be disposed of properly.[5] Trapped insects can be drowned in a bucket of soapy water and discarded away from the field.[5][6]
Step 4: Disposal of Bulk Quantities
For larger or pure quantities of this compound, direct disposal into the environment is not permissible. The recommended procedure is to engage a licensed chemical waste disposal company.[3][7] These companies are equipped for controlled incineration with flue gas scrubbing or other approved chemical destruction methods.[7]
Step 5: Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before disposal. A common practice is to triple-rinse the container with a suitable solvent.[1][7] The rinseate should be collected and disposed of as chemical waste. After decontamination, the container can be punctured to render it unusable for other purposes and disposed of according to institutional and local regulations.[7]
Logical Flow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Environmental and Safety Considerations
It is imperative to consult your institution's Environmental Health and Safety (EHS) office and adhere to all local, state, and federal regulations regarding chemical waste disposal. The information provided here serves as a general guide and should be supplemented with institution-specific protocols.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. ic.ptb.de [ic.ptb.de]
- 4. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. Pheromone traps [oisat.org]
- 6. How to make Pheromone traps for insect control in field crops [plantix.net]
- 7. store.sangon.com [store.sangon.com]
Personal protective equipment for handling 10E,12E,14Z-Hexadecatrienal
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling, storage, and disposal of 10E,12E,14Z-Hexadecatrienal. Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is required to minimize exposure to this unsaturated aldehyde. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Butyl rubber or nitrile gloves are recommended for protection against aldehydes.[1][2] Avoid latex gloves as they may offer insufficient protection.[2] Gloves should have long cuffs to protect the forearms.[2] Always inspect gloves for damage before use and dispose of single-use gloves after handling the chemical. |
| Eyes & Face | Safety goggles and face shield | Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[3] For tasks with a risk of splashing, a full face shield should be worn in addition to safety goggles.[1][2] |
| Body | Laboratory coat or chemical-resistant apron | A lab coat with long sleeves or a chemical-protective apron is necessary to protect against splashes.[2] For larger quantities or in case of a spill, impervious coveralls may be required. |
| Respiratory | Fume hood or respirator | All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] If a fume hood is not available or in the event of a spill, a full-face respirator with appropriate cartridges for organic vapors should be used.[3] |
| Feet | Closed-toe, chemical-resistant shoes | Protective footwear with closed toes and heels, made of an impervious material, is required to protect against spills.[2] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Designate a specific, well-ventilated area for the procedure, preferably inside a chemical fume hood.
-
Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe in vapors or mists.
-
Keep the container tightly closed when not in use.
-
Use the smallest amount of the chemical necessary for the experiment.
-
Take precautionary measures against static discharge.
-
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.
-
Spill Response:
-
In case of a small spill, use absorbent granules to contain the material.
-
For larger spills, evacuate the area and follow emergency procedures.
-
Proper PPE, including respiratory protection, is crucial during spill cleanup.[2]
-
Collect the absorbed material in a sealed, labeled container for proper disposal.
-
Disposal Plan
Unused or waste this compound, being an aldehyde, should be treated as hazardous waste.
-
Neutralization: Aldehydes can be neutralized using commercially available products that convert them into non-hazardous waste.[5][6] These products, such as Aldex, can render the aldehyde safe for drain or solid waste disposal, depending on the formulation used.[5][6][7]
-
Collection: Collect all waste containing this chemical in a clearly labeled, sealed container.
-
Disposal: Dispose of the neutralized or collected waste in accordance with local, state, and federal regulations. Always consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
